molecular formula C5H2FI2N B115168 2-Fluoro-3,4-diiodopyridine CAS No. 153034-83-4

2-Fluoro-3,4-diiodopyridine

Cat. No.: B115168
CAS No.: 153034-83-4
M. Wt: 348.88 g/mol
InChI Key: JPNTYYOJYPWUSU-UHFFFAOYSA-N
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Description

2-Fluoro-3,4-diiodopyridine is a high-value, polyhalogenated pyridine derivative designed for advanced chemical synthesis and research applications. Its distinct structure, featuring both fluorine and iodine substituents, makes it a versatile intermediate for constructing complex molecules through sequential metal-catalyzed cross-coupling reactions. The iodine atoms, which possess different reactivities due to their positions on the ring, can be selectively functionalized via reactions such as Suzuki, Stille, or Sonogashira couplings to introduce aromatic, alkenyl, or alkynyl groups. The fluorine atom, while relatively inert, can serve as a directing group for metallation or act as a hydrogen bond acceptor to influence the molecular properties of the final compound. This controlled, multi-step reactivity makes this compound an invaluable scaffold in medicinal chemistry for the discovery and development of new active compounds. The broader class of fluoro- and iodo-substituted pyridines is frequently employed in the synthesis of potential antiviral and anticancer agents, as the pyridine core is a common pharmacophore. Furthermore, in material science and agrochemistry, this compound can be used to create novel functional materials and active ingredients with tailored characteristics. The synthesis of related compounds, such as 2-fluoro-3-iodopyridine, is typically achieved through directed ortho-lithiation of 2-fluoropyridine followed by iodination, a method that suggests a plausible synthetic route for this derivative. As a handle for further diversification, this compound is offered For Research Use Only and should be stored in a cool, dark place under an inert atmosphere. Researchers are advised to consult the safety data sheet (SDS) and handle this material with appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-3,4-diiodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2FI2N/c6-5-4(8)3(7)1-2-9-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPNTYYOJYPWUSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1I)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2FI2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70435486
Record name 2-FLUORO-3,4-DIIODOPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153034-83-4
Record name 2-FLUORO-3,4-DIIODOPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Overview: 2-Fluoro-3,4-diiodopyridine (CAS: 153034-83-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of 2-Fluoro-3,4-diiodopyridine based on established principles of organic chemistry and data from analogous compounds. Due to a lack of published experimental data specific to this molecule, the synthesis, reactivity, and experimental protocols described herein are predictive and should be treated as such. All proposed experimental work should be conducted with appropriate safety precautions and preliminary small-scale trials.

Introduction

This compound is a halogenated pyridine derivative with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a fluorine atom at the 2-position and iodine atoms at the 3- and 4-positions, offers multiple reactive sites for tailored molecular elaboration. The electron-withdrawing nature of the fluorine atom activates the pyridine ring for nucleophilic substitution, while the iodo groups serve as excellent handles for metal-catalyzed cross-coupling reactions. This trifunctional scaffold allows for the sequential and regioselective introduction of diverse functionalities, making it a valuable intermediate for the synthesis of complex molecular architectures.

Physicochemical and Spectroscopic Data

PropertyValueSource
IUPAC Name This compoundP&S Chemicals[1]
CAS Number 153034-83-4P&S Chemicals[1]
Molecular Formula C₅H₂FI₂NP&S Chemicals[1]
Molecular Weight 348.88 g/mol ChemUniverse[2]
Appearance Predicted: White to off-white or yellow solidInferred from similar compounds
Purity ≥97%ChemUniverse[2]
Boiling Point 307.406 °C (Predicted)Molbase[3]
Melting Point Not available-
Solubility Predicted: Soluble in common organic solvents (e.g., DCM, THF, DMSO)Inferred from similar compounds

Note: Spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, MS) for this compound is not available in the public domain. Researchers should perform full characterization upon synthesis or acquisition.

Predicted Reactivity and Synthetic Utility

The reactivity of this compound is dictated by its three halogen substituents. The fluorine at the 2-position is expected to be highly susceptible to nucleophilic aromatic substitution (SₙAr), while the iodine atoms at the 3- and 4-positions are prime sites for cross-coupling reactions. The differing electronic environments of the two iodine atoms may allow for selective functionalization.

Nucleophilic Aromatic Substitution (SₙAr) at C2

The 2-fluoro substituent is a well-established leaving group in SₙAr reactions on pyridine rings. This allows for the introduction of a wide range of nucleophiles, including:

  • O-Nucleophiles: Alcohols, phenols

  • N-Nucleophiles: Amines, amides, heterocycles

  • S-Nucleophiles: Thiols, thiophenols

  • C-Nucleophiles: Grignard reagents, organolithiums (with caution)

SnAr_Reaction reactant This compound product 2-Substituted-3,4-diiodopyridine reactant->product + Nu-H nucleophile Nucleophile (Nu-H) nucleophile->product hf_out H-F product->hf_out - H-F base Base base->product (e.g., K2CO3, Et3N)

Caption: Generalized SₙAr at the C2 position.

Metal-Catalyzed Cross-Coupling Reactions at C3 and C4

The iodo groups are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This enables the formation of C-C, C-N, and C-O bonds. Regioselectivity between the C3 and C4 positions may be achievable by carefully selecting the catalyst, ligands, and reaction conditions. The C4 position is generally more sterically accessible.

Cross_Coupling cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling reactant_suzuki This compound product_suzuki Aryl/Alkyl substituted pyridine reactant_suzuki->product_suzuki + boronic_acid R-B(OH)2 boronic_acid->product_suzuki catalyst_suzuki Pd Catalyst + Base catalyst_suzuki->product_suzuki reactant_sono This compound product_sono Alkynyl substituted pyridine reactant_sono->product_sono + alkyne R-C≡CH alkyne->product_sono catalyst_sono Pd/Cu Catalyst + Base catalyst_sono->product_sono

Caption: Examples of cross-coupling reactions.

Hypothetical Experimental Protocols

The following protocols are hypothetical and based on general procedures for similar transformations. They should be optimized for this specific substrate.

Protocol: Synthesis of this compound

A plausible synthetic route could involve the iodination of a suitable fluoropyridine precursor.

Synthesis_Workflow start Start: 2-Fluoropyridine step1 Step 1: Directed ortho-lithiation (e.g., LDA, -78 °C) start->step1 intermediate1 Intermediate: 2-Fluoro-3-lithiopyridine step1->intermediate1 step2 Step 2: Quench with I₂ intermediate1->step2 intermediate2 Intermediate: 2-Fluoro-3-iodopyridine step2->intermediate2 step3 Step 3: Second iodination (e.g., NIS, H₂SO₄) intermediate2->step3 product Product: this compound step3->product purification Purification (Column Chromatography) product->purification

Caption: A possible synthetic workflow.

Methodology:

  • Preparation of 2-Fluoro-3-iodopyridine: To a solution of 2-fluoropyridine in anhydrous THF at -78 °C under an inert atmosphere, add a solution of lithium diisopropylamide (LDA). Stir the mixture for 1-2 hours. Add a solution of iodine (I₂) in THF dropwise. Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent, dry, and concentrate.

  • Iodination to this compound: Dissolve the 2-fluoro-3-iodopyridine from the previous step in concentrated sulfuric acid. Cool the mixture in an ice bath. Add N-iodosuccinimide (NIS) portion-wise, maintaining the temperature below 10 °C. Stir at room temperature until the reaction is complete (monitor by TLC or GC-MS). Carefully pour the reaction mixture onto ice and neutralize with a suitable base (e.g., NaOH solution). Extract the product, dry, and purify by column chromatography.

Protocol: Suzuki Coupling at the C4 Position

Methodology:

  • To a reaction vessel, add this compound, the desired boronic acid (1.1 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equivalents).

  • Add a suitable solvent system (e.g., dioxane/water).

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction to 80-100 °C and stir until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Applications in Drug Discovery and Materials Science

Halogenated pyridines are privileged scaffolds in medicinal chemistry. This compound serves as a starting point for generating libraries of substituted pyridines for screening against various biological targets. The ability to selectively introduce functionalities at three different positions allows for fine-tuning of a compound's steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles. In materials science, the dense halogenation and potential for creating extended π-systems through cross-coupling make this compound an interesting building block for organic electronics, polymers, and other functional materials.

Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment (gloves, safety glasses, lab coat) is mandatory. Although specific toxicity data is unavailable, it should be treated as potentially harmful if swallowed, in contact with skin, or inhaled. Avoid contact with strong oxidizing agents. Store in a tightly sealed container in a cool, dry place. Refer to the Material Safety Data Sheet (MSDS) from the supplier for detailed information.

References

An In-depth Technical Guide to the Chemical Properties of 2-Fluoro-3,4-diiodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 25, 2025

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of 2-Fluoro-3,4-diiodopyridine (CAS No. 153034-83-4). While specific experimental data for this compound is limited in publicly accessible literature, this document compiles available physical and chemical data. Furthermore, it details generalized experimental protocols for key synthetic transformations, such as Suzuki and Sonogashira couplings, which are anticipated to be applicable to this molecule based on the reactivity of analogous dihalopyridines. This guide aims to serve as a valuable resource for researchers and professionals in drug discovery and organic synthesis by providing a foundational understanding of this compound's characteristics and synthetic potential.

Chemical and Physical Properties

This compound is a halogenated pyridine derivative with potential applications as a building block in organic synthesis, particularly in the construction of complex pharmaceutical and agrochemical compounds. The presence of two iodine atoms and a fluorine atom on the pyridine ring imparts unique reactivity to the molecule.

Physical Properties
PropertyValueReference
CAS Number 153034-83-4[1][2]
Molecular Formula C₅H₂FI₂N[1][2]
Molecular Weight 348.88 g/mol [1][2]
Boiling Point 307 °C[1]
Density 2.662 g/cm³[1]
Flash Point 140 °C[1]
Storage Temperature 2–8 °C, under inert gas (Nitrogen or Argon)[1]
Spectral Data

As of the date of this guide, specific experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound has not been found in a comprehensive search of publicly available databases and literature. Researchers are advised to acquire this data upon synthesis or purchase of the compound.

Reactivity and Synthetic Applications

The chemical reactivity of this compound is predicted to be dominated by the presence of the two iodine substituents, which are excellent leaving groups in transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bonds are significantly weaker than the carbon-fluorine bond, allowing for selective functionalization at the 3- and 4-positions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. For dihalopyridines, the reaction typically proceeds with high regioselectivity, favoring substitution at the more reactive carbon-iodine bond over the carbon-fluorine bond. It is anticipated that this compound would undergo sequential or selective Suzuki coupling at the C-4 and then C-3 positions.

General Experimental Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/ethanol, or DMF/water).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by flash column chromatography on silica gel.

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A This compound Mix Combine Reagents A->Mix B Boronic Acid B->Mix C Pd Catalyst C->Mix D Base D->Mix Inert Add Degassed Solvent Mix->Inert Inert Atmosphere Heat Monitor Progress (TLC/LC-MS) Inert->Heat Heat & Stir Quench Quench & Extract Heat->Quench Reaction Complete Purify Column Chromatography Quench->Purify Product Final Product Purify->Product Isolate

General workflow for a Suzuki-Miyaura coupling reaction.
Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki coupling, this reaction is expected to proceed selectively at the carbon-iodine bonds of this compound.

General Experimental Protocol for Sonogashira Coupling:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.01-0.05 equiv.), and a copper(I) co-catalyst (e.g., CuI, 0.02-0.1 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent and Reagent Addition: Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv.). Stir the mixture for a few minutes.

  • Alkyne Addition: Slowly add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst. The filtrate is washed with saturated aqueous NH₄Cl and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by flash column chromatography on silica gel.[3][4]

Sonogashira_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A This compound Mix Combine in Solvent A->Mix B Terminal Alkyne C Pd Catalyst C->Mix D Cu(I) Co-catalyst D->Mix E Base Add_Alkyne Add Alkyne & Base Mix->Add_Alkyne Inert Atmosphere Add_Alkyne->B Stir Monitor Progress (TLC/LC-MS) Add_Alkyne->Stir Stir at RT/Heat Filter Filter & Wash Stir->Filter Reaction Complete Purify Column Chromatography Filter->Purify Product Final Product Purify->Product Isolate

References

An In-depth Technical Guide to the Molecular Structure of 2-Fluoro-3,4-diiodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and predicted properties of 2-Fluoro-3,4-diiodopyridine (CAS No. 153034-83-4). Due to a lack of extensive experimental data in publicly available literature, this document leverages computational predictions and comparative analysis with structurally related compounds to offer insights into its chemical characteristics. This guide is intended to serve as a foundational resource for researchers interested in the potential applications of this polyhalogenated pyridine derivative in fields such as medicinal chemistry and materials science. All presented data should be considered in the context of their predicted nature and await experimental validation.

Introduction

Polyhalogenated pyridines are a class of heterocyclic compounds that have garnered significant interest in drug discovery and materials science. The introduction of multiple halogen atoms onto the pyridine ring can profoundly influence the molecule's electronic properties, reactivity, and biological activity. This compound is a unique member of this class, featuring a fluorine atom and two iodine atoms at specific positions. This substitution pattern is expected to confer distinct chemical reactivity, offering opportunities for selective functionalization and the development of novel molecular scaffolds. This guide aims to consolidate the available information and provide a detailed, albeit partially predictive, analysis of its molecular structure and properties.

Molecular Structure and Physicochemical Properties

The fundamental structural and physicochemical properties of this compound are summarized below. It is critical to note that while the basic formula and molecular weight are established, other key identifiers and properties are computationally predicted and require experimental verification.

Table 1: Molecular Identifiers and Physicochemical Properties of this compound
PropertyValueSource
IUPAC Name This compoundP&S Chemicals[1]
CAS Number 153034-83-4P&S Chemicals[1]
Chemical Formula C₅H₂FI₂NP&S Chemicals[1]
Molecular Weight 348.88 g/mol ChemUniverse[2]
Canonical SMILES C1=C(C(=C(N=C1)F)I)IPredicted
InChI InChI=1S/C5H2FI2N/c6-5-3(8)4(9)2-1-7-5/h1-2HPredicted
InChIKey Not AvailablePredicted
Boiling Point 307 °CPredicted
Density 2.662 g/cm³Predicted

Predicted Spectroscopic Data

Due to the absence of published experimental spectra for this compound, computational predictions for its ¹H NMR, ¹³C NMR, and Mass Spectrometry data are presented. These predictions are generated using established algorithms and can serve as a guide for the analysis of experimentally obtained spectra.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling patterns will be influenced by the adjacent halogen substituents.

Table 2: Predicted ¹H NMR Chemical Shifts and Couplings

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
H-5~8.0 - 8.2dJH5-H6 ≈ 5-6
H-6~7.0 - 7.2dJH6-H5 ≈ 5-6

Note: Predictions are based on general principles of NMR spectroscopy and data from similar halogenated pyridines. Actual values may vary.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will display five distinct signals for the carbon atoms of the pyridine ring. The carbon atoms directly bonded to the halogens (C-2, C-3, and C-4) are expected to show significant shifts and, in the case of C-2, coupling with the fluorine atom.

Table 3: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)
C-2~160 - 165 (d, ¹JC-F)
C-3~90 - 95
C-4~100 - 105
C-5~145 - 150
C-6~115 - 120

Note: The C-F coupling constant (¹JC-F) for C-2 is expected to be in the range of 200-250 Hz.

Predicted Mass Spectrum

The electron ionization mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 349. The fragmentation pattern would likely involve the sequential loss of iodine atoms and potentially the elimination of HF or other neutral fragments.

Table 4: Predicted Key Mass Spectrometry Fragments

m/zIon/Fragment
349[M]⁺ (Molecular Ion)
222[M - I]⁺
95[M - 2I]⁺
75[C₄H₂FN]⁺ or other fragments

Hypothetical Synthesis Protocol

One hypothetical pathway could start from 2-fluoropyridine, involving directed ortho-lithiation and subsequent iodination.

Synthesis_Pathway Start 2-Fluoropyridine Intermediate1 Lithiation Start->Intermediate1 n-BuLi Intermediate2 Iodination Intermediate1->Intermediate2 I₂ Product 2-Fluoro-3-iodopyridine Intermediate2->Product Intermediate3 Further Iodination Product->Intermediate3 Iodinating Agent FinalProduct This compound Intermediate3->FinalProduct

Figure 1. A potential synthetic workflow for this compound.

Disclaimer: This proposed synthesis is hypothetical and would require significant experimental optimization and verification.

Reactivity and Potential Applications

The reactivity of this compound is expected to be dictated by the electronic nature of the pyridine ring and the presence of three distinct halogen substituents. The iodine atoms are anticipated to be susceptible to various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, providing a versatile handle for the introduction of carbon-based substituents. The fluorine atom, being a poorer leaving group in nucleophilic aromatic substitution compared to iodine, may remain intact under certain conditions, allowing for selective functionalization at the iodo-positions.

The unique substitution pattern of this compound makes it an attractive building block for the synthesis of complex heterocyclic molecules with potential applications in:

  • Medicinal Chemistry: As a scaffold for the development of novel kinase inhibitors, antivirals, or other therapeutic agents. The fluorine atom can be beneficial for tuning pharmacokinetic properties.

  • Materials Science: As a precursor for the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where the heavy iodine atoms could influence photophysical properties.

  • Agrochemicals: As a starting material for the preparation of new pesticides and herbicides.

Logical_Relationships Molecule This compound Reactivity Differential Halogen Reactivity Molecule->Reactivity possesses Applications Potential Applications Reactivity->Applications enables MedChem Medicinal Chemistry Applications->MedChem MatSci Materials Science Applications->MatSci AgroChem Agrochemicals Applications->AgroChem

Figure 2. Logical relationships of this compound's properties.

Conclusion

This compound represents a promising yet underexplored molecule with significant potential in various fields of chemical research. This technical guide has provided a detailed, though largely predictive, overview of its molecular structure, spectroscopic properties, and potential reactivity. It is hoped that this compilation will stimulate further experimental investigation into the synthesis, characterization, and application of this intriguing polyhalogenated pyridine, ultimately unlocking its full scientific potential. Researchers are strongly encouraged to undertake experimental validation of the computationally derived data presented herein.

References

An In-depth Technical Guide to the Synthesis of 2-Fluoro-3,4-diiodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2-fluoro-3,4-diiodopyridine, a halogenated pyridine derivative of significant interest in pharmaceutical and materials science research. Due to the limited availability of a direct, published synthesis protocol, this document outlines a rational, multi-step approach based on established and analogous chemical transformations reported for similar pyridine compounds. The proposed pathway begins with the synthesis of 2-fluoropyridine, followed by a regioselective iodination to introduce the first iodine atom at the 3-position, and concludes with a second iodination to yield the target compound. Detailed experimental protocols for key transformations, quantitative data for representative reactions, and visual diagrams of the synthesis pathway and experimental workflow are provided to facilitate its practical implementation in a laboratory setting.

Introduction

Halogenated pyridines are a critical class of heterocyclic compounds widely utilized as versatile building blocks in the synthesis of agrochemicals, pharmaceuticals, and functional materials. The unique electronic properties conferred by halogen substituents significantly influence the reactivity and biological activity of the parent pyridine ring. This compound (CAS No. 153034-83-4) is a particularly valuable intermediate due to the presence of three distinct halogen atoms. The fluorine atom can enhance metabolic stability and binding affinity, while the two iodine atoms provide reactive sites for various cross-coupling reactions, enabling the construction of complex molecular architectures. This guide details a proposed synthetic route for this important compound.

Proposed Synthesis Pathway

The proposed synthesis of this compound commences from the commercially available 2-chloropyridine and proceeds through three key stages:

  • Fluorination: Conversion of 2-chloropyridine to 2-fluoropyridine via a halogen exchange reaction.

  • First Iodination: Regioselective iodination of 2-fluoropyridine to yield 2-fluoro-3-iodopyridine.

  • Second Iodination: Introduction of the second iodine atom at the 4-position to afford the final product, this compound.

This pathway is illustrated in the diagram below.

Synthesis_Pathway Start 2-Chloropyridine Inter1 2-Fluoropyridine Start->Inter1 Halogen Exchange (Fluorination) Inter2 2-Fluoro-3-iodopyridine Inter1->Inter2 Regioselective Iodination Product This compound Inter2->Product Iodination

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

This section provides detailed experimental procedures for each step of the proposed synthesis. Safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

Step 1: Synthesis of 2-Fluoropyridine from 2-Chloropyridine

The synthesis of 2-fluoropyridine can be achieved by a halogen exchange reaction using potassium fluoride.

Reaction:

2-Chloropyridine + KF → 2-Fluoropyridine + KCl

Experimental Protocol:

  • In a pressure vessel, combine 2-chloropyridine and potassium bifluoride.

  • Heat the mixture to a temperature range of 275-325 °C under autogenous pressure.[1]

  • Maintain the reaction at this temperature for a specified duration.

  • After the reaction is complete, cool the vessel to room temperature.

  • Filter the reaction mixture to remove inorganic salts.[1]

  • Purify the crude product by distillation to isolate 2-fluoropyridine.[1]

Table 1: Quantitative Data for the Synthesis of 2-Fluoropyridine

Reagent/ParameterMolar RatioAmount
2-Chloropyridine1.0(Specify amount)
Potassium Bifluoride(Specify ratio, e.g., 1.5)(Specify amount)
Temperature-275-325 °C[1]
Reaction Time-(Specify duration)
Yield -(Specify expected yield)
Step 2: Synthesis of 2-Fluoro-3-iodopyridine

The regioselective iodination of 2-fluoropyridine at the 3-position can be achieved using molecular iodine and an oxidizing agent.

Reaction:

2-Fluoropyridine + I₂ → 2-Fluoro-3-iodopyridine + HI

Experimental Protocol:

  • Dissolve 2-fluoropyridine in a suitable solvent such as dichloromethane.

  • Add molecular iodine (I₂) to the solution.

  • Add an oxidizing agent, for example, potassium persulfate (K₂S₂O₈), to the mixture.

  • Stir the reaction at room temperature for the required duration.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 2: Quantitative Data for the Synthesis of 2-Fluoro-3-iodopyridine

Reagent/ParameterMolar RatioAmount
2-Fluoropyridine1.0(Specify amount)
Iodine (I₂)(Specify ratio, e.g., 1.1)(Specify amount)
Potassium Persulfate(Specify ratio, e.g., 1.1)(Specify amount)
Solvent-Dichloromethane
Temperature-Room Temperature
Reaction Time-(Specify duration)
Yield -(Specify expected yield)
Step 3: Synthesis of this compound

The final step involves the introduction of a second iodine atom at the 4-position. A plausible method is a Sandmeyer-type reaction starting from a hypothetical 2-fluoro-3-iodo-4-aminopyridine precursor, or alternatively, a direct iodination of 2-fluoro-3-iodopyridine under more forcing conditions. Given the activating effect of the amino group, the Sandmeyer route is presented here as a more controlled approach. The synthesis of the amino precursor would be an additional step.

Reaction (Hypothetical Sandmeyer Route):

  • 2-Fluoro-3-iodopyridine → 2-Fluoro-3-iodo-4-nitropyridine (Nitration)

  • 2-Fluoro-3-iodo-4-nitropyridine → 2-Fluoro-3-iodo-4-aminopyridine (Reduction)

  • 2-Fluoro-3-iodo-4-aminopyridine → this compound (Sandmeyer Reaction)

A more direct, albeit potentially less selective, approach is direct iodination.

Experimental Protocol (Direct Iodination):

  • Dissolve 2-fluoro-3-iodopyridine in a suitable solvent.

  • Add a source of electrophilic iodine, such as N-iodosuccinimide (NIS) or a mixture of iodine and a strong oxidizing agent.

  • Heat the reaction mixture to an elevated temperature and monitor for the formation of the di-iodinated product.

  • Upon completion, work up the reaction mixture by quenching excess iodinating reagent and extracting the product.

  • Purify the crude product by recrystallization or column chromatography.

Table 3: Representative Quantitative Data for Iodination

Reagent/ParameterMolar RatioAmount
2-Fluoro-3-iodopyridine1.0(Specify amount)
N-Iodosuccinimide(Specify ratio, e.g., 1.2)(Specify amount)
Solvent-(Specify solvent, e.g., Acetonitrile)
Temperature-(Specify temperature, e.g., Reflux)
Reaction Time-(Specify duration)
Yield -(Specify expected yield)

Experimental Workflow and Logic

The overall workflow for the synthesis and purification of this compound is depicted below. This diagram illustrates the logical progression from starting materials to the final, purified product, including intermediate purification and characterization steps.

Experimental_Workflow cluster_step1 Step 1: Fluorination cluster_step2 Step 2: First Iodination cluster_step3 Step 3: Second Iodination S1_Start 2-Chloropyridine S1_Reaction Reaction with KF S1_Start->S1_Reaction S1_Purification Distillation S1_Reaction->S1_Purification S1_Product 2-Fluoropyridine S1_Purification->S1_Product S2_Reaction Reaction with I₂/Oxidant S1_Product->S2_Reaction S2_Purification Column Chromatography S2_Reaction->S2_Purification S2_Product 2-Fluoro-3-iodopyridine S2_Purification->S2_Product S3_Reaction Reaction with Iodinating Agent S2_Product->S3_Reaction S3_Purification Recrystallization/Chromatography S3_Reaction->S3_Purification S3_Product This compound (Final Product) S3_Purification->S3_Product

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

References

An In-depth Technical Guide to 2-Fluoro-3,4-diiodopyridine: Properties, Reactivity, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-3,4-diiodopyridine is a halogenated pyridine derivative with significant potential as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a fluorine atom and two iodine atoms on the pyridine ring, offers multiple reactive sites for the strategic construction of complex molecular architectures. This guide provides a comprehensive overview of the known properties of this compound, inferred reactivity based on related compounds, and hypothetical experimental protocols for its application in cross-coupling reactions.

Core Properties

Currently, detailed experimental data for this compound is limited in publicly accessible literature. However, fundamental chemical and physical properties have been reported by chemical suppliers.

Chemical and Physical Data

The table below summarizes the available quantitative data for this compound.

PropertyValueSource
CAS Number 153034-83-4[1]
Molecular Formula C₅H₂FI₂N[1]
Molecular Weight 348.88 g/mol [1]
Boiling Point 307 °C[1]
Density 2.662 g/cm³[1]
Flash Point 140 °C[1]
Storage Temperature 2–8 °C (under inert gas)[1]
Spectroscopic Data
  • ¹H NMR: The spectrum would likely show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the fluorine and iodine substituents.

  • ¹³C NMR: The spectrum would exhibit five signals for the pyridine ring carbons. The carbon atoms attached to the fluorine and iodine atoms would show characteristic chemical shifts and, in the case of the fluorine-bound carbon, a large C-F coupling constant.[2]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic patterns for the two iodine atoms.

Reactivity and Synthetic Applications

The reactivity of this compound is dictated by the electronic properties of the pyridine ring and the nature of its halogen substituents. The electron-withdrawing fluorine atom deactivates the ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution (SNAr).[5] The two iodine atoms provide handles for a variety of transition-metal-catalyzed cross-coupling reactions.

The differential reactivity of the C-I bonds at the 3- and 4-positions, and the C-F bond at the 2-position, allows for selective and sequential functionalization. In palladium-catalyzed reactions like the Suzuki-Miyaura coupling, the C-I bond is significantly more reactive than the C-F bond.[6][7] It is also generally observed that the C-I bond at the 4-position of a pyridine ring is more reactive than a C-I bond at the 3-position in such coupling reactions.[6]

This differential reactivity makes this compound a valuable precursor for the synthesis of polysubstituted pyridines, which are common motifs in pharmaceuticals and agrochemicals.[8][9]

Logical Workflow for Sequential Cross-Coupling

The distinct reactivity of the halogen substituents allows for a logical and stepwise approach to the synthesis of trisubstituted pyridines.

G A This compound B Suzuki Coupling at C4 (e.g., with R1-B(OH)2) A->B C 2-Fluoro-3-iodo-4-R1-pyridine B->C D Suzuki Coupling at C3 (e.g., with R2-B(OH)2) C->D E 2-Fluoro-4-R1-3-R2-pyridine D->E F Nucleophilic Aromatic Substitution at C2 (e.g., with Nu-H) E->F G 2-Nu-4-R1-3-R2-pyridine F->G

Caption: Sequential functionalization of this compound.

Experimental Protocols (Hypothetical)

While specific, validated protocols for this compound are not available, the following methodologies are based on established procedures for similar dihalogenated pyridines and can serve as a starting point for reaction optimization.[10][11][12]

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general method for the selective mono-arylation of this compound at the more reactive C4-position.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Schlenk tube or microwave vial

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Add the palladium catalyst (1-5 mol%).

  • Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (repeat three times).

  • Add the degassed anhydrous solvent via syringe.

  • Place the reaction vessel in a preheated oil bath or microwave reactor and stir vigorously at the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G A Reagent Preparation (Halopyridine, Boronic Acid, Base, Catalyst) B Inert Atmosphere (Evacuate/Backfill with Ar/N2) A->B C Solvent Addition (Degassed, Anhydrous) B->C D Reaction (Heating and Stirring) C->D E Work-up (Quenching and Extraction) D->E F Purification (Column Chromatography) E->F G Pure Product F->G

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Safety Information

Detailed safety information for this compound is not widely available. However, based on data for structurally similar compounds like 2-fluoro-3-iodopyridine and other halogenated pyridines, it should be handled with care. It is likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), and working in a well-ventilated fume hood are essential.

Conclusion

This compound represents a promising, yet underexplored, building block for organic synthesis. The presence of three distinct halogen substituents on the pyridine core provides a platform for selective and sequential functionalization, enabling the efficient construction of complex, polysubstituted pyridine derivatives. While a comprehensive experimental dataset for this compound is yet to be established, its potential utility in drug discovery and materials science is significant, warranting further investigation into its reactivity and synthetic applications. The methodologies and inferred properties presented in this guide offer a foundation for researchers to begin exploring the chemistry of this versatile molecule.

References

An In-depth Technical Guide to 2-Fluoro-3,4-diiodopyridine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-3,4-diiodopyridine, a halogenated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. This document details its chemical and physical properties, outlines a potential synthetic route, and explores its applications as a versatile building block in the development of novel therapeutics and functional materials.

Core Compound Properties

This compound is a polysubstituted aromatic heterocycle. The presence of a fluorine atom and two iodine atoms on the pyridine ring imparts unique reactivity, making it a valuable intermediate for the synthesis of complex molecular architectures.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 153034-83-4[1]
Molecular Formula C₅H₂FI₂N[1]
Molecular Weight 348.88 g/mol [1]
Appearance White to light yellow crystal[2]
Boiling Point 307.4 °C at 760 mmHgN/A
Density 2.662 g/cm³[1]
Flash Point 140 °C[1]
Purity Typically ≥ 97%N/A
Storage Store at 0-8 °C under an inert atmosphere (Nitrogen or Argon)[1][2]
Synonyms Pyridine, 2-fluoro-3,4-diiodo-[1]

Synthesis of this compound

A potential precursor for this synthesis is 2-amino-3,4-diiodopyridine. The synthesis could proceed via the Balz-Schiemann reaction or a related diazotization-fluorination protocol.

Synthesis_Pathway cluster_0 Proposed Synthesis of this compound 2-Amino-3,4-diiodopyridine 2-Amino-3,4-diiodopyridine Diazonium_Salt Diazonium Salt Intermediate 2-Amino-3,4-diiodopyridine->Diazonium_Salt NaNO₂, HBF₄ This compound This compound Diazonium_Salt->this compound Heat (Δ)

Caption: Proposed synthetic pathway for this compound.

General Experimental Protocol for Diazotization-Fluorination (Hypothetical)

This protocol is a general representation and would require optimization for the specific synthesis of this compound.

Materials:

  • 2-Amino-3,4-diiodopyridine

  • Fluoroboric acid (HBF₄)

  • Sodium nitrite (NaNO₂)

  • Anhydrous diethyl ether

  • Ice bath

Procedure:

  • A solution of 2-amino-3,4-diiodopyridine in aqueous fluoroboric acid is prepared and cooled to 0-5 °C in an ice bath.

  • A solution of sodium nitrite in water is added dropwise to the cooled solution while maintaining the temperature below 5 °C.

  • The reaction mixture is stirred at this temperature for an additional 30 minutes to ensure complete formation of the diazonium salt.

  • The resulting precipitate of the diazonium tetrafluoroborate salt is collected by filtration, washed with cold water, and then with cold anhydrous diethyl ether.

  • The dried diazonium salt is then gently heated to induce thermal decomposition (the Balz-Schiemann reaction), yielding the crude this compound.

  • Purification of the crude product would typically be achieved by column chromatography or recrystallization.

Reactivity and Applications in Organic Synthesis

The utility of this compound in organic synthesis stems from the differential reactivity of its halogen substituents. The carbon-iodine bonds are significantly more reactive than the carbon-fluorine bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the 3- and 4-positions.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. These reactions enable the formation of new carbon-carbon bonds, providing access to a wide range of substituted pyridine derivatives.

Cross_Coupling_Reactions cluster_1 Cross-Coupling Reactions of this compound Start This compound Suzuki Suzuki Coupling (Ar-B(OH)₂) Start->Suzuki Pd Catalyst, Base Sonogashira Sonogashira Coupling (R-C≡CH) Start->Sonogashira Pd/Cu Catalyst, Base Product_Suzuki 3,4-Diaryl-2-fluoropyridine Suzuki->Product_Suzuki Product_Sonogashira 3,4-Dialkynyl-2-fluoropyridine Sonogashira->Product_Sonogashira

Caption: Potential cross-coupling reactions of this compound.

General Experimental Protocol for Suzuki-Miyaura Coupling

This is a representative protocol for the Suzuki-Miyaura coupling of a diiodinated pyridine and would need to be adapted for this compound.

Materials:

  • This compound

  • Arylboronic acid (2.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, this compound, the arylboronic acid, and the base are added.

  • The vessel is evacuated and backfilled with an inert gas three times.

  • The degassed solvent and the palladium catalyst are added.

  • The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

General Experimental Protocol for Sonogashira Coupling

This is a representative protocol for the Sonogashira coupling of a diiodinated pyridine and would require optimization for this compound.

Materials:

  • This compound

  • Terminal alkyne (2.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Base (e.g., triethylamine)

  • Solvent (e.g., anhydrous THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • A mixture of this compound, the palladium catalyst, and copper(I) iodide in the solvent is prepared in a reaction vessel under an inert atmosphere.

  • The base and the terminal alkyne are added sequentially.

  • The reaction mixture is stirred at room temperature or slightly elevated temperature until completion.

  • The reaction mixture is filtered to remove any solids, and the filtrate is concentrated under reduced pressure.

  • The residue is taken up in an organic solvent and washed with water and brine.

  • The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

Spectroscopic Data (Predicted)

While specific experimental spectra for this compound are not available in the searched literature, the expected spectroscopic characteristics can be predicted based on its structure and data from similar compounds.

Table 2: Predicted Spectroscopic Data for this compound

Technique Predicted Features
¹H NMR A complex multiplet in the aromatic region (δ 7.0-8.5 ppm) corresponding to the two protons on the pyridine ring. The coupling patterns would be influenced by both fluorine and adjacent protons.
¹³C NMR Signals for the five carbon atoms of the pyridine ring. The carbon attached to fluorine will appear as a doublet due to C-F coupling. The carbons attached to iodine will be shifted downfield.
¹⁹F NMR A singlet or a complex multiplet, depending on the coupling with the adjacent protons.
Mass Spec (EI) A molecular ion peak (M⁺) at m/z 349. A characteristic isotopic pattern due to the presence of two iodine atoms would be expected. Fragmentation would likely involve the loss of iodine atoms and the pyridine ring fragmentation.
IR Spectroscopy Characteristic absorption bands for C-F stretching (around 1200-1000 cm⁻¹), C-I stretching (around 600-500 cm⁻¹), and aromatic C=C and C=N stretching vibrations.

Applications in Drug Discovery and Materials Science

Halogenated pyridines are crucial intermediates in the pharmaceutical and agrochemical industries. The fluorine atom can enhance metabolic stability and binding affinity of a drug molecule, while the iodine atoms serve as versatile handles for further molecular elaboration.[2]

The ability to selectively functionalize the 3- and 4-positions of the pyridine ring through cross-coupling reactions makes this compound a valuable scaffold for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs. The resulting polysubstituted pyridine derivatives are key components in a variety of biologically active molecules, including kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

In materials science, the rigid, aromatic core of the pyridine ring, combined with the potential for extensive functionalization, makes this compound a promising building block for the synthesis of organic light-emitting diodes (OLEDs), sensors, and other functional materials.

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant potential in both medicinal chemistry and materials science. Its unique pattern of halogen substitution allows for selective and diverse functionalization, providing access to a wide array of complex molecular structures. While detailed synthetic and reactivity studies on this specific isomer are limited in the public domain, the established chemistry of related compounds provides a strong foundation for its utilization in research and development. Further exploration of the synthesis and reactivity of this compound is warranted to fully unlock its potential as a key building block for innovation.

References

An In-Depth Technical Guide to 2-Fluoro-3,4-diiodopyridine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-3,4-diiodopyridine, a halogenated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. This document details its chemical and physical properties, outlines a plausible synthetic pathway based on established chemical principles, and explores its potential applications, particularly in the realm of drug discovery and development. While a specific documented discovery and detailed experimental protocol for this exact compound remains elusive in publicly accessible literature, this guide constructs a theoretical framework for its synthesis and characterization based on analogous and well-documented reactions of related compounds.

Introduction

Halogenated pyridines are a critical class of heterocyclic compounds widely employed as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The introduction of halogen atoms onto the pyridine ring profoundly influences the molecule's electronic properties, reactivity, and biological activity. This compound, with its unique arrangement of a fluorine atom and two iodine atoms, presents a promising scaffold for the development of novel chemical entities. The fluorine atom can enhance metabolic stability and binding affinity, while the two iodine atoms provide reactive handles for various cross-coupling reactions, enabling the construction of complex molecular architectures.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and application in synthetic chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 153034-83-4Chemical Supplier Catalogs
Molecular Formula C₅H₂FI₂NChemical Supplier Catalogs
Molecular Weight 348.88 g/mol Chemical Supplier Catalogs
Boiling Point 307 °CPredicted
Density 2.662 g/cm³Predicted
Flash Point 140 °CPredicted
Appearance Solid (predicted)---
Storage Store under inert gas (nitrogen or Argon) at 2–8 °CChemical Supplier Catalogs

Synthesis Pathway

Diagram 1: Proposed Synthesis of this compound

G A 2-Aminopyridine B 2-Amino-3,4-diiodopyridine A->B   I₂, NaIO₃, H₂SO₄    C This compound B->C   NaNO₂, HF   

Caption: Proposed two-step synthesis of this compound from 2-aminopyridine.

Step 1: Iodination of 2-Aminopyridine

The first step involves the di-iodination of 2-aminopyridine at the 3 and 4 positions. This can be achieved through electrophilic iodination using a source of iodonium ions.

  • Reaction: 2-Aminopyridine is treated with iodine (I₂) in the presence of an oxidizing agent such as iodic acid (HIO₃) or sodium periodate (NaIO₄) in a strong acid, typically sulfuric acid (H₂SO₄). The strong acid protonates the pyridine ring, deactivating it towards electrophilic substitution, but the activating effect of the amino group directs the substitution to the ortho and para positions. However, due to steric hindrance and electronic effects, iodination is expected to occur at the 3 and 5 positions. To achieve 3,4-diiodination, a different starting material or a more complex, multi-step process might be necessary in practice. For the purpose of this theoretical guide, we will proceed with the assumption that 3,4-diiodination can be achieved under specific, optimized conditions.

Step 2: Sandmeyer-type Reaction for Fluorination

The second step involves the conversion of the amino group of 2-amino-3,4-diiodopyridine to a fluorine atom via a Sandmeyer-type reaction.

  • Reaction: The 2-amino-3,4-diiodopyridine is diazotized using sodium nitrite (NaNO₂) in the presence of a strong acid, such as hydrofluoric acid (HF). The resulting diazonium salt is then thermally decomposed, leading to the formation of this compound. This is a common method for introducing a fluorine atom onto an aromatic ring.

Experimental Protocols (Hypothetical)

The following are hypothetical experimental protocols for the proposed synthesis of this compound. These are based on general procedures for similar reactions and would require optimization for this specific substrate.

Synthesis of 2-Amino-3,4-diiodopyridine (Hypothetical)

Diagram 2: Experimental Workflow for Iodination

G Start Dissolve 2-Aminopyridine in H₂SO₄ Reagents Add I₂ and NaIO₃ Start->Reagents Reaction Heat and Stir Reagents->Reaction Workup Quench with Na₂S₂O₃ Neutralize with NaOH Reaction->Workup Extraction Extract with Ethyl Acetate Workup->Extraction Purification Column Chromatography Extraction->Purification Product 2-Amino-3,4-diiodopyridine Purification->Product

Caption: Hypothetical workflow for the synthesis of 2-Amino-3,4-diiodopyridine.

Procedure:

  • To a stirred solution of concentrated sulfuric acid, 2-aminopyridine is added portion-wise while maintaining the temperature below 20°C.

  • Iodine (2.2 equivalents) and sodium periodate (1.1 equivalents) are added to the mixture.

  • The reaction mixture is heated to 80-90°C and stirred for several hours until the reaction is complete (monitored by TLC).

  • The mixture is cooled to room temperature and poured onto crushed ice.

  • The solution is quenched with a saturated aqueous solution of sodium thiosulfate to remove unreacted iodine.

  • The pH is adjusted to ~8 with a concentrated sodium hydroxide solution.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 2-amino-3,4-diiodopyridine.

Synthesis of this compound (Hypothetical)

Diagram 3: Experimental Workflow for Fluorination

G Start Dissolve 2-Amino-3,4-diiodopyridine in HF Diazotization Add NaNO₂ at low temp. Start->Diazotization Decomposition Warm to room temp. and heat gently Diazotization->Decomposition Workup Pour onto ice Neutralize with NaHCO₃ Decomposition->Workup Extraction Extract with Dichloromethane Workup->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Hypothetical workflow for the synthesis of this compound.

Procedure:

  • In a fluorinated polymer reaction vessel, 2-amino-3,4-diiodopyridine is dissolved in anhydrous hydrofluoric acid at a low temperature (-10 to 0°C).

  • Sodium nitrite (1.1 equivalents) is added portion-wise, maintaining the temperature below 5°C.

  • The reaction mixture is stirred at this temperature for 1 hour.

  • The mixture is then allowed to warm to room temperature and gently heated to 40-50°C to induce the decomposition of the diazonium salt, which is observed by the evolution of nitrogen gas.

  • After the gas evolution ceases, the reaction mixture is carefully poured onto a mixture of ice and water.

  • The solution is neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The product is extracted with dichloromethane.

  • The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

Characterization Data (Predicted)

The following table summarizes the expected spectral data for this compound based on the analysis of similar compounds.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Data
¹H NMR A multiplet in the aromatic region (δ 7.0-8.5 ppm) corresponding to the two pyridine protons. The proton at C-5 would likely be a doublet of doublets due to coupling with the C-6 proton and the fluorine at C-2. The C-6 proton would appear as a doublet.
¹³C NMR Signals for the five pyridine carbons. The carbon bearing the fluorine (C-2) would show a large C-F coupling constant. The carbons bearing iodine (C-3 and C-4) would be significantly shielded.
¹⁹F NMR A singlet or a multiplet (depending on coupling with adjacent protons) in the typical range for fluoroaromatic compounds.
Mass Spec (EI) A molecular ion peak (M⁺) at m/z = 349, along with characteristic isotopic patterns for the two iodine atoms. Fragmentation patterns would likely involve the loss of iodine and fluorine atoms.
IR (KBr) Characteristic peaks for C-F stretching, C-I stretching, and aromatic C-H and C=C/C=N stretching vibrations.

Applications in Drug Development

This compound is a valuable intermediate for the synthesis of complex organic molecules, particularly in the field of drug discovery. The two iodine atoms at positions 3 and 4 provide orthogonal handles for sequential cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This allows for the introduction of different aryl, heteroaryl, or alkyl groups at these positions in a controlled manner. The fluorine atom at the 2-position can enhance the pharmacological properties of the final molecule.

Diagram 4: Logical Relationship in Drug Discovery

G Start This compound Step1 Selective Cross-Coupling at C-4 Start->Step1 Intermediate1 4-Substituted-2-fluoro-3-iodopyridine Step1->Intermediate1 Step2 Cross-Coupling at C-3 Intermediate1->Step2 Final Disubstituted Fluoropyridine Derivative (Potential Drug Candidate) Step2->Final

Caption: Sequential functionalization of this compound in drug discovery.

A potential application is in the synthesis of kinase inhibitors, where a substituted pyridine core often serves as a key pharmacophore. The ability to introduce diverse substituents at the 3 and 4 positions allows for the fine-tuning of the molecule's interaction with the target kinase.

Conclusion

This compound is a promising, yet under-documented, building block for organic synthesis. This technical guide has provided a comprehensive overview of its properties and a plausible synthetic route. The detailed, albeit hypothetical, experimental protocols and predicted characterization data offer a solid foundation for researchers and scientists to begin working with this compound. Its unique structural features make it a valuable tool for the construction of complex and potentially bioactive molecules, particularly in the pursuit of new therapeutic agents. Further research is warranted to develop and publish a definitive synthesis and to fully explore the synthetic utility of this versatile molecule.

A Technical Guide to 2-Fluoro-3,4-diiodopyridine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

IUPAC Name: 2-Fluoro-3,4-diiodopyridine

This technical guide provides a comprehensive overview of this compound, a halogenated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. This document outlines its physicochemical properties, plausible synthetic routes, and its application as a versatile building block in the construction of complex molecular architectures, particularly in the context of drug development.

Physicochemical Properties

This compound is a unique trifunctionalized pyridine ring system. The presence of a fluorine atom and two iodine atoms at distinct positions offers a rich platform for selective chemical modifications. A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference
CAS Number 153034-83-4[1]
Molecular Formula C₅H₂FI₂N[1]
Molecular Weight 348.88 g/mol [1]
Boiling Point 307 °C[1]
Density 2.662 g/cm³[1]
Flash Point 140 °C[1]
Storage Temperature 2–8 °C under inert gas (Nitrogen or Argon)[1]

Synthesis Pathway

G cluster_synthesis Proposed Synthesis of this compound start 2-Amino-3,4-diiodopyridine diazotization Diazotization (NaNO₂, HBF₄ or HF-Pyridine) start->diazotization intermediate Pyridin-2-yl-3,4-diiododiazonium salt (Intermediate) diazotization->intermediate fluorination Fluorination (Thermal decomposition) intermediate->fluorination product This compound fluorination->product

Caption: Proposed synthetic workflow for this compound.

This proposed pathway is analogous to the synthesis of other fluoropyridines, such as 2-fluoro-5-iodopyridine, which is prepared from 2-amino-5-iodopyridine via a diazotization reaction followed by fluorination.

Experimental Protocols

Due to the diiodo-substitution, this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents at the 3- and 4-positions, making it a valuable tool for building molecular complexity.

Regioselectivity in Cross-Coupling Reactions

A key consideration for synthetic applications is the regioselectivity of the cross-coupling reactions. Based on studies of similar dihalopyridines, the reactivity of the carbon-iodine bonds is expected to differ. For a related compound, 2-chloro-3,4-diiodopyridine, it has been demonstrated that Suzuki-Miyaura coupling occurs sequentially, with the iodine at the 4-position being the most reactive, followed by the iodine at the 3-position, and finally the chlorine at the 2-position.[2] This suggests a similar reactivity pattern for this compound, allowing for selective functionalization at the C-4 position under controlled conditions.

General Protocol for Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.

Reaction Scheme:

G cluster_suzuki Suzuki-Miyaura Coupling reactant1 This compound plus + arrow Pd Catalyst, Base Solvent, Heat reactant1:e->arrow:w reactant2 R-B(OH)₂ reactant2:e->arrow:w product Mono- or Di-substituted Product arrow:e->product:w

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • Aryl- or heteroaryl-boronic acid (1.1 - 1.5 equivalents for monosubstitution)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound, the boronic acid, the palladium catalyst, and the base.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Reaction Scheme:

G cluster_sonogashira Sonogashira Coupling reactant1 This compound plus + arrow Pd Catalyst, Cu(I) cocatalyst Amine Base, Solvent reactant1:e->arrow:w reactant2 R-C≡CH reactant2:e->arrow:w product Mono- or Di-alkynylated Product arrow:e->product:w

Caption: General scheme of the Sonogashira coupling reaction.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents for monosubstitution)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) cocatalyst (e.g., CuI) (2-10 mol%)

  • Amine base (e.g., triethylamine, diisopropylethylamine) (2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., THF, DMF)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and the copper(I) iodide.

  • Add the anhydrous, degassed solvent and the amine base.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature or heat gently (typically 40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalysts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Applications in Drug Development

The structural motif of a substituted pyridine is prevalent in a vast number of pharmaceuticals. The ability to introduce diverse functionalities onto the this compound scaffold through regioselective cross-coupling reactions makes it a highly valuable intermediate in the synthesis of novel drug candidates. The fluorine atom can be strategically employed to modulate the physicochemical properties of the final compound, such as its metabolic stability, pKa, and binding affinity to biological targets. The diiodo-functionality provides two handles for the convergent or divergent synthesis of complex molecules, enabling the rapid generation of compound libraries for high-throughput screening.

Conclusion

This compound is a synthetically versatile building block with significant potential in the field of drug discovery and development. Its trifunctionalized nature allows for a high degree of molecular diversification through well-established cross-coupling methodologies. The anticipated regioselectivity in these reactions provides a strategic advantage for the controlled synthesis of complex, polysubstituted pyridine derivatives. This technical guide serves as a foundational resource for researchers and scientists looking to leverage the unique chemical properties of this compound in their synthetic endeavors.

References

A Technical Guide to the Spectroscopic Characterization of Halogenated Fluoropyridines: Analysis of 2-Fluoro-3-iodopyridine and 2-Fluoro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Fluoro-3,4-diiodopyridine is a polyhalogenated heterocyclic compound of interest to researchers in medicinal chemistry and materials science. The presence of fluorine and iodine atoms on the pyridine ring imparts unique electronic properties and provides multiple reaction sites for synthetic transformations, such as cross-coupling reactions.[1][2][3] Accurate structural elucidation and purity assessment are paramount, necessitating a thorough understanding of its spectroscopic profile. This document outlines the expected data from key spectroscopic techniques—NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy—based on the analysis of its structural analogs.

Spectroscopic Data of Analog Compounds

The following tables summarize the available and predicted spectroscopic data for 2-Fluoro-3-iodopyridine and 2-Fluoro-4-iodopyridine. This data provides a baseline for interpreting the spectra of more complex derivatives like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For fluorinated pyridines, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Predicted shifts are based on standard substituent effects on the pyridine ring. Actual values may vary.

CompoundSolventChemical Shift (δ, ppm) and Multiplicity
2-Fluoro-3-iodopyridine CDCl₃~8.1 (dd, H-6), ~7.8 (ddd, H-4), ~7.0 (ddd, H-5)
2-Fluoro-4-iodopyridine CDCl₃~8.2 (d, H-6), ~7.5 (d, H-3), ~7.3 (dd, H-5)

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Predicted shifts are based on standard substituent effects and available data for similar compounds.[4][5] Carbon-fluorine coupling (J-coupling) is expected.

CompoundSolventChemical Shift (δ, ppm) and Expected J-coupling
2-Fluoro-3-iodopyridine CDCl₃C2: ~163 (d, ¹JCF), C3: ~95 (d, ²JCF), C4: ~140 (d, ³JCF), C5: ~122 (d, ⁴JCF), C6: ~150 (d, ³JCF)
2-Fluoro-4-iodopyridine CDCl₃C2: ~165 (d, ¹JCF), C3: ~115 (d, ²JCF), C4: ~98 (d, ³JCF), C5: ~130 (d, ⁴JCF), C6: ~152 (d, ³JCF)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For the subject compounds, a prominent molecular ion peak is expected.

Table 3: Mass Spectrometry Data

CompoundIonization MethodMolecular WeightKey Fragments (m/z) and Interpretation
2-Fluoro-3-iodopyridine ESI, EI222.99 g/mol [M]⁺: 223, [M-I]⁺: 96, [M-HCN]⁺: 196
2-Fluoro-4-iodopyridine ESI, EI222.99 g/mol [4][M]⁺: 223, [M-I]⁺: 96, [M-HCN]⁺: 196
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Key Infrared (IR) Absorption Bands (Predicted)

CompoundSample PrepWavenumber (cm⁻¹)Vibration Type
2-Fluoro-3-iodopyridine KBr pellet / Nujol mull~3100-3000C-H (aromatic) stretch
~1600-1450C=C and C=N ring stretch
~1250-1150C-F stretch
~1100-1000C-H in-plane bend
Below 800C-I stretch, C-H out-of-plane bend
2-Fluoro-4-iodopyridine KBr pellet / Nujol mull~3100-3000C-H (aromatic) stretch
~1600-1450C=C and C=N ring stretch
~1250-1150C-F stretch
~1100-1000C-H in-plane bend
Below 800C-I stretch, C-H out-of-plane bend

Experimental Protocols

The following sections describe generalized protocols for acquiring the spectroscopic data discussed above.

NMR Spectroscopy

This protocol outlines the standard procedure for acquiring high-resolution ¹H and ¹³C NMR spectra.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

    • Transfer the solution into a standard 5 mm NMR tube.[6]

  • Instrument Setup (Example: Bruker 400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the field using the deuterium signal from the solvent.[7]

    • Shim the magnetic field to achieve optimal homogeneity. This is typically an automated process.

    • Set the sample temperature, usually to 298 K (25 °C).[8]

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans for a good signal-to-noise ratio.[9]

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.[10] Due to the low natural abundance of ¹³C, more scans are required (e.g., 1024 or more). The spectral width is typically 220-240 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply baseline correction.

    • Calibrate the chemical shift scale. For ¹H NMR in CDCl₃, the residual solvent peak is referenced to 7.26 ppm. For ¹³C NMR, the CDCl₃ triplet is referenced to 77.16 ppm.[5]

    • Integrate the peaks in the ¹H spectrum to determine proton ratios.

Mass Spectrometry

This protocol describes a general method for sample analysis using Electrospray Ionization (ESI) Mass Spectrometry.

  • Sample Preparation:

    • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).[11]

    • Dilute this stock solution to a final concentration of 1-10 µg/mL using the same solvent.[11]

    • To promote ionization in positive mode ESI, a small amount of an acid (e.g., 0.1% formic acid) can be added to the final solution.

  • Instrument Setup (Example: LC-MS/MS System):

    • The instrument is typically a Liquid Chromatography (LC) system coupled to a tandem mass spectrometer.[12]

    • The sample is introduced via direct infusion using a syringe pump or through an LC column.

    • Set the ESI source parameters: capillary voltage (e.g., 3-4 kV), desolvation gas flow and temperature, and nebulizer pressure.

  • Data Acquisition:

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da) to identify the molecular ion.

    • For structural confirmation, perform tandem MS (MS/MS) by selecting the molecular ion as the precursor and fragmenting it to observe characteristic product ions.

Infrared (IR) Spectroscopy

This protocol outlines the preparation of a solid sample as a Nujol mull for IR analysis.[13]

  • Sample Preparation:

    • Place 1-2 mg of the solid sample into a clean agate mortar.

    • Add 1-2 drops of Nujol (mineral oil).

    • Grind the mixture thoroughly with the pestle for several minutes until a smooth, paste-like mull is formed. The particles should be ground finely to reduce light scattering.[13]

  • Sample Analysis:

    • Apply a small amount of the mull onto one IR-transparent salt plate (e.g., KBr or NaCl).

    • Place a second salt plate on top and gently rotate to spread the mull into a thin, uniform film.[13]

    • Place the "sandwiched" plates into the sample holder of the FTIR spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the clean, empty sample compartment.

    • Place the sample holder in the instrument and acquire the sample spectrum.

    • The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum. The typical range is 4000-400 cm⁻¹.

Mandatory Visualizations

The following diagrams illustrate key workflows relevant to the synthesis and analysis of this compound.

G cluster_start Starting Material cluster_step1 Step 1: Directed Lithiation cluster_step2 Step 2: Iodination cluster_product1 Intermediate Product cluster_step3 Step 3: Second Iodination cluster_final Final Product 2-Fluoropyridine 2-Fluoropyridine Lithiation Lithiation 2-Fluoropyridine->Lithiation LDA, THF, -78 °C Iodination1 Iodination1 Lithiation->Iodination1 I₂ 2-Fluoro-3-iodopyridine 2-Fluoro-3-iodopyridine Iodination1->2-Fluoro-3-iodopyridine Iodination2 Iodination2 2-Fluoro-3-iodopyridine->Iodination2 Reagent (e.g., NIS) This compound This compound Iodination2->this compound

Caption: Proposed Synthetic Workflow for this compound.

G Start Start Synthesis Synthesis & Purification of Compound Start->Synthesis SamplePrep Sample Preparation (Dissolution/Mulling) Synthesis->SamplePrep NMR NMR Analysis (¹H, ¹³C, ¹⁹F) SamplePrep->NMR MS Mass Spectrometry (ESI or EI) SamplePrep->MS IR IR Spectroscopy (FTIR) SamplePrep->IR DataAnalysis Data Interpretation & Correlation NMR->DataAnalysis MS->DataAnalysis IR->DataAnalysis Structure Structure Elucidation DataAnalysis->Structure

Caption: General Workflow for Spectroscopic Analysis of a Synthesized Compound.

References

2-Fluoro-3,4-diiodopyridine: A Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and available data for 2-Fluoro-3,4-diiodopyridine (CAS No. 153034-83-4). This document is intended to support laboratory professionals in the safe and effective use of this compound in research and development activities.

Chemical and Physical Properties

This compound is a halogenated pyridine derivative with the molecular formula C₅H₂FI₂N. Its structure incorporates a pyridine ring substituted with a fluorine atom and two iodine atoms, suggesting its potential as a versatile building block in synthetic chemistry, particularly in the development of novel pharmaceuticals and materials.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 153034-83-4ChemDad Co.
Molecular Formula C₅H₂FI₂NChemDad Co.
Molecular Weight 348.88 g/mol ChemDad Co.
Boiling Point 307 °CChemDad Co.
Density 2.662 g/cm³ChemDad Co.
Flash Point 140 °CChemDad Co.
Storage Temperature 2–8 °C (under inert gas)ChemDad Co.

Safety and Handling

A complete Safety Data Sheet (SDS) with GHS classifications for this compound is not publicly available. An SDS from Acros PharmaTech Limited indicates "no data available" for formal hazard classifications. Therefore, this compound should be handled with extreme caution, assuming it is hazardous. The safety and handling precautions outlined below are based on general best practices for handling potentially hazardous research chemicals and information available for structurally related compounds.

Table 2: Hazard and Precautionary Information Summary

CategoryInformation
GHS Pictograms Data not available. Assume hazardous.
Signal Word Data not available.
Hazard Statements Data not available. Based on related compounds like 2-Fluoro-3-iodopyridine, potential hazards may include acute oral toxicity, skin irritation, and serious eye damage.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of personal protective equipment. The following PPE is recommended as a minimum:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Skin and Body Protection: A laboratory coat and, depending on the scale of the operation, an apron or chemical-resistant suit may be necessary.

  • Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If the potential for inhalation of dust or vapors exists, a NIOSH-approved respirator with an appropriate cartridge should be used.

Engineering Controls
  • Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure an eyewash station and safety shower are readily accessible in the immediate work area.

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is between 2-8°C under an inert atmosphere (e.g., nitrogen or argon).

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. This compound should be treated as hazardous waste.

Experimental Protocols

As of the date of this document, no specific, validated experimental protocols for the synthesis or reactions of this compound have been identified in publicly accessible scientific literature or chemical databases.

Researchers planning to use this compound will need to develop their own experimental procedures based on its chemical structure and the known reactivity of similar halogenated pyridines. It is anticipated that the iodine atoms at the 3 and 4 positions will be susceptible to various coupling reactions (e.g., Suzuki, Sonogashira, Heck) and metal-halogen exchange, making it a potentially valuable intermediate in the synthesis of complex molecules. The fluorine at the 2-position may influence the reactivity of the pyridine ring and the adjacent iodine atom.

It is strongly recommended that any new experimental work with this compound be conducted on a small scale initially, with all appropriate safety precautions in place.

Logical Relationships in Handling Hazardous Chemicals

The following diagram illustrates the logical workflow for safely handling a chemical with unknown hazards, such as this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase Assess Hazards Assess Hazards Review SDS Review Safety Data Sheet Assess Hazards->Review SDS Assume Hazardous Assume Compound is Hazardous (Incomplete Data) Review SDS->Assume Hazardous Select PPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) Assume Hazardous->Select PPE Prepare Engineering Controls Prepare Engineering Controls (Fume Hood, Eyewash) Select PPE->Prepare Engineering Controls Conduct Experiment in Fume Hood Conduct Experiment in Fume Hood Prepare Engineering Controls->Conduct Experiment in Fume Hood Monitor for Exposure Monitor for Signs of Exposure Conduct Experiment in Fume Hood->Monitor for Exposure Decontaminate Work Area Decontaminate Work Area Monitor for Exposure->Decontaminate Work Area Proper Waste Disposal Dispose of Waste as Hazardous Decontaminate Work Area->Proper Waste Disposal

Caption: Workflow for Handling Chemicals with Incomplete Safety Data.

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety guide. All laboratory work should be conducted by qualified individuals who have been trained in safe laboratory practices. A thorough risk assessment should be performed before any new chemical is handled. The user is solely responsible for all risks associated with the use, handling, and disposal of this product.

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Fluoro-3,4-diiodopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 2-fluoro-3,4-diiodopyridine, a valuable building block in medicinal chemistry and drug discovery. The unique substitution pattern of this heterocyclic compound, featuring a fluorine atom and two iodine atoms, offers multiple reaction sites for the construction of complex molecular architectures.[1][2] The presence of the fluorine atom can enhance metabolic stability and binding affinity of drug candidates, while the iodine atoms serve as versatile handles for various cross-coupling reactions.[3][4]

Applications in Drug Discovery and Organic Synthesis

This compound and its derivatives are key intermediates in the synthesis of a wide range of biologically active molecules. The iodine atoms at the 3 and 4 positions can be selectively functionalized through reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings to introduce diverse substituents.[5] The 2-fluoro group can participate in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various nucleophiles.[5][6][7] This versatility makes this compound a valuable scaffold for the generation of compound libraries for high-throughput screening in drug discovery programs.

Proposed Synthetic Pathway

A plausible and efficient synthetic route to this compound is proposed, starting from the commercially available 2-aminopyridine. This multi-step synthesis involves sequential iodination followed by a diazotization-fluorination reaction (a modified Balz-Schiemann reaction).

Synthetic Pathway Start 2-Aminopyridine Step1 2-Amino-3-iodopyridine Start->Step1 Step 1: Mono-iodination Step2 2-Amino-3,4-diiodopyridine Step1->Step2 Step 2: Di-iodination Final This compound Step2->Final Step 3: Diazotization & Fluorination Experimental Workflow cluster_step1 Step 1: Mono-iodination cluster_step2 Step 2: Di-iodination cluster_step3 Step 3: Fluorination s1_start 2-Aminopyridine + NIS in ACN s1_react Stir at RT, 12-16h s1_start->s1_react s1_workup Quench, Extract, Purify s1_react->s1_workup s1_prod 2-Amino-3-iodopyridine s1_workup->s1_prod s2_start 2-Amino-3-iodopyridine + NIS/TfOH in DCM s1_prod->s2_start s2_react Stir at RT, 24-48h s2_start->s2_react s2_workup Quench, Extract, Purify s2_react->s2_workup s2_prod 2-Amino-3,4-diiodopyridine s2_workup->s2_prod s3_diaz Diazotization with NaNO2 in HF-Pyridine s2_prod->s3_diaz s3_decomp Thermal Decomposition s3_diaz->s3_decomp s3_workup Quench, Extract, Purify s3_decomp->s3_workup s3_prod This compound s3_workup->s3_prod Balz-Schiemann Mechanism Amino Ar-NH2 Diazonium Ar-N2+ F- Amino->Diazonium + NaNO2, HF Fluoro Ar-F Diazonium->Fluoro Δ (-N2) N2 N2

References

Application Notes and Protocols for 2-Fluoro-3,4-diiodopyridine in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Fluoro-3,4-diiodopyridine in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block offers a strategic platform for the synthesis of complex fluorinated pyridine derivatives, which are of significant interest in medicinal chemistry and materials science. The differential reactivity of the carbon-iodine bonds allows for regioselective and sequential functionalization, enabling the construction of diverse molecular architectures.

Introduction to Regioselective Coupling

The Suzuki-Miyaura coupling of this compound is a powerful method for the selective formation of carbon-carbon bonds. The reaction proceeds in a regioselective manner, primarily due to the significant difference in the reactivity of the carbon-halogen bonds. The carbon-iodine (C-I) bonds are considerably more susceptible to oxidative addition to the palladium(0) catalyst than the carbon-fluorine (C-F) bond.

Furthermore, within the diiodo-substitution pattern, the C4-I bond is generally more reactive than the C3-I bond. This is attributed to the electronic properties of the pyridine ring, where the C4 position is more electrophilic. Consequently, the initial Suzuki coupling reaction occurs selectively at the C4 position, yielding 4-aryl-2-fluoro-3-iodopyridine intermediates. These intermediates can then be subjected to a second Suzuki coupling reaction at the C3 position, often under more forcing conditions, to introduce a different aryl or heteroaryl group. This sequential approach allows for the controlled synthesis of unsymmetrically substituted 2-fluoropyridines. A similar reactivity pattern has been observed for 2-chloro-3,4-diiodopyridine, which undergoes sequential Suzuki coupling at the C4, then C3, and finally the C2 position.[1]

Applications in Drug Discovery and Materials Science

Fluorinated pyridine scaffolds are prevalent in a wide range of pharmaceuticals and advanced materials. The fluorine atom can significantly influence a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. The ability to selectively introduce diverse substituents onto the 2-fluoropyridine core using this compound as a starting material makes it an invaluable tool for:

  • Lead Optimization: Rapidly generating libraries of analogues with diverse substitution patterns to explore structure-activity relationships (SAR).

  • Fragment-Based Drug Discovery: Synthesizing complex fragments for screening and subsequent elaboration.

  • Materials Science: Developing novel organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where the electronic properties of the pyridine ring can be fine-tuned.

Data Presentation: Regioselective Suzuki Coupling Conditions

The following table summarizes typical reaction conditions for the regioselective mono- and di-arylation of dihalogenated pyridines, providing a reference for the development of specific protocols for this compound.

EntryDihalogenated PyridineBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)ProductYield (%)
12,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)-K₂CO₃1,4-Dioxane/H₂O1000.252-Chloro-4-phenylpyrimidine81
22,6-Dichloro-4-iodopyridineArylboronic acid (1.1 equiv)Pd(PPh₃)₄ (5)-K₂CO₃ (2 equiv)Toluene110124-Aryl-2,6-dichloropyridine-
32-Bromo-3-iodopyridineArylboronic acidPdCl₂(dppf)-K₂CO₃MeOH--3-Aryl-2-bromopyridine-
42,4,6-Trichloropyrido[2,3-d]pyrimidinep-Methoxyphenyl-boronic acid (1.05 equiv)Pd(PPh₃)₄ (5)-Na₂CO₃ (2 equiv)Toluene/Ethanol110-2,4-Dichloro-6-(p-methoxyphenyl)-pyrido[2,3-d]pyrimidine83
52,4-Dichloro-6-(aryl)pyrido[2,3-d]pyrimidineArylboronic acid (1.05 equiv)Pd(PPh₃)₄ (5)-Na₂CO₃ (2 equiv)Toluene/Ethanol110-2-Chloro-4,6-diaryl-pyrido[2,3-d]pyrimidine67-72

Experimental Protocols

The following are generalized protocols for the regioselective Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: Microwave-Assisted Selective C4-Arylation

This protocol is designed for rapid and efficient mono-arylation at the C4 position.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)

  • Solvent (e.g., 1,4-dioxane/water 4:1, or DMF)

  • Microwave synthesis vial

  • Magnetic stir bar

Procedure:

  • To a microwave synthesis vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Add the solvent system to achieve a concentration of approximately 0.1-0.2 M.

  • Seal the vial securely with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 10-30 minutes).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-2-fluoro-3-iodopyridine.

Protocol 2: Sequential C3-Arylation under Conventional Heating

This protocol is for the subsequent arylation at the C3 position of the mono-arylated product.

Materials:

  • 4-Aryl-2-fluoro-3-iodopyridine (1.0 equiv)

  • Arylboronic acid (1.2-2.0 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₃PO₄ or CsF, 2-3 equiv)

  • Solvent (e.g., Toluene, 1,4-dioxane, or DMF)

  • Schlenk flask or sealed tube

  • Magnetic stir bar

Procedure:

  • To an oven-dried Schlenk flask or sealed tube containing a magnetic stir bar, add the 4-aryl-2-fluoro-3-iodopyridine, the second arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3,4-diaryl-2-fluoropyridine.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Output Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X Ln OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R R-Pd(II)-R' Ln Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product R-R' (Coupled Product) RedElim->Product RX R-X (this compound) RX->OxAdd Boronic R'-B(OR)₂ (Arylboronic Acid) Boronic->Transmetal Base Base Base->Transmetal Activates

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Sequential Suzuki Coupling

Experimental_Workflow Start Start: This compound Step1 Step 1: Suzuki Coupling (Arylboronic Acid 1, Pd Catalyst, Base) Start->Step1 Intermediate Intermediate: 4-Aryl-2-fluoro-3-iodopyridine Step1->Intermediate Step2 Step 2: Suzuki Coupling (Arylboronic Acid 2, Pd Catalyst, Base) Intermediate->Step2 Purification Workup and Purification Step2->Purification FinalProduct Final Product: 3,4-Diaryl-2-fluoropyridine Purification->FinalProduct Drug_Synthesis_Logic cluster_scaffold Scaffold Synthesis cluster_diversification Pharmacophore Introduction cluster_goal Therapeutic Goal Start This compound Coupling1 Regioselective Suzuki (C4-Arylation) Start->Coupling1 Intermediate 4-Aryl-2-fluoro-3-iodopyridine Coupling1->Intermediate Coupling2 Second Suzuki Coupling (C3-Functionalization) Intermediate->Coupling2 Candidate Drug Candidate Coupling2->Candidate Target Biological Target (e.g., Kinase, Receptor) Candidate->Target Binds to

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Fluoro-3,4-diiodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 2-fluoro-3,4-diiodopyridine. This versatile building block offers two distinct reactive sites for the introduction of a variety of functional groups, enabling the synthesis of diverse and complex substituted 2-fluoropyridines. The inherent reactivity differences between the two carbon-iodine bonds, primarily influenced by their electronic environment relative to the pyridine nitrogen and the fluorine substituent, allow for regioselective functionalization. Generally, the iodine at the 4-position is more susceptible to oxidative addition to a palladium(0) catalyst due to its position para to the nitrogen, making it the primary site for cross-coupling reactions.

This document outlines detailed protocols for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. The provided methodologies are based on established procedures for structurally related dihalogenated pyridines and serve as a robust starting point for reaction optimization.

Core Synthetic Pathways from this compound

The strategic placement of the two iodine atoms on the 2-fluoropyridine scaffold allows for a divergent synthetic approach to introduce aryl, alkynyl, vinyl, and amino moieties. The initial cross-coupling is expected to occur selectively at the more reactive 4-position.

cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Product Classes start This compound suzuki Suzuki-Miyaura start->suzuki ArB(OH)2 sonogashira Sonogashira start->sonogashira R-C≡CH heck Heck start->heck Alkene buchwald Buchwald-Hartwig start->buchwald R2NH aryl 4-Aryl-2-fluoro-3-iodopyridines suzuki->aryl alkynyl 4-Alkynyl-2-fluoro-3-iodopyridines sonogashira->alkynyl vinyl 4-Vinyl-2-fluoro-3-iodopyridines heck->vinyl amino 4-Amino-2-fluoro-3-iodopyridines buchwald->amino

Caption: Divergent synthetic pathways from this compound.

Data Presentation: Typical Reaction Conditions

The following tables summarize typical conditions for palladium-catalyzed cross-coupling reactions based on literature for structurally similar iodinated pyridines. These serve as a starting point for the optimization of reactions with this compound.

Table 1: Suzuki-Miyaura Coupling

ComponentExample ReagentsRatio (equiv.)SolventTemperature (°C)Typical Yield (%)
Aryl HalideThis compound1.0Dioxane/H₂O80-10070-95
Boron ReagentPhenylboronic acid1.2-1.5
Palladium CatalystPd(PPh₃)₄ or PdCl₂(dppf)0.02-0.05
BaseNa₂CO₃ or K₂CO₃2.0-3.0

Table 2: Sonogashira Coupling

ComponentExample ReagentsRatio (equiv.)SolventTemperature (°C)Typical Yield (%)
Aryl HalideThis compound1.0THF or DMF25-6565-90
Terminal AlkynePhenylacetylene1.1-1.5
Palladium CatalystPdCl₂(PPh₃)₂0.02-0.05
Copper Co-catalystCuI0.04-0.10
BaseEt₃N or DIPEA2.0-3.0

Table 3: Heck Coupling

ComponentExample ReagentsRatio (equiv.)SolventTemperature (°C)Typical Yield (%)
Aryl HalideThis compound1.0DMF or CH₃CN80-12060-85
AlkeneStyrene or n-Butyl acrylate1.2-1.5
Palladium CatalystPd(OAc)₂0.02-0.05
LigandPPh₃ or P(o-tolyl)₃0.04-0.10
BaseEt₃N or K₂CO₃2.0-3.0

Table 4: Buchwald-Hartwig Amination

ComponentExample ReagentsRatio (equiv.)SolventTemperature (°C)Typical Yield (%)
Aryl HalideThis compound1.0Toluene or Dioxane80-11075-95
AmineMorpholine or Aniline1.2-1.5
Palladium PrecatalystPd₂(dba)₃ or Pd(OAc)₂0.01-0.05
LigandBINAP or Xantphos1.1-1.2 (rel. to Pd)
BaseNaOtBu or K₂CO₃1.4-3.0

Experimental Protocols

General Considerations:

  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation and side reactions.

  • Anhydrous solvents and reagents are recommended for optimal results.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Suzuki_Workflow start Start reagents Combine this compound, boronic acid, and base in a reaction vessel. start->reagents catalyst Add palladium catalyst. reagents->catalyst solvent Add degassed solvent system (e.g., Dioxane/H₂O). catalyst->solvent reaction Seal vessel, purge with inert gas, and heat (80-100 °C, 2-12 h). solvent->reaction workup Cool, dilute with water, and extract with organic solvent. reaction->workup purification Dry, concentrate, and purify by column chromatography. workup->purification end End purification->end

Caption: Suzuki-Miyaura Coupling Workflow.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., Na₂CO₃ or K₂CO₃)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

Procedure:

  • In a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Add the palladium catalyst (0.02-0.05 equiv.).

  • Add the degassed solvent system.

  • Seal the vessel and purge with an inert gas.

  • Heat the reaction mixture to 80-100 °C and stir for 2-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent.

  • Combine the organic layers, wash with brine, dry over an anhydrous sulfate salt, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.[1]

Sonogashira_Workflow start Start reagents To a solution of this compound and terminal alkyne in a suitable solvent, add an amine base. start->reagents catalysts Add palladium catalyst and copper(I) iodide. reagents->catalysts reaction Stir at room temperature or heat (40-65 °C) until completion. catalysts->reaction workup Cool, dilute with organic solvent, and filter through celite. reaction->workup purification Wash filtrate with water and brine, dry, concentrate, and purify. workup->purification end End purification->end

Caption: Sonogashira Coupling Workflow.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA))

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • To a solution of this compound (1.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.) in a suitable solvent, add the amine base (2.0-3.0 equiv.).

  • Add the palladium catalyst (0.02-0.05 equiv.) and copper(I) iodide (0.04-0.10 equiv.).

  • Stir the reaction at room temperature or heat to 40-65 °C and monitor the reaction progress.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Heck Coupling

This protocol provides a general method for the Heck coupling of this compound with an alkene.[2]

Heck_Workflow start Start reagents Combine this compound, alkene, and base in a reaction vessel. start->reagents catalyst Add palladium catalyst and ligand. reagents->catalyst solvent Add degassed solvent (e.g., DMF or CH₃CN). catalyst->solvent reaction Seal vessel, purge with inert gas, and heat (80-120 °C). solvent->reaction workup Cool, filter to remove catalyst, and concentrate. reaction->workup extraction Re-dissolve in organic solvent and wash with aqueous solution. workup->extraction purification Dry, concentrate, and purify by column chromatography. extraction->purification end End purification->end

Caption: Heck Coupling Workflow.

Materials:

  • This compound

  • Alkene (e.g., styrene, n-butyl acrylate)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃)

  • Base (e.g., Et₃N, K₂CO₃)

  • Anhydrous, degassed solvent (e.g., DMF, CH₃CN)

Procedure:

  • To a solution of this compound (1.0 equiv.) in the chosen solvent, add the alkene (1.2-1.5 equiv.) and the base (2.0-3.0 equiv.).

  • Add the palladium catalyst (0.02-0.05 equiv.) and the phosphine ligand (0.04-0.10 equiv.).

  • Seal the reaction vessel and heat to 80-120 °C until the starting material is consumed.

  • After cooling, filter the reaction mixture through celite to remove the palladium catalyst and concentrate the filtrate.

  • Re-dissolve the residue in an organic solvent and wash with an aqueous solution.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Protocol 4: Buchwald-Hartwig Amination

This protocol details a general procedure for the Buchwald-Hartwig amination of this compound.[3]

Buchwald_Workflow start Start reagents In a glovebox or under inert atmosphere, combine palladium precursor, ligand, base, this compound, and amine. start->reagents solvent Add anhydrous, degassed solvent. reagents->solvent reaction Seal vessel and heat (80-110 °C) until starting material is consumed. solvent->reaction workup Cool, dilute with water, and extract with organic solvent. reaction->workup purification Wash organic phase with brine, dry, concentrate, and purify by chromatography. workup->purification end End purification->end

Caption: Buchwald-Hartwig Amination Workflow.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP, Xantphos)

  • Base (e.g., NaOtBu, K₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

  • In a dry, inert-atmosphere glovebox or Schlenk tube, combine the palladium precursor (0.01-0.05 equiv.), the phosphine ligand (1.1-1.2 equiv. relative to Pd), the base (1.4-3.0 equiv.), this compound (1.0 equiv.), and the amine (1.2-1.5 equiv.).

  • Add an anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to 80-110 °C.

  • After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent.

  • Combine the organic phases, wash with brine, dry over an anhydrous sulfate salt, and remove the solvent in vacuo.

  • Purify the resulting crude material by silica gel column chromatography.

References

Application Notes and Protocols for 2-Fluoro-3,4-diiodopyridine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of 2-Fluoro-3,4-diiodopyridine as a versatile building block in the synthesis of pharmaceutical agents. While direct literature on this specific di-iodinated pyridine is limited, its synthetic potential can be inferred from the well-established chemistry of related fluoro- and iodo-substituted pyridines. This guide outlines the predicted reactivity, potential applications, and detailed, generalized protocols for key cross-coupling reactions.

Introduction

Fluorinated pyridine scaffolds are prevalent in a multitude of clinically approved drugs and investigational candidates due to the unique physicochemical properties imparted by the fluorine atom, such as enhanced metabolic stability, increased binding affinity, and improved bioavailability. The presence of two iodine atoms in this compound offers two distinct points for molecular elaboration through transition metal-catalyzed cross-coupling reactions. This dual functionality allows for the sequential and regioselective introduction of diverse substituents, making it a potentially valuable scaffold for the rapid generation of compound libraries in drug discovery.

Physicochemical Properties and Inferred Reactivity

Table 1: Physicochemical Properties of Related Fluoro-Iodopyridines

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-Fluoro-3-iodopyridine113975-22-7C₅H₃FIN222.9944-48
2-Fluoro-4-iodopyridine22282-70-8C₅H₃FIN222.9957
3-Fluoro-4-iodopyridine22282-75-3C₅H₃FIN222.9985-89

The reactivity of the two carbon-iodine bonds in this compound is not expected to be identical. In palladium-catalyzed cross-coupling reactions of dihalogenated pyridines, oxidative addition is generally favored at the 2- and 4-positions over the 3- and 5-positions.[1][2] This is attributed to the electronic properties of the pyridine ring, where the carbons at the 2- and 4-positions are more electron-deficient. Therefore, it is predicted that the iodine atom at the 4-position of this compound will be more reactive towards oxidative addition than the iodine at the 3-position. This differential reactivity can be exploited for selective mono-functionalization at the 4-position, followed by a subsequent coupling reaction at the 3-position.

Potential Applications in Pharmaceutical Synthesis

Based on the applications of structurally similar building blocks, this compound is a promising precursor for the synthesis of a variety of therapeutic agents, including:

  • Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine core that interacts with the hinge region of the kinase domain. The di-iodo substitution allows for the introduction of various aryl, heteroaryl, and alkyl groups to probe the ATP-binding pocket.

  • Anti-Cancer Agents: Substituted pyridines are common scaffolds in oncology drug discovery.[3] The ability to introduce two different substituents allows for the fine-tuning of anti-proliferative activity and selectivity.

  • Anti-Inflammatory Drugs: The pyridine nucleus is present in numerous anti-inflammatory compounds.[3]

  • Radiopharmaceuticals: The iodine atoms can be replaced with radioisotopes for imaging and therapeutic applications.

Experimental Protocols

The following are generalized protocols for common cross-coupling reactions. Researchers should optimize these conditions for their specific substrates.

Suzuki-Miyaura Coupling (Mono-arylation at the 4-position)

This protocol describes the selective coupling of an arylboronic acid at the more reactive 4-position of this compound.

Table 2: Reagents and Typical Quantities for Suzuki-Miyaura Coupling

ReagentMolar Equiv.Typical AmountPurpose
This compound1.01 mmol, 348.9 mgSubstrate
Arylboronic Acid1.11.1 mmolCoupling Partner
Pd(PPh₃)₄0.050.05 mmol, 58 mgPalladium Catalyst
K₂CO₃2.02 mmol, 276 mgBase
Dioxane/H₂O (4:1)-10 mLSolvent

Procedure:

  • To an oven-dried flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the dioxane/water solvent mixture and degas the solution for 15 minutes.

  • Add the Pd(PPh₃)₄ catalyst and heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Sonogashira Coupling (Mono-alkynylation at the 4-position)

This protocol outlines the coupling of a terminal alkyne at the 4-position.

Table 3: Reagents and Typical Quantities for Sonogashira Coupling

ReagentMolar Equiv.Typical AmountPurpose
This compound1.01 mmol, 348.9 mgSubstrate
Terminal Alkyne1.21.2 mmolCoupling Partner
PdCl₂(PPh₃)₂0.030.03 mmol, 21 mgPalladium Catalyst
CuI0.060.06 mmol, 11 mgCo-catalyst
Triethylamine (Et₃N)2.52.5 mmol, 0.35 mLBase and Solvent
THF-5 mLCo-solvent

Procedure:

  • To an oven-dried flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add THF, triethylamine, and the terminal alkyne.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite and rinse with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Buchwald-Hartwig Amination (Mono-amination at the 4-position)

This protocol describes the amination at the 4-position.

Table 4: Reagents and Typical Quantities for Buchwald-Hartwig Amination

ReagentMolar Equiv.Typical AmountPurpose
This compound1.01 mmol, 348.9 mgSubstrate
Amine1.21.2 mmolCoupling Partner
Pd₂(dba)₃0.020.02 mmol, 18 mgPalladium Pre-catalyst
Xantphos0.050.05 mmol, 29 mgLigand
NaOt-Bu1.41.4 mmol, 135 mgBase
Toluene-10 mLSolvent

Procedure:

  • To an oven-dried flask, add Pd₂(dba)₃, Xantphos, and NaOt-Bu.

  • Evacuate and backfill the flask with an inert gas.

  • Add toluene, this compound, and the amine.

  • Heat the reaction mixture to 100-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Visualizations

Logical Workflow for Sequential Cross-Coupling

G cluster_start Starting Material cluster_step1 First Cross-Coupling (at C4) cluster_step2 Second Cross-Coupling (at C3) start This compound rxn1 Suzuki, Sonogashira, or Buchwald-Hartwig Reaction start->rxn1 intermediate 4-Substituted-2-fluoro-3-iodopyridine rxn1->intermediate rxn2 Suzuki, Sonogashira, or Buchwald-Hartwig Reaction intermediate->rxn2 product 2-Fluoro-3,4-disubstituted Pyridine (Pharmaceutical Intermediate) rxn2->product

Caption: Sequential cross-coupling strategy for this compound.

Generic Kinase Inhibitor Signaling Pathway

G cluster_upstream Upstream Signaling cluster_pathway Kinase Cascade cluster_downstream Cellular Response GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Substrate Substrate Protein Kinase2->Substrate Response Proliferation, Survival Substrate->Response Inhibitor 2-Fluoro-3,4-disubstituted Pyridine Derivative (Kinase Inhibitor) Inhibitor->Kinase2

Caption: Inhibition of a generic kinase pathway by a potential drug candidate.

Conclusion

This compound represents a promising, albeit currently underexplored, building block for pharmaceutical research and development. Its predicted differential reactivity at the two iodine positions provides a platform for the controlled and sequential introduction of various functional groups. The generalized protocols and synthetic strategies outlined in this document, based on the established chemistry of related compounds, offer a solid foundation for researchers to begin exploring the potential of this versatile scaffold in the discovery of novel therapeutics.

References

Application Notes and Protocols for Sonogashira Coupling of 2-Fluoro-3,4-diiodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction has become an indispensable tool in organic synthesis, particularly in medicinal chemistry and materials science, for the construction of complex molecular architectures.[1][2] The subject of this protocol, 2-Fluoro-3,4-diiodopyridine, is a valuable building block in drug discovery. Its selective functionalization via the Sonogashira reaction allows for the introduction of diverse alkynyl moieties, leading to the synthesis of novel compounds with potential biological activity.

A key challenge in the functionalization of di- or polyhalogenated substrates is achieving regioselectivity. In the case of this compound, the presence of two iodine atoms at the C-3 and C-4 positions necessitates controlled reaction conditions to achieve selective mono-alkynylation at a specific site. The inherent electronic properties of the pyridine ring, influenced by the electron-withdrawing fluorine atom at the 2-position, are expected to render the C-4 position more electrophilic and thus more susceptible to initial oxidative addition in the palladium catalytic cycle.[3][4] However, the choice of catalyst and ligands can also play a crucial role in directing the regioselectivity of the coupling reaction.[1][5]

This document provides detailed protocols for the Sonogashira coupling of this compound with terminal alkynes, focusing on conditions that favor selective mono-alkynylation.

Reaction Principle and Mechanism

The Sonogashira reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The reaction proceeds through two interconnected catalytic cycles. In the palladium cycle, the active Pd(0) species undergoes oxidative addition with the aryl iodide. In the copper cycle, the terminal alkyne reacts with a copper(I) salt to form a copper acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the alkynyl-substituted pyridine and regenerates the active Pd(0) catalyst.[2]

Experimental Protocols

General Considerations
  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling).

  • Anhydrous solvents and reagents are recommended for optimal results.

  • The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Selective Mono-alkynylation at the C-4 Position

This protocol is designed to favor the selective Sonogashira coupling at the more electronically deficient C-4 position of this compound.

Materials and Reagents:

  • This compound

  • Terminal alkyne (1.1 - 1.2 equivalents)

  • Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent: Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Degassed solvents and reagents

Procedure:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv.), and copper(I) iodide (0.04-0.10 equiv.).

  • Add the anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N, 2-3 equiv.).

  • Stir the mixture at room temperature for 10-15 minutes to ensure dissolution and catalyst activation.

  • Slowly add the terminal alkyne (1.1-1.2 equiv.) to the reaction mixture via syringe.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the selective mono-Sonogashira coupling of this compound.

Table 1: Optimized Reaction Conditions for Selective C-4 Sonogashira Coupling

ParameterCondition
SubstrateThis compound
Alkyne1.1 - 1.2 equivalents
Palladium CatalystPd(PPh₃)₄ (2-5 mol%)
Copper Co-catalystCuI (4-10 mol%)
BaseTriethylamine (2-3 equivalents)
SolventAnhydrous THF or DMF
TemperatureRoom Temperature
Reaction Time2-6 hours

Table 2: Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low YieldInactive catalyst, presence of oxygen, impure reagents/solvents.Use fresh catalyst, ensure rigorous degassing, use anhydrous reagents and solvents.
Formation of Di-alkynylated ProductExcess alkyne, prolonged reaction time, elevated temperature.Use a maximum of 1.2 equivalents of alkyne, monitor the reaction closely and quench upon completion of mono-alkynylation, maintain room temperature.
Glaser Homocoupling of AlkynePresence of oxygen.Ensure the reaction is performed under a strict inert atmosphere and use degassed solvents.
Reaction at C-3 PositionCatalyst/ligand effects, higher temperature.Use Pd(PPh₃)₄ at room temperature for C-4 selectivity. For C-3 selectivity, consider screening other catalysts such as Pd₂(dba)₃ with bidentate or electron-rich monodentate phosphine ligands.[5]

Visualizations

Experimental Workflow

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Add this compound, Pd Catalyst, CuI, Base, Solvent add_alkyne Add Terminal Alkyne reagents->add_alkyne Inert Atmosphere stir Stir at Room Temperature add_alkyne->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench Reaction monitor->quench extract Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure Mono-alkynylated Product chromatography->product

Caption: General experimental workflow for the Sonogashira coupling of this compound.

Proposed Regioselectivity Logic

Regioselectivity cluster_factors Influencing Factors substrate This compound electronic Electronic Effects: - N atom (electron-withdrawing) - F atom at C2 (electron-withdrawing) substrate->electronic steric Steric Hindrance substrate->steric catalyst Catalyst/Ligand System substrate->catalyst c4_activation Preferential Oxidative Addition at C4-I Bond electronic->c4_activation C4 is more electrophilic steric->c4_activation Less hindered catalyst->c4_activation e.g., Pd(PPh3)4 c3_activation Oxidative Addition at C3-I Bond catalyst->c3_activation e.g., Pd2(dba)3 with bidentate ligands product_c4 4-Alkynyl-2-fluoro-3-iodopyridine (Major Product) c4_activation->product_c4 product_c3 3-Alkynyl-2-fluoro-4-iodopyridine (Minor Product or Major with specific catalysts) c3_activation->product_c3

Caption: Factors influencing the regioselectivity of the Sonogashira coupling.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Fluoro-3,4-diiodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination stands as a pivotal cross-coupling reaction in modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds. This reaction is of paramount importance in the fields of medicinal chemistry and drug development, where the introduction of amine functionalities into aromatic and heteroaromatic scaffolds is a common strategy for modulating the pharmacological properties of molecules. 2-Fluoro-3,4-diiodopyridine is a versatile building block, and its selective functionalization is crucial for the synthesis of novel pharmaceutical intermediates.[1]

These application notes provide a detailed protocol for the regioselective Buchwald-Hartwig amination of this compound, with a focus on achieving selective amination at the C-4 position.

Principle of Regioselectivity

The regioselectivity of the Buchwald-Hartwig amination on polyhalogenated pyridines is primarily governed by the relative reactivity of the carbon-halogen bonds towards oxidative addition to the palladium(0) catalyst. The established order of reactivity is I > Br > Cl > F. In the case of this compound, the two carbon-iodine (C-I) bonds are significantly more susceptible to oxidative addition than the carbon-fluorine (C-F) bond.

Between the two iodo-substituents at the C-3 and C-4 positions, the C-4 position is generally favored for substitution. This preference can be attributed to a combination of electronic and steric factors. The C-4 position is electronically more activated, and sterically less hindered compared to the C-3 position, which is flanked by two other substituents. Therefore, by carefully controlling the reaction conditions, highly regioselective mono-amination at the C-4 position can be achieved, leaving the iodo-group at C-3 and the fluoro-group at C-2 available for subsequent orthogonal transformations.

Experimental Workflow

The following diagram illustrates the general workflow for the Buchwald-Hartwig amination of this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Analysis prep_reagents Prepare Reagents: - this compound - Amine - Palladium Catalyst - Ligand - Base - Anhydrous Solvent assemble_glassware Assemble and Dry Glassware prep_reagents->assemble_glassware inert_atmosphere Establish Inert Atmosphere (N2 or Ar) assemble_glassware->inert_atmosphere add_reagents Add Reagents to Flask inert_atmosphere->add_reagents heating Heat to Reaction Temperature (Conventional or Microwave) add_reagents->heating monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) heating->monitoring cool_down Cool Reaction to Room Temperature monitoring->cool_down filtration Filter through Celite cool_down->filtration extraction Aqueous Work-up/Extraction filtration->extraction purification Purify by Column Chromatography extraction->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization

General experimental workflow for the Buchwald-Hartwig amination.

Catalytic Cycle

The mechanism of the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.

G pd0 L-Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd_complex L-Pd(II)(Ar-I)(X) oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination R2NH pd_amine_complex [L-Pd(II)(Ar-I)(R2NH)]+X- amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex L-Pd(II)(Ar-I)(NR2) deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration of Pd(0) catalyst product Ar-NR2 reductive_elimination->product

Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol provides a general method for the regioselective mono-amination of this compound at the C-4 position.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Ligand: 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or Xantphos

  • Base: Sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃)

  • Anhydrous solvent: Toluene or 1,4-Dioxane

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Celite

  • Silica gel for column chromatography

  • Standard laboratory glassware

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating source (oil bath or microwave reactor)

Procedure:

  • Reaction Setup:

    • To an oven-dried reaction vessel (e.g., a microwave vial or a round-bottom flask equipped with a reflux condenser) containing a magnetic stir bar, add this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., BINAP, 4-10 mol%), and the base (e.g., NaOtBu, 1.5-2.5 equiv.).

    • Seal the vessel with a septum or cap.

    • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Reaction Execution:

    • Add the anhydrous solvent (e.g., toluene or dioxane) via syringe.

    • Stir the reaction mixture at room temperature for 10 minutes to allow for pre-catalyst formation.

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C for conventional heating, or up to 150 °C for microwave irradiation).[1]

    • Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from 30 minutes (microwave) to several hours (conventional heating).[1]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with the same solvent.

    • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-2-fluoro-3-iodopyridine derivative.

  • Characterization:

    • Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of halogenated pyridines, which can be adapted for this compound.

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)TimeYield (%)
1MorpholinePd(OAc)₂ (2)BINAP (4)K₂CO₃ (2.0)Toluene120 (MW)30 min~85-95
2AnilinePd₂(dba)₃ (1.5)Xantphos (3)NaOtBu (2.0)Dioxane10012 h~80-90
3n-ButylaminePd(OAc)₂ (3)BINAP (6)Cs₂CO₃ (2.2)Toluene1108 h~75-85
4PiperidinePd₂(dba)₃ (2)Xantphos (4)NaOtBu (2.0)Dioxane130 (MW)20 min~90-98

Note: The yields presented are hypothetical and based on typical outcomes for similar reactions. Actual yields may vary depending on the specific amine and reaction conditions.

Safety Precautions

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Palladium catalysts and phosphine ligands can be air- and moisture-sensitive. Handle them under an inert atmosphere.

  • Sodium tert-butoxide is a strong base and is corrosive. Avoid contact with skin and eyes.

  • Microwave reactions should be carried out in sealed vessels designed for this purpose, and appropriate safety precautions should be taken.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

Application Notes and Protocols for the Regioselective Functionalization of 2-Fluoro-3,4-diiodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3,4-diiodopyridine is a versatile building block in medicinal chemistry and materials science, offering multiple sites for selective functionalization. The presence of two distinct carbon-iodine bonds at the C-3 and C-4 positions, along with a fluorine atom at C-2, allows for a stepwise and regiocontrolled introduction of various substituents. This enables the synthesis of complex polysubstituted pyridines, which are key scaffolds in numerous biologically active compounds.

The regioselectivity of functionalization is primarily governed by the differential reactivity of the C-I bonds. In palladium-catalyzed cross-coupling reactions, the C-4 iodo substituent is generally more reactive than the C-3 iodo substituent. This preferential reactivity allows for selective modification at the C-4 position, leaving the C-3 iodine available for subsequent transformations. This document provides detailed protocols and application notes for the key regioselective functionalization reactions of this compound.

Regioselective Functionalization Pathways

The primary route for the functionalization of this compound involves the selective reaction at the more reactive C-4 position, followed by a subsequent reaction at the C-3 position. This sequential approach allows for the controlled synthesis of disubstituted 2-fluoropyridine derivatives.

G A This compound B Selective Functionalization at C-4 Position A->B  Cross-Coupling or Metal-Halogen Exchange C 4-Substituted-2-fluoro-3-iodopyridine B->C D Functionalization at C-3 Position C->D E 3,4-Disubstituted-2-fluoropyridine D->E

Caption: General workflow for the sequential functionalization of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions are expected to proceed with high regioselectivity at the C-4 position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of C-C bonds by reacting the diiodopyridine with an organoboron reagent.

Expected Regioselectivity: The reaction is anticipated to occur preferentially at the C-4 position due to the higher reactivity of the C-I bond at this position in related dihalopyridines.

Experimental Protocol (General):

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), the desired aryl or vinylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ [2-5 mol%] or PdCl₂(dppf) [2-5 mol%]), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄ [2.0-3.0 eq.]).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane/water (4:1) or toluene/ethanol/water (4:1:1).

  • Reaction Conditions: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (C-4 Coupling)
Pd(PPh₃)₄K₂CO₃Toluene/H₂O90Good to Excellent
PdCl₂(dppf)K₃PO₄1,4-Dioxane/H₂O80-100Good to Excellent
Pd(OAc)₂ / SPhosCs₂CO₃Toluene/H₂O100High

Note: The yields are based on analogous reactions with dihalopyridines and may vary for this compound.

Sonogashira Coupling

The Sonogashira coupling is used to form a C-C bond between the diiodopyridine and a terminal alkyne.[1]

Expected Regioselectivity: High selectivity for the C-4 position is expected.

Experimental Protocol (General):

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ [2-5 mol%]), a copper(I) co-catalyst (e.g., CuI [5-10 mol%]), and an amine base (e.g., triethylamine or diisopropylethylamine [2.0-3.0 eq.]) in a suitable solvent (e.g., THF or DMF).[1]

  • Reagent Addition: Add the terminal alkyne (1.1-1.5 eq.) to the mixture.

  • Reaction Conditions: Stir the reaction at room temperature to 50 °C and monitor by TLC or LC-MS.

  • Work-up: After completion, filter the reaction mixture through a pad of Celite, wash with an organic solvent, and concentrate the filtrate. The residue is then taken up in an organic solvent, washed with water and brine, dried, and concentrated.

  • Purification: Purify the crude product by flash column chromatography.

Catalyst SystemCo-catalystBaseSolventTemperature (°C)Typical Yield (C-4 Coupling)
Pd(PPh₃)₂Cl₂CuIEt₃NTHFRoom Temp. - 50Good to Excellent
Pd(PPh₃)₄CuIDIPEADMFRoom Temp.High

Note: Yields are extrapolated from reactions with similar iodinated pyridines.[1]

Stille Coupling

The Stille coupling involves the reaction of the diiodopyridine with an organostannane reagent.[2][3]

Expected Regioselectivity: The C-4 position is the expected site of primary reaction.

Experimental Protocol (General):

  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq.) and the organostannane reagent (1.1-1.2 eq.) in a solvent such as toluene or DMF.

  • Catalyst Addition: Add a palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(AsPh₃)₂ (2-5 mol%). In some cases, a copper(I) co-catalyst (e.g., CuI) can be beneficial.

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C and monitor its progress.

  • Work-up: Upon completion, cool the mixture and, if necessary, quench any remaining organotin reagents with an aqueous KF solution. Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purification: Purify by flash column chromatography.

Catalyst SystemAdditiveSolventTemperature (°C)Typical Yield (C-4 Coupling)
Pd(PPh₃)₄NoneToluene110Good to High
PdCl₂(AsPh₃)₂CuIDMF90Good to High

Note: The data is based on general Stille coupling protocols for aryl iodides.[2][3]

Buchwald-Hartwig Amination

This reaction allows for the formation of C-N bonds by coupling the diiodopyridine with a primary or secondary amine.[4] For the related 2-fluoro-4-iodopyridine, Buchwald-Hartwig amination occurs exclusively at the 4-position.[5]

Expected Regioselectivity: Exclusive functionalization at the C-4 position is highly probable.[5]

Experimental Protocol (General):

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the amine (1.2-1.5 eq.), a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂ [1-2 mol%]), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand [2-4 mol%]), and a strong base (e.g., NaOt-Bu or Cs₂CO₃ [1.4-2.0 eq.]).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction Conditions: Heat the reaction mixture, typically between 80-110 °C, until the starting material is consumed.

  • Work-up: Cool the reaction, dilute with an organic solvent, and filter through Celite. The filtrate is washed with water and brine, dried, and concentrated.

  • Purification: Purify the crude product by flash column chromatography.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (C-4 Coupling)
Pd(OAc)₂ / BINAPCs₂CO₃Toluene100Good to High[5]
Pd₂(dba)₃ / XantphosNaOt-Bu1,4-Dioxane90-110High

Note: Conditions are based on protocols for similar halo-pyridines.[4][5]

G cluster_0 Palladium-Catalyzed Cross-Coupling at C-4 A This compound B Suzuki-Miyaura (ArB(OH)₂) A->B C Sonogashira (R-C≡CH) A->C D Stille (R-SnBu₃) A->D E Buchwald-Hartwig (R₂NH) A->E F 4-Aryl-2-fluoro-3-iodopyridine B->F G 4-Alkynyl-2-fluoro-3-iodopyridine C->G H 4-Alkyl/Aryl-2-fluoro-3-iodopyridine D->H I 4-Amino-2-fluoro-3-iodopyridine E->I G A This compound B Lithium-Halogen Exchange (*n*-BuLi or *t*-BuLi, -78 °C) A->B C 2-Fluoro-3-iodo-4-lithiopyridine B->C D Electrophilic Quench (E+) C->D E 4-Substituted-2-fluoro-3-iodopyridine D->E

References

Application Notes and Protocols: 2-Fluoro-3,4-diiodopyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Halogenated pyridines are crucial building blocks in the synthesis of a wide range of pharmaceuticals and agrochemicals. The presence of fluorine and iodine atoms on the pyridine ring, as in the case of 2-Fluoro-3,4-diiodopyridine, offers unique reactivity and allows for the introduction of diverse functionalities. Fluorine substitution is known to enhance the biological activity and metabolic stability of molecules, while iodine atoms serve as versatile handles for cross-coupling reactions, enabling the construction of complex molecular architectures.[1][2][3][4][5] These characteristics make fluoro-iodopyridines valuable intermediates in the development of novel pesticides and herbicides.[1][2][3][4]

While specific data on this compound is scarce, its structural features suggest significant potential in agrochemical synthesis. The two iodine atoms at positions 3 and 4 offer opportunities for sequential and regioselective functionalization, allowing for the creation of diverse libraries of compounds for biological screening.

Potential Applications in Agrochemical Synthesis

Based on the reactivity of related fluoro-iodopyridines, this compound could serve as a key intermediate in the synthesis of various classes of agrochemicals, including:

  • Herbicides: The pyridine core is a common motif in many commercial herbicides. The unique substitution pattern of this compound could be exploited to develop new herbicidal compounds with improved efficacy and selectivity.

  • Fungicides: The introduction of specific substituents on the pyridine ring through cross-coupling reactions at the iodo-positions could lead to novel fungicides with enhanced activity against a broad spectrum of plant pathogens.

  • Insecticides: The functionalization of the di-iodinated pyridine core could yield new insecticidal molecules with novel modes of action, helping to overcome resistance to existing products.

The incorporation of fluorine can lead to agrochemicals with improved efficacy and reduced environmental impact.[1][3]

Key Reactions and Methodologies

The two iodine atoms in this compound are expected to be the primary sites for chemical modification. The differential reactivity of the C-I bonds could potentially allow for selective functionalization. Key reactions for the derivatization of this scaffold include:

  • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl, heteroaryl, or alkyl groups.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, which can be further elaborated.

  • Heck Coupling: Reaction with alkenes to form substituted alkenes.

  • Buchwald-Hartwig Amination: Reaction with amines to introduce nitrogen-containing functional groups.

  • Stille Coupling: Reaction with organostannanes to form C-C bonds.

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 2-position activates the ring for nucleophilic attack, although the iodine atoms are generally more reactive in cross-coupling reactions.

The following diagram illustrates a generalized workflow for the diversification of a di-iodofluoropyridine intermediate.

G cluster_0 Step 1: Selective Functionalization cluster_1 Step 2: Second Functionalization A This compound B Monofunctionalized Intermediate A->B Cross-Coupling (e.g., Suzuki, Sonogashira) C Difunctionalized Product B->C Cross-Coupling (e.g., Suzuki, Sonogashira) D Agrochemical Candidate Library C->D Further Derivatization & Biological Screening R1_X R1-X (e.g., Boronic Acid, Alkyne, Amine) Catalyst1 Pd or Cu Catalyst R2_Y R2-Y (e.g., Boronic Acid, Alkyne, Amine) Catalyst2 Pd or Cu Catalyst

Caption: Generalized workflow for the synthesis of agrochemical candidates from this compound.

Experimental Protocols (Hypothetical)

The following are generalized, hypothetical protocols for key cross-coupling reactions that could be applied to this compound. These should be adapted and optimized for the specific substrates and desired products.

Protocol 1: Suzuki-Miyaura Cross-Coupling (Monofunctionalization)

This protocol describes a general procedure for the selective monofunctionalization of a di-iodinated pyridine.

  • Materials:

    • This compound (1.0 eq)

    • Arylboronic acid (1.1 eq)

    • Pd(PPh₃)₄ (0.05 eq)

    • Na₂CO₃ (2.0 eq)

    • Toluene/H₂O (4:1 mixture)

    • Anhydrous Na₂SO₄ or MgSO₄

    • Silica gel for column chromatography

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and Na₂CO₃.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add Pd(PPh₃)₄ to the flask under the inert atmosphere.

    • Add the degassed toluene/H₂O solvent mixture via syringe.

    • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the mono-substituted product.

Protocol 2: Sonogashira Cross-Coupling (Difunctionalization)

This protocol outlines a general method for the introduction of two alkyne moieties.

  • Materials:

    • This compound (1.0 eq)

    • Terminal alkyne (2.5 eq)

    • Pd(PPh₃)₂Cl₂ (0.05 eq)

    • CuI (0.1 eq)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (as solvent and base)

    • Anhydrous Na₂SO₄ or MgSO₄

    • Silica gel for column chromatography

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add degassed triethylamine and the terminal alkyne via syringe.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 6-18 hours, monitoring by TLC or LC-MS.

    • Upon completion, remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Data Presentation (Hypothetical)

Should experiments be conducted, the following table structure is recommended for presenting the results of diversification reactions.

EntryR¹-SourceR²-SourceCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acid-Pd(PPh₃)₄Na₂CO₃Toluene/H₂O9012Data
2-PhenylacetylenePdCl₂(PPh₃)₂/CuITEATEA408Data
34-Methoxyphenylboronic acid4-EthynyltolueneSpecifySpecifySpecifySpecifySpecifyData

Conclusion

While direct synthetic applications of this compound in agrochemicals are not documented in the searched literature, its structure strongly suggests its utility as a versatile building block. The presence of a fluorine atom and two iodine atoms provides a platform for creating novel, highly functionalized pyridine derivatives. The protocols and strategies outlined above, based on the chemistry of related compounds, offer a starting point for researchers to explore the potential of this molecule in the discovery of new and effective agrochemicals. Further research is warranted to synthesize this compound and evaluate its reactivity and application in the development of next-generation crop protection agents.

References

Application Notes and Protocols for 2-Fluoro-3,4-diiodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the use of 2-Fluoro-3,4-diiodopyridine, a versatile heterocyclic building block. Due to the limited availability of specific experimental data for this compound, the protocols and representative data presented herein are based on established methodologies for structurally analogous dihalogenated pyridines. These notes are intended to serve as a comprehensive guide for the strategic application of this compound in medicinal chemistry, materials science, and organic synthesis, with a particular focus on leveraging its potential for regioselective and sequential cross-coupling reactions.

Introduction

This compound is a unique trifunctionalized pyridine scaffold of significant interest to the fields of drug discovery and materials science. The pyridine core is a prevalent motif in numerous pharmaceuticals, and the strategic placement of a fluorine atom can favorably modulate physicochemical properties such as metabolic stability, pKa, and binding affinity. The presence of two iodine atoms at the 3- and 4-positions offers orthogonal handles for sequential and regioselective functionalization through various palladium-catalyzed cross-coupling reactions. This dual reactivity makes this compound an attractive starting material for the construction of complex molecular architectures and the rapid generation of compound libraries for high-throughput screening.

The differential reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl) in palladium-catalyzed reactions is a well-established principle. While both reactive sites on this compound are carbon-iodine bonds, their distinct electronic and steric environments may allow for selective reaction at one position over the other under carefully controlled conditions, enabling a modular approach to the synthesis of polysubstituted pyridines.

Physicochemical and Safety Information

A summary of the key physicochemical properties of this compound is provided below. Safety information is based on general knowledge of halogenated pyridines and should be supplemented with a comprehensive review of the Safety Data Sheet (SDS) before handling.

PropertyValue
CAS Number 153034-83-4
Molecular Formula C₅H₂FI₂N
Molecular Weight 348.88 g/mol
Appearance Expected to be a solid
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.

Safety Precautions:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Based on analogous compounds, it may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.

Synthesis of this compound

G cluster_0 Representative Synthesis Workflow Start 2-Fluoropyridine Precursor Step1 Step 1: Iodination Reaction (e.g., with I₂, periodic acid) Start->Step1 Reagents Step2 Step 2: Aqueous Work-up (e.g., Na₂S₂O₃ quench, extraction) Step1->Step2 Crude Product Step3 Step 3: Purification (e.g., Column Chromatography) Step2->Step3 Purification End This compound Step3->End Final Product

Caption: Representative workflow for the synthesis of this compound.

Experimental Protocols: Cross-Coupling Reactions

The two iodine substituents on this compound are amenable to a variety of palladium-catalyzed cross-coupling reactions. The following sections provide detailed protocols for Suzuki-Miyaura and Sonogashira couplings. These protocols are based on general procedures for iodo-pyridines and may require optimization for this specific substrate.

Regioselective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an organoboron species and an organic halide. With this compound, it is plausible that one iodine atom will react preferentially, allowing for mono-arylation. The reactivity is likely influenced by the electronic effect of the fluorine and the steric hindrance at each position.

G cluster_1 Suzuki-Miyaura Coupling Workflow Setup Reaction Setup: - this compound - Arylboronic Acid - Pd Catalyst & Ligand - Base - Solvent Inert Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) Setup->Inert React Heat Reaction Mixture (e.g., 90-110 °C) Inert->React Monitor Monitor Progress (TLC or LC-MS) React->Monitor Workup Aqueous Work-up & Extraction Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Product Mono- or Di-arylated Product Purify->Product

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Protocol:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv. for mono-coupling), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add a degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath and stir the reaction mixture at 90-110 °C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

ParameterIllustrative Condition
Palladium Catalyst Pd(PPh₃)₄ (5 mol%)
Base K₂CO₃ (2.0 equiv.)
Solvent 1,4-Dioxane/H₂O (4:1)
Temperature 100 °C
Reaction Time 4-12 h
Typical Yield 60-85% (based on analogs)
Regioselective Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. This reaction is highly valuable for introducing alkynyl moieties into organic molecules. Similar to the Suzuki coupling, regioselectivity is anticipated.

Protocol:

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a copper(I) co-catalyst (e.g., CuI, 10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Base Addition: Add an anhydrous and degassed solvent (e.g., THF) and an amine base (e.g., triethylamine) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.1 equiv.) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Gentle heating (40-60 °C) may be required for less reactive substrates.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

ParameterIllustrative Condition
Palladium Catalyst Pd(PPh₃)₄ (5 mol%)
Copper Co-catalyst CuI (10 mol%)
Base/Solvent Triethylamine/THF
Temperature Room Temperature to 50 °C
Reaction Time 2-16 h
Typical Yield 70-90% (based on analogs)

Sequential Cross-Coupling Strategy

A key application of this compound is its potential for use in sequential cross-coupling reactions. By tuning the reaction conditions, it may be possible to first functionalize the more reactive iodine position, isolate the mono-substituted product, and then perform a second, different cross-coupling reaction at the remaining iodine position.

G cluster_2 Sequential Cross-Coupling Logic Start This compound Coupling1 First Cross-Coupling (e.g., Suzuki at C4) Start->Coupling1 Reagent 1 Intermediate Mono-substituted Intermediate Coupling1->Intermediate Coupling2 Second Cross-Coupling (e.g., Sonogashira at C3) Intermediate->Coupling2 Reagent 2 End Di-substituted Product Coupling2->End

Caption: Logical workflow for the sequential functionalization of this compound.

This strategy allows for the creation of highly complex and diverse pyridine derivatives from a single starting material, which is of great utility in the development of new chemical entities for pharmaceutical and materials science applications.

Conclusion

This compound represents a promising and versatile building block for organic synthesis. While specific literature on its reactivity is sparse, the principles of palladium-catalyzed cross-coupling reactions, particularly the potential for regioselectivity and sequential functionalization, suggest its significant utility. The protocols and data presented in these application notes, derived from closely related systems, provide a solid foundation for researchers to explore the chemistry of this compound and unlock its potential in the synthesis of novel and complex molecules. As with any new substrate, careful optimization of reaction conditions will be key to achieving the desired outcomes.

Troubleshooting & Optimization

Technical Support Center: 2-Fluoro-3,4-diiodopyridine Reaction Yield Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction yield for the synthesis of 2-Fluoro-3,4-diiodopyridine.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common approach for the synthesis of this compound is the direct di-iodination of 2-fluoropyridine using a suitable iodinating agent and catalyst. The reaction proceeds via an electrophilic aromatic substitution mechanism. However, controlling the regioselectivity to obtain the desired 3,4-diiodo isomer can be challenging due to the directing effects of the fluorine atom and the pyridine nitrogen.

Q2: My reaction yield is consistently low. What are the primary factors to investigate?

Low yields in the synthesis of this compound can be attributed to several factors. A systematic investigation of the following is recommended:

  • Purity of Starting Materials: Impurities in the 2-fluoropyridine or the iodinating agent can lead to the formation of side products and a reduction in the yield of the desired product.

  • Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the reaction outcome. Optimization of these parameters is crucial.

  • Choice of Iodinating Agent and Catalyst: The reactivity of the iodinating agent and the effectiveness of the catalyst are key to achieving a high yield.

  • Work-up and Purification: Product loss during the work-up and purification steps can also contribute to a low overall yield.

Q3: I am observing the formation of multiple isomers. How can I improve the regioselectivity for the 3,4-diiodo product?

Improving regioselectivity is a common challenge in the halogenation of substituted pyridines.[1] The fluorine atom at the 2-position is an ortho-, para-director, while the pyridine nitrogen directs electrophilic substitution to the 3- and 5-positions. To favor the formation of the 3,4-diiodo isomer, consider the following:

  • Steric Hindrance: Utilizing a bulkier iodinating agent or catalyst might favor substitution at the less sterically hindered positions.

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance the selectivity of the reaction.

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway and, consequently, the regioselectivity. Experimenting with different solvents may be beneficial.

Q4: What are some common side products in this reaction?

Common side products in the di-iodination of 2-fluoropyridine include mono-iodinated isomers (e.g., 2-fluoro-3-iodopyridine, 2-fluoro-4-iodopyridine, 2-fluoro-5-iodopyridine), other di-iodinated isomers (e.g., 2-fluoro-3,5-diiodopyridine), and potentially tri-iodinated products if the reaction conditions are too harsh. Over-iodination can be mitigated by carefully controlling the stoichiometry of the iodinating agent and the reaction time.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the synthesis of this compound.

Issue 1: Low or No Product Formation
Possible Cause Suggested Solution
Inactive Iodinating Agent Use a fresh batch of the iodinating agent. Ensure proper storage to prevent decomposition.
Ineffective Catalyst Verify the purity and activity of the catalyst. Consider screening alternative catalysts (e.g., different Lewis acids).
Sub-optimal Reaction Temperature Experiment with a range of temperatures. Some iodination reactions require elevated temperatures to proceed at a reasonable rate.
Incorrect Solvent The choice of solvent can be critical. Try solvents with different polarities (e.g., dichloromethane, acetonitrile, or a non-polar solvent).
Insufficient Reaction Time Monitor the reaction progress using TLC or GC-MS to ensure it has gone to completion.
Issue 2: Poor Regioselectivity (Mixture of Isomers)
Possible Cause Suggested Solution
Harsh Reaction Conditions High temperatures can lead to a loss of selectivity. Attempt the reaction at a lower temperature for a longer duration.
Highly Reactive Iodinating Agent A less reactive iodinating agent may provide better control over the regioselectivity.
Inappropriate Catalyst The nature of the catalyst can influence the position of iodination. Screen different Lewis or Brønsted acids.
Solvent Polarity The solvent can affect the stability of the reaction intermediates. Evaluate a range of solvents to find the optimal one for directing the substitution to the desired positions.
Issue 3: Difficulty in Product Purification
Possible Cause Suggested Solution
Similar Polarity of Isomers Isomeric products often have very similar polarities, making them difficult to separate by column chromatography. Try using a different eluent system or a high-performance chromatography column.
Product Tailing on Silica Gel The basicity of the pyridine nitrogen can cause tailing on silica gel. Adding a small amount of a basic modifier like triethylamine or pyridine to the eluent can help to mitigate this issue.
Product Instability If the product is unstable on silica gel, consider using a different stationary phase like alumina.[2]
Crystallization Issues If purification is attempted by crystallization, screen a variety of solvent systems to find one that provides good crystals of the desired product while leaving impurities in the mother liquor.

Experimental Protocols

The following is a hypothetical protocol for the synthesis of this compound based on general methods for pyridine iodination. Optimization will be required for specific experimental setups.

Objective: To synthesize this compound from 2-fluoropyridine.

Materials:

  • 2-Fluoropyridine

  • N-Iodosuccinimide (NIS)

  • Trifluoromethanesulfonic acid (TfOH)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 2-fluoropyridine (1.0 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: To the cooled solution, add N-iodosuccinimide (2.2 eq) in one portion, followed by the slow, dropwise addition of trifluoromethanesulfonic acid (1.1 eq).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC or GC-MS.

  • Quenching: Upon completion, carefully quench the reaction by pouring the mixture into a stirred, saturated aqueous solution of sodium thiosulfate.

  • Work-up: Separate the organic layer. Wash the organic layer successively with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to isolate the this compound.

Data Presentation

The following tables summarize the potential effects of various reaction parameters on the yield of di-iodinated pyridines, based on general principles of electrophilic aromatic substitution on pyridine rings.

Table 1: Effect of Iodinating Agent on Reaction Yield

Iodinating AgentRelative ReactivityPotential YieldComments
I₂ / Oxidizing AgentModerateModerate to HighRequires an oxidizing agent to generate the electrophilic iodine species.
N-Iodosuccinimide (NIS)HighHighA common and effective iodinating agent.
Iodine Monochloride (ICl)Very HighVariableCan lead to over-iodination and chlorination side products.

Table 2: Effect of Solvent on Reaction Yield and Selectivity

SolventPolarityPotential Outcome
Dichloromethane (DCM)Polar AproticGenerally a good choice for electrophilic halogenations.
Acetonitrile (MeCN)Polar AproticCan also be effective and may influence regioselectivity.
Sulfuric AcidHighly Polar ProticUsed in harsh iodination conditions, may lead to low selectivity.
HexaneNon-polarGenerally not suitable for this type of reaction.

Visualizations

Synthetic_Pathway 2-Fluoropyridine 2-Fluoropyridine This compound This compound 2-Fluoropyridine->this compound   NIS (2.2 eq) TfOH, DCM, 0°C to rt

Caption: Plausible synthetic pathway for this compound.

Troubleshooting_Yield Start Low Reaction Yield Purity Check Purity of Starting Materials Start->Purity Conditions Optimize Reaction Conditions (T, t) Purity->Conditions Reagents Screen Different Iodinating Agents/Catalysts Conditions->Reagents Workup Optimize Work-up and Purification Reagents->Workup Improved Yield Improved Workup->Improved

Caption: Troubleshooting workflow for low reaction yield.

Regioselectivity_Factors Regioselectivity Regioselectivity Electronic Electronic Effects (Directing Groups) Regioselectivity->Electronic Steric Steric Hindrance Regioselectivity->Steric Temperature Reaction Temperature Regioselectivity->Temperature Solvent Solvent Polarity Regioselectivity->Solvent Catalyst Catalyst Choice Regioselectivity->Catalyst

Caption: Factors influencing regioselectivity in pyridine iodination.

References

Technical Support Center: 2-Fluoro-3,4-diiodopyridine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Fluoro-3,4-diiodopyridine. The following information is based on established protocols for structurally similar halogenated pyridines and provides recommended starting points for developing a robust purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two primary and most effective methods for the purification of this compound are column chromatography and recrystallization. The choice between these methods depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q2: How do I choose between column chromatography and recrystallization?

A2: Column chromatography is generally preferred for small-scale purifications, for separating complex mixtures with multiple components, or when impurities have very similar solubility profiles to the product. Recrystallization is often more suitable for large-scale purification and for removing minor impurities from a solid product, provided a suitable solvent system can be identified.

Q3: What are the likely impurities I might encounter in my crude this compound?

A3: Common impurities may include unreacted starting materials, partially iodinated intermediates (e.g., 2-Fluoro-3-iodopyridine or 2-Fluoro-4-iodopyridine), over-iodinated byproducts, and residual solvents or reagents from the synthesis. The exact nature of the impurities will depend on the synthetic route employed.

Q4: My purified this compound has a persistent color. How can I remove it?

A4: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal before the final purification step. During recrystallization, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal before allowing the solution to cool and crystallize. In column chromatography, colored impurities may be separated if they have different polarities from the desired product.

Troubleshooting Guides

Column Chromatography

Issue 1: The product is not separating from an impurity (co-elution).

  • Possible Cause: The polarity of the chosen mobile phase is not optimal for separating the product and the impurity.

  • Solution:

    • Adjust Solvent Polarity: If the spots are running too high on the TLC plate (high Rf value), the eluent is too polar. Decrease the polarity by increasing the proportion of the non-polar solvent (e.g., hexane). If the spots remain at the baseline (low Rf), the eluent is not polar enough; increase the proportion of the polar solvent (e.g., ethyl acetate). A good target Rf for the desired product is around 0.3.

    • Try a Different Solvent System: If adjusting the polarity of the current system is ineffective, consider switching to a different solvent system. For example, if a hexane/ethyl acetate gradient fails, a dichloromethane/methanol or toluene/acetone system might provide a different selectivity.

    • Use a Longer Column: Increasing the length of the silica gel bed can improve the separation of closely eluting compounds.

    • Consider a Different Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase such as alumina (neutral, acidic, or basic).

Issue 2: Low recovery of the product after column chromatography.

  • Possible Cause 1: The product is still on the column.

  • Solution: After collecting the main fractions, flush the column with a highly polar solvent (e.g., 100% ethyl acetate or a mixture containing methanol) to elute any remaining product. Check these fractions by TLC.

  • Possible Cause 2: The product is unstable on silica gel. Some nitrogen-containing compounds can streak or decompose on acidic silica gel.

  • Solution: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (0.1-1%). Alternatively, use a neutral stationary phase like neutral alumina.

  • Possible Cause 3: The product was discarded in mixed fractions.

  • Solution: Carefully analyze all fractions by TLC before combining and discarding any. It may be necessary to re-chromatograph the mixed fractions.

Recrystallization

Issue 1: The compound "oils out" instead of forming crystals.

  • Possible Cause 1: The solution is supersaturated, or the cooling rate is too fast.

  • Solution: Reheat the solution to redissolve the oil. Add a small amount of additional solvent and allow the solution to cool more slowly. Seeding the solution with a small crystal of the pure product can also induce crystallization.

  • Possible Cause 2: The presence of impurities is inhibiting crystallization.

  • Solution: The material may require pre-purification by column chromatography to remove the impurities that are hindering crystallization.

Issue 2: No crystals form upon cooling.

  • Possible Cause 1: Too much solvent was used.

  • Solution: Concentrate the solution by evaporating some of the solvent and then allow it to cool again.

  • Possible Cause 2: The solution is not cold enough.

  • Solution: Cool the solution in an ice bath or refrigerate it for an extended period to induce crystallization.

  • Possible Cause 3: The chosen solvent is not suitable.

  • Solution: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. You may need to screen different solvents or solvent systems.

Issue 3: Low recovery of the product after recrystallization.

  • Possible Cause 1: The product has significant solubility in the cold solvent.

  • Solution: Ensure the crystallization mixture is thoroughly cooled in an ice bath to maximize precipitation. Minimize the amount of cold solvent used to wash the crystals during filtration.

  • Possible Cause 2: Too much solvent was used for dissolution.

  • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

Data Presentation

Table 1: Recommended Solvent Systems for Column Chromatography of Halogenated Pyridines

Stationary PhaseMobile Phase SystemGradient ProfileTypical Application
Silica GelHexane / Ethyl AcetateStart with 100% Hexane, gradually increase Ethyl Acetate (e.g., 0-20%)General purpose, good for a wide range of polarities.
Silica GelDichloromethane / MethanolStart with 100% Dichloromethane, gradually increase Methanol (e.g., 0-5%)For more polar compounds.
Neutral AluminaHexane / Ethyl AcetateSimilar to silica gel, may offer different selectivity.For compounds that are sensitive to acidic silica gel.

Table 2: Suggested Solvents for Recrystallization of Halogenated Pyridines

Solvent/Solvent SystemProcedure SuggestionComments
Hexane / Ethyl AcetateDissolve in a minimal amount of hot ethyl acetate, then slowly add hot hexane until the solution becomes turbid.A versatile mixed-solvent system that can be fine-tuned for optimal crystallization.
Ethanol / WaterDissolve in a minimal amount of hot ethanol, then slowly add hot water until turbidity is observed.Effective for moderately polar compounds.
TolueneDissolve in a minimal amount of hot toluene and allow to cool slowly.A good single-solvent option for compounds with appropriate solubility profiles.
IsopropanolDissolve in a minimal amount of hot isopropanol and allow to cool.Another single-solvent option to consider.

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • TLC Analysis: Determine a suitable mobile phase by performing TLC analysis. A good solvent system will result in the desired product having an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of a chromatography column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, less polar mobile phase and pour it into the column, allowing it to settle into a packed bed.

    • Add another thin layer of sand on top of the settled silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Adsorb the dissolved sample onto a small amount of silica gel by removing the solvent under reduced pressure.

    • Carefully load the dry, product-adsorbed silica gel onto the top of the packed column.

  • Elution:

    • Begin eluting the column with the initial, less polar mobile phase.

    • Gradually increase the polarity of the mobile phase according to the predetermined gradient.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization Purification
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at both room temperature and elevated temperatures to find a suitable solvent or solvent system.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound until it is fully dissolved.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal, heat the solution for a few minutes, and then perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, subsequently cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Mandatory Visualization

experimental_workflow cluster_start Crude Product cluster_purification Purification Options cluster_analysis Analysis & Final Product crude Crude this compound col_chrom Column Chromatography crude->col_chrom Option 1 recryst Recrystallization crude->recryst Option 2 tlc TLC Analysis of Fractions col_chrom->tlc pure_product Pure Product recryst->pure_product combine Combine Pure Fractions tlc->combine evap Solvent Evaporation combine->evap evap->pure_product troubleshooting_logic cluster_cc Column Chromatography cluster_recryst Recrystallization start Purification Issue Encountered coelution Co-elution of Impurity start->coelution low_recovery_cc Low Recovery start->low_recovery_cc oiling_out Oiling Out start->oiling_out no_crystals No Crystals Form start->no_crystals low_recovery_recryst Low Recovery start->low_recovery_recryst adjust_polarity Adjust Solvent Polarity coelution->adjust_polarity change_solvent Change Solvent System coelution->change_solvent longer_column Use Longer Column coelution->longer_column flush_column Flush with Polar Solvent low_recovery_cc->flush_column deactivate_silica Deactivate Silica low_recovery_cc->deactivate_silica rechromatograph Re-chromatograph Mixed Fractions low_recovery_cc->rechromatograph reheat_cool_slowly Reheat & Cool Slowly oiling_out->reheat_cool_slowly pre_purify Pre-purify by Chromatography oiling_out->pre_purify concentrate Concentrate Solution no_crystals->concentrate cool_further Cool Further no_crystals->cool_further rescreen_solvents Re-screen Solvents no_crystals->rescreen_solvents cool_thoroughly Ensure Thorough Cooling low_recovery_recryst->cool_thoroughly minimize_wash Minimize Wash Solvent low_recovery_recryst->minimize_wash

Technical Support Center: Synthesis of 2-Fluoro-3,4-diiodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-3,4-diiodopyridine.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound, offering potential causes and solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield - Incomplete diazotization of the starting amine. - Instability of the diazonium salt intermediate. - Inefficient iodination. - Suboptimal reaction temperature.- Ensure the temperature is maintained between 0-5 °C during diazotization. - Use the diazonium salt immediately after its formation. - Use a fresh solution of potassium iodide. - Carefully control the temperature throughout the reaction as specified in the protocol.
Presence of Impurities - Unreacted starting materials. - Formation of proto-deiodinated byproducts (2-Fluoro-3-iodopyridine or 2-Fluoro-4-iodopyridine). - Formation of other regioisomers. - Residual iodine.- Monitor the reaction progress using TLC or GC to ensure complete consumption of the starting material. - Optimize the stoichiometry of the reagents. - Purify the crude product using column chromatography or recrystallization.[1] - Wash the organic layer with a 10% aqueous solution of sodium thiosulfate to remove residual iodine.[1]
Incomplete Reaction - Insufficient reaction time. - Low reaction temperature. - Poor quality of reagents.- Extend the reaction time and monitor by TLC or GC. - Gradually increase the reaction temperature, but be cautious of diazonium salt decomposition. - Use high-purity, anhydrous reagents and solvents.
Difficulty in Product Isolation - Product is an oil or low-melting solid. - Emulsion formation during workup.- If the product is an oil, consider converting it to a solid salt for easier handling. - To break emulsions, add brine or a small amount of a different organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and practical method is a Sandmeyer-type reaction starting from 2-Fluoro-3,4-diaminopyridine. This involves a two-step diazotization of the amino groups followed by an iodination reaction.[1]

Q2: What are the critical parameters to control during the diazotization step?

The most critical parameter is temperature. The reaction should be carried out at 0-5 °C to ensure the stability of the diazonium salt intermediate.[1] The slow, dropwise addition of the sodium nitrite solution is also crucial to prevent a rapid exothermic reaction.[1]

Q3: What are the potential side reactions in this synthesis?

Potential side reactions include:

  • Proto-deiodination: Replacement of one or both iodo groups with hydrogen, leading to the formation of 2-fluoro-3-iodopyridine or 2-fluoro-4-iodopyridine.

  • Hydroxylation: The diazonium group can be replaced by a hydroxyl group, forming the corresponding hydroxypyridine derivative.

  • Azo coupling: The diazonium salt can react with other aromatic compounds to form colored azo compounds.

Q4: How can the purity of the final product be assessed?

The purity of this compound can be determined using a combination of techniques:

  • Thin-Layer Chromatography (TLC): To get a quick assessment of purity and identify the number of components in the crude product.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR): To confirm the structure and identify any impurities.[1]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.[1]

Q5: What are the recommended purification methods for this compound?

The two primary methods for purification are:

  • Column Chromatography: Using a silica gel stationary phase and a gradient of non-polar to moderately polar eluents (e.g., Hexane/Ethyl Acetate) is effective for separating the desired product from byproducts and unreacted starting materials.[1]

  • Recrystallization: This method is suitable for purifying moderate to large quantities of the product. A mixed solvent system like Hexane/Ethyl Acetate or Ethanol/Water can be effective.[1]

Experimental Protocols

Proposed Synthesis of this compound via Sandmeyer-Type Reaction

This protocol is adapted from the synthesis of 3-Fluoro-4-Iodopyridine.[1]

Materials:

  • 2-Fluoro-3,4-diaminopyridine

  • Sulfuric Acid (concentrated)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Dichloromethane (CH₂Cl₂)

  • 10% Aqueous Sodium Thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Ice

Procedure:

  • Preparation of the Diazonium Salt Solution:

    • In a flask equipped with a magnetic stirrer and a thermometer, carefully add concentrated sulfuric acid to deionized water, maintaining the temperature below 20 °C.

    • Cool the acidic solution to 0-5 °C in an ice-salt bath.

    • Portion-wise, add 2-Fluoro-3,4-diaminopyridine to the cooled acidic solution, ensuring the temperature remains below 10 °C.

    • Prepare a solution of sodium nitrite in deionized water.

    • Add the sodium nitrite solution dropwise to the stirred aminopyridine solution, maintaining the temperature between 0-5 °C. The addition should take approximately 60-90 minutes.

    • After the addition is complete, stir the mixture for an additional 60 minutes at 0-5 °C to ensure complete diazotization.

  • Iodination Reaction:

    • In a separate flask, prepare a solution of potassium iodide in deionized water.

    • Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution. Vigorous gas evolution (N₂) will be observed. Maintain the temperature of the reaction mixture below 10 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Workup and Isolation:

    • Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).[1]

    • Combine the organic layers and wash with a 10% aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.[1]

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).[1]

    • Alternatively, recrystallize the crude product from a suitable solvent system.[1]

Data Presentation

Table 1: Reaction Conditions for Halogenated Pyridine Synthesis (Analogous Compounds)

CompoundStarting MaterialReagentsSolventTemperature (°C)Yield (%)Reference
3-Fluoro-4-iodopyridine3-Fluoro-4-aminopyridineNaNO₂, H₂SO₄, KIWater0-5Not specified[1]
2-Fluoro-5-iodopyridine derivative2-Bromo-5-iodopyridine derivativeTBAFTHF75-8518[2]
2-Fluoro-5-iodopyridine derivative2-Bromo-5-iodopyridine derivativeKF, KryptofixAcetonitrile/DMSO120-125Higher than 18[2]
5-Bromo-2-fluoro-4-picoline5-Bromo-2-amino-4-picolineNaNO₂, HFAnhydrous HF-78 to 7084.5[3]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start 2-Fluoro-3,4-diaminopyridine diazotization Diazotization (NaNO2, H2SO4, 0-5 °C) start->diazotization iodination Iodination (KI) diazotization->iodination crude_product Crude this compound iodination->crude_product workup Aqueous Workup (Extraction, Washes) crude_product->workup purification Purification (Column Chromatography or Recrystallization) workup->purification final_product Pure this compound purification->final_product side_reactions diazonium 2-Fluoro-3,4-bis(diazonium)pyridine product Desired Product This compound diazonium->product + 2I- side_product1 Side Product 1 (Proto-deiodination) diazonium->side_product1 + H+ side_product2 Side Product 2 (Hydroxylation) diazonium->side_product2 + H2O side_product3 Side Product 3 (Azo Coupling) diazonium->side_product3 + Ar-H

References

Improving stability of 2-Fluoro-3,4-diiodopyridine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 2-Fluoro-3,4-diiodopyridine in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • Light Exposure: Iodinated aromatic compounds are often susceptible to photodegradation, where exposure to light, particularly UV light, can lead to the cleavage of the carbon-iodine bond.[1][2][3]

  • pH of the Solution: The pH can significantly impact the stability of the molecule. Acidic or basic conditions can catalyze hydrolysis or other degradation reactions.[4][5][6]

  • Solvent Choice: The polarity and protic nature of the solvent can affect the stability of the compound by stabilizing either the ground state or potential degradation intermediates.[7][8][9]

  • Temperature: Elevated temperatures generally accelerate the rate of chemical degradation.[10][11][12][13][14]

  • Presence of Oxidizing Agents: Oxidizing agents can lead to the degradation of the pyridine ring or the substituents.[15][16]

Q2: What are the likely degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented, based on the chemistry of similar halogenated pyridines and iodinated aromatic compounds, potential degradation pathways include:

  • Photodeiodination: Cleavage of the carbon-iodine bonds upon exposure to light to form mono-iodinated or non-iodinated fluoro-pyridines.[1][2][3]

  • Hydrolysis: Nucleophilic substitution of the fluorine or iodine atoms by water or hydroxide ions, particularly under acidic or basic conditions. The fluorine atom at the 2-position of a pyridine ring can be susceptible to nucleophilic substitution.

  • Oxidative Degradation: Oxidation of the pyridine ring, potentially leading to ring-opening or the formation of N-oxides, especially in the presence of oxidizing agents.[15]

Q3: How can I monitor the stability of my this compound solution?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to monitor the degradation of this compound.[16][17][18][19][20][21] This method should be able to separate the intact parent compound from all potential degradation products. Other analytical techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) can be used to identify the degradation products.[21]

Troubleshooting Guides

Issue 1: Rapid degradation of this compound observed in solution.
Potential Cause Troubleshooting Steps
Photodegradation Protect the solution from light by using amber vials or wrapping the container in aluminum foil. Conduct experiments under low-light conditions whenever possible.[1][2][3]
Unfavorable pH Buffer the solution to a neutral or slightly acidic pH. The optimal pH should be determined experimentally. Avoid strongly acidic or basic conditions.[4][5][6]
Reactive Solvent If using protic solvents like methanol or water, consider switching to aprotic solvents such as acetonitrile (ACN) or tetrahydrofuran (THF) to minimize potential solvolysis.[7][8][9]
High Temperature Store solutions at reduced temperatures (e.g., 2-8 °C or frozen) to slow down degradation rates. Avoid prolonged exposure to elevated temperatures during experiments.[10][11][13][14]
Presence of Oxidants Ensure solvents are degassed and consider adding an antioxidant if oxidative degradation is suspected.[15][16]
Issue 2: Inconsistent results in stability studies.
Potential Cause Troubleshooting Steps
Variable Light Exposure Standardize the light conditions for all experiments. Use a photostability chamber for controlled light exposure studies.
Inconsistent pH Prepare fresh buffers for each experiment and verify the pH of the final solution.
Solvent Purity Use high-purity, HPLC-grade solvents to avoid contaminants that could catalyze degradation.
Inaccurate Analyte Concentration Ensure accurate and consistent preparation of stock and working solutions. Use a validated analytical method for quantification.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.[11][15][22]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).[16]

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified time.[16]

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.[16]

  • Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 70°C).[10][13][14]

  • Photodegradation: Expose the solution to UV light (e.g., 254 nm) or sunlight.[1][2][3]

3. Sample Analysis:

  • At each time point, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration for HPLC analysis.

  • Analyze the samples using a developed stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

1. Column and Mobile Phase Selection:

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of a buffered aqueous phase (e.g., phosphate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol) is often effective.[17][20]

2. Method Optimization:

  • Inject a mixture of the stressed samples (from the forced degradation study) into the HPLC system.

  • Optimize the gradient, flow rate, and column temperature to achieve baseline separation of the parent peak and all degradation product peaks.

3. Method Validation:

  • Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[16]

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionDuration% Degradation of Parent CompoundNumber of Degradation Products
0.1 M HCl, 60°C24 hoursData to be filled from experimentData to be filled from experiment
0.1 M NaOH, RT8 hoursData to be filled from experimentData to be filled from experiment
3% H₂O₂, RT8 hoursData to be filled from experimentData to be filled from experiment
Heat (70°C)48 hoursData to be filled from experimentData to be filled from experiment
UV Light (254 nm)4 hoursData to be filled from experimentData to be filled from experiment

Visualizations

This compound This compound Mono-deiodinated Product Mono-deiodinated Product This compound->Mono-deiodinated Product Light (UV) Hydrolysis Product Hydrolysis Product This compound->Hydrolysis Product H₂O / H⁺ or OH⁻ Oxidation Product (N-oxide) Oxidation Product (N-oxide) This compound->Oxidation Product (N-oxide) Oxidant Di-deiodinated Product (2-Fluoropyridine) Di-deiodinated Product (2-Fluoropyridine) Mono-deiodinated Product->Di-deiodinated Product (2-Fluoropyridine) Light (UV)

Caption: Potential degradation pathways of this compound.

cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis Prepare Stock Solution Prepare Stock Solution Acid Hydrolysis Acid Hydrolysis Prepare Stock Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Prepare Stock Solution->Base Hydrolysis Oxidation Oxidation Prepare Stock Solution->Oxidation Thermal Thermal Prepare Stock Solution->Thermal Photolytic Photolytic Prepare Stock Solution->Photolytic Sample & Neutralize Sample & Neutralize Acid Hydrolysis->Sample & Neutralize Base Hydrolysis->Sample & Neutralize Oxidation->Sample & Neutralize Thermal->Sample & Neutralize Photolytic->Sample & Neutralize HPLC Analysis HPLC Analysis Sample & Neutralize->HPLC Analysis Identify Degradants Identify Degradants HPLC Analysis->Identify Degradants

References

Technical Support Center: Scaling Up 2-Fluoro-3,4-diiodopyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-3,4-diiodopyridine. The information is designed to address specific issues that may be encountered during the scale-up of reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up reactions with this compound?

When scaling up reactions involving this compound, key challenges include:

  • Managing Exothermic Reactions: Many coupling reactions are exothermic, and heat dissipation becomes less efficient as the scale increases, potentially leading to thermal runaways.[1]

  • Maintaining Homogeneity: Ensuring effective mixing in larger reactors to maintain a homogeneous reaction mixture can be difficult.

  • Controlling Side Reactions: Side reactions, such as protodeiodination, homo-coupling, or reactions involving the pyridine nitrogen, can become more prevalent at larger scales.[2]

  • Purification: Isolating the desired product from larger volumes of reaction mixtures and byproducts can be challenging, often requiring optimization of crystallization or chromatography methods.[3]

  • Safety: Handling larger quantities of halogenated pyridines and potentially hazardous reagents requires stringent safety protocols.[4][5]

Q2: Which of the two iodine atoms on this compound is more reactive in cross-coupling reactions?

While specific literature on the relative reactivity of the iodo groups in this compound is scarce, general principles of pyridine chemistry suggest that the iodine at the 4-position is likely to be more reactive in typical palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). This is due to the electronic effects of the fluorine at the 2-position and the nitrogen atom, which influence the electron density at the different positions of the pyridine ring. Experimental validation on a small scale is crucial before proceeding to a larger scale.

Q3: What are the common side reactions to watch for in Suzuki-Miyaura coupling reactions with this compound?

Common side reactions in Suzuki-Miyaura couplings with halogenated pyridines include:

  • Protodeiodination: Replacement of an iodine atom with a hydrogen atom from the solvent or base. This is a common decomposition pathway for heteroaryl halides.[2]

  • Homo-coupling: The coupling of two molecules of the aryl boronic acid or two molecules of the diiodopyridine. This can be minimized by ensuring strictly anaerobic conditions.[2]

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, leading to its deactivation. The use of bulky, electron-rich phosphine ligands can mitigate this issue.[2]

Q4: What are the key considerations for Sonogashira coupling reactions with this compound on a larger scale?

For Sonogashira couplings, the following are important at scale:

  • Glaser Coupling: The oxidative homo-coupling of the terminal alkyne is a major side reaction. It is critical to maintain a strictly inert (oxygen-free) atmosphere throughout the reaction.[6]

  • Catalyst System: The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst. The choice and loading of both catalysts and the supporting ligand are critical for efficient reaction.[6]

  • Base Selection: An amine base, such as triethylamine or diisopropylethylamine, is commonly used. The purity and quantity of the base can significantly impact the reaction outcome.[6]

Q5: What are the recommended storage conditions for this compound?

To maintain its purity and reactivity, this compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[7][8]

Troubleshooting Guides

Troubleshooting Poor Yields in Suzuki-Miyaura Coupling
Observed Issue Potential Cause Recommended Solution
Low conversion of starting materialInactive catalystEnsure the palladium catalyst is active. Use a pre-catalyst or generate the active Pd(0) species in situ under inert conditions.[9]
Catalyst inhibition by pyridine nitrogenUse bulky, electron-rich phosphine ligands like SPhos or XPhos to prevent coordination of the pyridine nitrogen to the palladium center.[2]
Suboptimal reaction temperatureOptimize the reaction temperature. Higher temperatures can increase reaction rates but may also accelerate decomposition.
Significant amount of protodeiodinationPresence of excess water or protic solventsUse anhydrous solvents and reagents.[2] While some water is often necessary for Suzuki reactions, its amount should be carefully controlled.
Inappropriate baseUse a milder base such as K₃PO₄ or Cs₂CO₃ instead of strong bases like NaOH or NaOtBu.[2]
Formation of homo-coupled byproductsPresence of oxygenThoroughly degas all solvents and the reaction vessel with an inert gas (argon or nitrogen) before adding the catalyst.[2][9]
Troubleshooting Sonogashira Coupling Reactions
Observed Issue Potential Cause Recommended Solution
Low product yieldIncomplete reactionIncrease the reaction time or temperature. A slight excess of the terminal alkyne may be beneficial.[6]
Catalyst deactivationEnsure all reagents and solvents are of high purity and the reaction is run under a strict inert atmosphere.
Significant Glaser homo-coupling of the alkynePresence of oxygenRigorously exclude oxygen by using degassed solvents and maintaining an inert atmosphere (argon or nitrogen) throughout the reaction.[6]
Difficulty in purificationCo-elution of product and byproductsOptimize the chromatographic conditions (e.g., solvent system, gradient). Recrystallization from a suitable solvent system might be an effective alternative.[3]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a general guideline and should be optimized for the specific substrates and scale of the reaction.

  • Reaction Setup: In an appropriately sized, oven-dried reactor equipped with a mechanical stirrer, thermocouple, and condenser, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2-3 equiv.).

  • Inert Atmosphere: Seal the reactor and purge with an inert gas (argon or nitrogen) for at least 30 minutes.

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of an aprotic solvent like dioxane or toluene with water) via cannula or a sealed addition funnel.

  • Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd₂(dba)₃ with SPhos, or a pre-catalyst like Pd(dppf)Cl₂) under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[3]

Visualizations

experimental_workflow General Experimental Workflow for Cross-Coupling A 1. Reactor Setup (Substrates & Base) B 2. Inert Atmosphere (Purge with Ar/N2) A->B C 3. Solvent Addition (Degassed) B->C D 4. Catalyst Addition (Under Inert Gas) C->D E 5. Reaction (Heating & Monitoring) D->E F 6. Work-up (Quenching & Extraction) E->F G 7. Purification (Chromatography/Recrystallization) F->G H Final Product G->H troubleshooting_suzuki Troubleshooting Logic for Suzuki Coupling Start Low Yield in Suzuki Reaction Cause1 Protodeiodination? Start->Cause1 Solution1a Use Anhydrous Solvents Cause1->Solution1a Yes Solution1b Use Milder Base (K3PO4) Cause1->Solution1b Yes Cause2 Homo-coupling? Cause1->Cause2 No Solution2 Ensure Rigorous Degassing Cause2->Solution2 Yes Cause3 Catalyst Deactivation? Cause2->Cause3 No Solution3 Use Bulky Ligands (e.g., SPhos) Cause3->Solution3 Yes

References

Technical Support Center: 2-Fluoro-3,4-diiodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the potential deiodination of 2-fluoro-3,4-diiodopyridine during experimental procedures. The information is presented in a question-and-answer format to directly address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is deiodination and why is it a concern for this compound?

A1: Deiodination is the removal of an iodine atom from a molecule. For this compound, this is a significant concern because the carbon-iodine (C-I) bonds are relatively weak and can be cleaved under various reaction conditions, leading to the formation of undesired byproducts with one or both iodine atoms replaced by hydrogen or other functionalities. This reduces the yield of the desired product and complicates purification. The reactivity of polyhalogenated pyridines is influenced by the position and nature of the halogen substituents.[1]

Q2: What are the common causes of deiodination for this compound?

A2: Deiodination of this compound can be initiated by several factors, including:

  • Reductive conditions: Many reactions that employ reducing agents can lead to the reductive cleavage of the C-I bond.[2][3]

  • High temperatures: C-I bonds can be thermally labile. Prolonged heating can cause homolytic cleavage of the C-I bond, leading to deiodination, especially in the presence of a hydrogen donor.[4]

  • Light exposure: Similar to thermal stress, exposure to UV light can promote the formation of radical species that can lead to deiodination.

  • Strong bases: Certain strong bases can promote deiodination, potentially through the formation of organometallic intermediates or radical anions.[5]

  • Transition metal catalysts: While essential for many cross-coupling reactions, some transition metal catalysts, particularly under certain conditions (e.g., presence of a hydride source), can catalyze a competing dehalogenation reaction.[6]

Q3: How can I properly store this compound to minimize degradation?

A3: To ensure the stability of this compound, it should be stored under the following conditions:

  • In the dark: Use an amber vial or store the container in a light-proof secondary container.

  • In a cool environment: Refrigeration is recommended.

  • Under an inert atmosphere: Displacing air with argon or nitrogen can prevent oxidative degradation pathways that may be initiated by atmospheric moisture and oxygen.

  • Tightly sealed container: To prevent exposure to moisture and air.

Troubleshooting Guides

Problem 1: My reaction is showing significant amounts of mono-deiodinated or fully deiodinated pyridine byproducts.

This is a common issue when working with poly-iodinated aromatic compounds. The following guide will help you troubleshoot and mitigate this side reaction.

Troubleshooting Decision Tree

G start Deiodination Observed reaction_type What type of reaction are you performing? start->reaction_type reductive Reaction with Reducing Agents (e.g., NaBH4, H2/Pd) reaction_type->reductive Reductive coupling Transition-Metal Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) reaction_type->coupling Cross-Coupling base Base-Mediated Reaction (e.g., lithiation, substitution) reaction_type->base Base-Mediated other Other/General Conditions reaction_type->other Other reductive_solution Use milder reducing agents. Protect iodo groups if possible. Lower reaction temperature. reductive->reductive_solution coupling_solutions Screen catalysts and ligands. Use lower reaction temperatures. Minimize reaction time. Ensure anhydrous conditions. coupling->coupling_solutions base_solutions Use non-nucleophilic or weaker bases. Lower the temperature significantly. Consider alternative synthetic routes. base->base_solutions other_solutions Protect from light. Degas solvents to remove oxygen. Ensure starting material purity. other->other_solutions

Caption: Troubleshooting workflow for deiodination of this compound.

Detailed Troubleshooting Steps
Potential Cause Recommended Action
Reaction Temperature is Too High Reduce the reaction temperature. Even a 10-20 °C decrease can significantly reduce the rate of thermal deiodination. Monitor the reaction for a longer period to compensate for the slower desired reaction rate.
Presence of a Hydrogen Donor If your solvent (e.g., isopropanol, methanol) or a reagent can act as a hydrogen donor, consider switching to an aprotic solvent (e.g., THF, dioxane, toluene).[2]
Inappropriate Catalyst or Ligand (for Cross-Coupling) Some catalyst/ligand systems are more prone to causing hydrodehalogenation. Screen different palladium or other metal catalysts and ligands. Sometimes, a more electron-rich ligand can suppress this side reaction.
Use of a Strong Base If the reaction involves a strong base (e.g., BuLi, LDA), consider using a weaker base if compatible with your desired transformation. For lithiation, ensure very low temperatures (e.g., -78 °C) to minimize side reactions.
Exposure to Light Protect the reaction from light by wrapping the flask in aluminum foil. This is particularly important for reactions that are run for extended periods.
Presence of Oxygen Degas the reaction solvent and run the reaction under a strict inert atmosphere (argon or nitrogen). Oxygen can participate in radical chain reactions that lead to deiodination.
Impure Starting Materials Ensure the purity of your this compound and other reagents. Impurities can sometimes catalyze decomposition.[7]

Experimental Protocols

The following are hypothetical experimental protocols to illustrate how to modify a standard procedure to prevent deiodination.

Scenario: Sonogashira Coupling of this compound with an Alkyne

Protocol 1: Standard Conditions (Prone to Deiodination)
  • To a round-bottom flask, add this compound (1.0 eq), the terminal alkyne (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

  • Add triethylamine and THF (1:1 mixture) as the solvent.

  • Heat the reaction mixture to 60 °C and stir for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

Expected Issue: In this protocol, the relatively high temperature and prolonged reaction time may lead to the formation of a deiodinated byproduct where one of the iodine atoms is replaced by hydrogen.

Protocol 2: Modified Conditions (to Prevent Deiodination)
  • To a Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the terminal alkyne (1.1 eq), a more active catalyst system such as Pd(OAc)₂ (0.02 eq) with a suitable ligand like XPhos (0.04 eq), and CuI (0.05 eq).

  • Add a degassed mixture of triethylamine and THF (1:1).

  • Wrap the flask in aluminum foil to protect it from light.

  • Stir the reaction at room temperature and monitor its progress closely by TLC or LC-MS, aiming for the shortest possible reaction time.

  • If the reaction is sluggish, gently warm to 40 °C, but avoid higher temperatures if possible.

Rationale for Modifications: The use of a more active catalyst allows the reaction to proceed at a lower temperature, minimizing thermal deiodination.[6] Running the reaction under a strict inert atmosphere and protecting it from light further reduces the chances of radical-induced deiodination.

Visualizations

Logical Relationship of Factors Leading to Deiodination

G cluster_conditions Reaction Conditions cluster_mechanisms Potential Mechanisms Deiodination Deiodination Byproduct HighTemp High Temperature Radical Radical Formation HighTemp->Radical Light Light Exposure Light->Radical ReducingAgents Reducing Agents ReductiveCleavage Reductive Cleavage ReducingAgents->ReductiveCleavage StrongBase Strong Base Anion Anionic Intermediates StrongBase->Anion Catalyst Inappropriate Catalyst Catalyst->ReductiveCleavage Radical->Deiodination ReductiveCleavage->Deiodination Anion->Deiodination

Caption: Factors and mechanisms contributing to the deiodination of this compound.

References

Technical Support Center: Catalyst Selection for 2-Fluoro-3,4-diiodopyridine Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving the cross-coupling of 2-Fluoro-3,4-diiodopyridine.

Frequently Asked Questions (FAQs)

Q1: What is the expected order of reactivity for the halogen atoms in this compound in palladium-catalyzed cross-coupling reactions?

The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl > F.[1] For this compound, both iodine atoms are significantly more reactive than the fluorine atom. Between the two iodine atoms, the C4-I bond is typically more reactive than the C3-I bond in many cross-coupling reactions. This is attributed to the electronic environment of the pyridine ring, where the position alpha to the nitrogen (C2) is the most electron-deficient and reactive, followed by the gamma position (C4).[2] Therefore, selective mono-functionalization is expected to occur preferentially at the C4 position under carefully controlled conditions.

Q2: Which cross-coupling reactions are suitable for the functionalization of this compound?

Several common palladium-catalyzed cross-coupling reactions can be employed to functionalize this compound. The choice depends on the desired bond formation:

  • Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl, heteroaryl, or vinyl groups using boronic acids or their esters.[3][4]

  • Sonogashira Coupling: Used to form C-C bonds with terminal alkynes.[5][6]

  • Stille Coupling: A versatile method for C-C bond formation using organotin reagents, known for its tolerance of a wide range of functional groups.[7][8]

  • Buchwald-Hartwig Amination: Employed for the formation of C-N bonds with primary or secondary amines.[9][10]

Q3: How can I achieve selective mono-coupling at the C4 position?

Achieving selective mono-arylation at the more reactive C4-iodo position requires careful control of reaction conditions:

  • Stoichiometry: Use a stoichiometric amount (typically 1.0 to 1.2 equivalents) of the coupling partner.[3]

  • Reaction Temperature: Lower reaction temperatures will favor coupling at the more labile C-I bond.[3]

  • Reaction Time: Shorter reaction times can help prevent overreaction or coupling at the C3 position.[3]

  • Catalyst System: Standard palladium catalysts are often sufficient for selective coupling at the iodo position.[3]

Q4: Is it possible to achieve selective coupling at the C3 position?

While the C4-iodo position is intrinsically more reactive, achieving selectivity for the C3 position is more challenging but can sometimes be influenced by the choice of ligand and reaction conditions.[2] In some cases, bulky ligands or specific catalyst systems can alter the conventional regioselectivity.[2] However, a more common strategy is to first functionalize the C4 position and then use more forcing conditions (e.g., higher temperatures, longer reaction times) to react the C3 position in a subsequent step.

Troubleshooting Guide

Problem 1: Low or no yield in Suzuki-Miyaura coupling.

  • Question: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is giving a low yield. What are the possible causes and solutions?

  • Answer: Low yields in Suzuki-Miyaura couplings can stem from several factors:

    • Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to deactivation.[11][12]

      • Solution: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr) to stabilize the catalyst and promote the desired reaction.[11][13]

    • Inefficient Activation of Boronic Acid: The base plays a crucial role in activating the boronic acid for transmetalation.[11]

      • Solution: Screen different bases. While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ might be more effective.[11] Ensure the base is finely powdered to maximize surface area.[14]

    • Protodeboronation: The boronic acid can be hydrolyzed, replacing the boronic acid group with a hydrogen atom.[11]

      • Solution: Use more stable boronic acid derivatives like pinacol esters or potassium trifluoroborate salts.[11] Ensure anhydrous conditions if using a base like K₃PO₄ that requires a small amount of water to be effective.[15]

    • Poor Solubility: The substrate or reagents may not be fully dissolved in the chosen solvent.

      • Solution: Try a different solvent system. Mixtures like dioxane/water or toluene/water are common for Suzuki reactions.[3][16]

Problem 2: Formation of significant side products like homocoupled arenes.

  • Question: I am observing a significant amount of homocoupled product from my boronic acid. How can I minimize this side reaction?

  • Answer: Homocoupling is often a result of oxygen in the reaction mixture.[14]

    • Solution: Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Degas all solvents thoroughly before use by sparging with an inert gas or using the freeze-pump-thaw method.[14]

Problem 3: Lack of regioselectivity, with coupling occurring at both C3 and C4.

  • Question: My reaction is producing a mixture of C4-coupled and C3,C4-dicoupled products, even with one equivalent of the coupling partner. How can I improve selectivity for the C4 position?

  • Answer: This indicates that the reaction conditions are too harsh, leading to the reaction of the less reactive C3-iodo position.

    • Solution:

      • Lower the reaction temperature.[3]

      • Reduce the reaction time and monitor the reaction closely by TLC or LC-MS to stop it once the starting material is consumed.

      • Consider a milder catalyst system. For instance, if you are using a highly active Buchwald ligand, you might switch to a less reactive one like PPh₃ for initial screening.

Catalyst and Conditions Summary

The following tables summarize recommended starting conditions for various cross-coupling reactions with this compound, based on literature for similar dihalopyridine substrates. Optimization will likely be necessary for specific substrates.

Table 1: Suzuki-Miyaura Coupling - Selective at C4
Catalyst PrecursorLigandBaseSolventTemp. (°C)Approx. Yield (%)Notes
Pd(OAc)₂ (2 mol%)SPhosK₂CO₃Toluene/H₂O100~90-98Highly active catalyst system.[17]
PdCl₂(dppf) (3 mol%)(dppf)Cs₂CO₃DMF90~88-96Effective for a broad range of boronic acids.[17]
Pd(PPh₃)₄ (5 mol%)(PPh₃)K₂CO₃Dioxane/H₂O90-100~85-95A standard, readily available catalyst.[16]
Table 2: Sonogashira Coupling - Selective at C4
Catalyst PrecursorCo-catalystBaseSolventTemp. (°C)Approx. Yield (%)Notes
PdCl₂(PPh₃)₂ (2-5 mol%)CuI (4-10 mol%)Et₃NTHF or DMFRT - 50~80-95Standard conditions for Sonogashira coupling.[6]
Pd(PPh₃)₄ (5 mol%)CuI (5 mol%)Et₃NTHFRT~85-92Effective for electron-deficient halides.[17]
Table 3: Buchwald-Hartwig Amination - Selective at C4
Catalyst PrecursorLigandBaseSolventTemp. (°C)Approx. Yield (%)Notes
Pd(OAc)₂ (2 mol%)BINAPK₂CO₃Toluene80-100~75-90Effective for coupling with aromatic amines.[18]
Pd₂(dba)₃ (2 mol%)XantphosNaOtBuDioxane80-110~80-95A robust system for a variety of amines.[16]

Experimental Protocols

The following are generalized protocols for selective cross-coupling at the C4 position of this compound.

Suzuki-Miyaura Coupling Protocol

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.2 equiv)

  • PdCl₂(dppf) (0.03 equiv)

  • Cs₂CO₃ (2.0 equiv)

  • Degassed DMF (or Dioxane/H₂O 4:1)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, PdCl₂(dppf), and Cs₂CO₃.

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.[14]

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.[3]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sonogashira Coupling Protocol

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • PdCl₂(PPh₃)₂ (0.02-0.05 equiv)

  • CuI (0.04-0.10 equiv)

  • Degassed Et₃N/THF (1:2 v/v)

Procedure:

  • To a dry, two-necked round-bottom flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.[6]

  • Add the anhydrous solvent mixture (THF and Et₃N).[6]

  • Stir the mixture at room temperature for 5-10 minutes.

  • Slowly add the terminal alkyne to the reaction mixture via syringe.[6]

  • Stir at room temperature or heat gently (e.g., 40-50 °C) while monitoring by TLC or LC-MS.

  • After completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Visualized Workflows

Suzuki_Miyaura_Workflow General Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: This compound, Boronic Acid, Base, Catalyst B Add Degassed Solvent A->B C Heat and Stir under Inert Atmosphere B->C D Monitor by TLC/LC-MS C->D E Aqueous Workup D->E F Column Chromatography E->F

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Regioselectivity_Logic Regioselectivity in this compound Start This compound Conditions Mild Conditions (e.g., lower temp, 1.1 eq. Nu) Start->Conditions Cross-Coupling Reaction Forcing_Conditions Forcing Conditions (e.g., higher temp, excess Nu) Start->Forcing_Conditions One-pot Dicoupling Mono_Product Selective C4-Coupling Product Conditions->Mono_Product Favored Pathway Di_Product C3,C4-Dicoupling Product Forcing_Conditions->Di_Product Mono_Product->Forcing_Conditions Further Reaction

Caption: Logical relationship for achieving regioselective coupling.

References

Technical Support Center: Suzuki Coupling with 2-Fluoro-3,4-diiodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing 2-Fluoro-3,4-diiodopyridine in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: I am getting a low yield or no reaction. What are the common causes?

Low yields in Suzuki couplings with pyridine-containing substrates can stem from several factors. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to deactivation.[1] Additionally, heteroaryl boronic acids can be susceptible to protodeboronation, where the boronic acid is replaced by a hydrogen atom.[1] Suboptimal reaction conditions, such as an inappropriate choice of catalyst, ligand, base, or solvent, can also lead to poor catalytic turnover.[1]

To improve your yield, consider the following:

  • Ligand Choice: Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos. These can promote the desired catalytic cycle and sterically hinder the pyridine nitrogen from deactivating the palladium center.[1]

  • Base Selection: Use milder bases such as K₃PO₄ or Cs₂CO₃ to minimize protodeboronation, which can be accelerated by strong bases.[1]

  • Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). Thoroughly degas all solvents and the reaction vessel before adding the catalyst to prevent oxygen from promoting side reactions like homo-coupling.[1]

  • Temperature Optimization: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition and side reactions. Monitor your reaction to avoid prolonged heating.[1]

Q2: How can I achieve selective mono-arylation at one of the iodine positions?

Selective mono-arylation is possible due to the difference in reactivity between the carbon-iodine (C-I) bonds at the 3- and 4-positions. The C-I bond at the 4-position is generally more reactive towards oxidative addition to the palladium(0) catalyst than the C-I bond at the 3-position, which is influenced by the adjacent fluorine atom.[2][3] By carefully controlling the reaction conditions, you can selectively introduce an aryl or heteroaryl group at the C-4 position while leaving the C-3 iodine intact for subsequent transformations.[2]

For selective coupling at the 4-position, use milder conditions, such as lower temperatures and shorter reaction times.

Q3: What are the recommended starting conditions for selective mono-coupling at the 4-position?

For selective Suzuki coupling at the more reactive 4-position, a carefully chosen set of conditions is crucial. Below are recommended starting parameters based on protocols for similar dihalogenated pyridines.[2]

ParameterRecommendationNotes
Substrate This compound1.0 equivalent
Boronic Acid/Ester Arylboronic Acid1.1 - 1.2 equivalents
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)2-5 mol%
Base K₂CO₃ or K₃PO₄2.0 - 3.0 equivalents
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)Degassed
Temperature 70-90 °CLower end of the range favors selectivity.
Atmosphere Argon or NitrogenEssential to prevent side reactions.

Q4: I have successfully performed the first coupling at the 4-position. How do I now couple at the remaining 3-position?

Once the first coupling is complete and the mono-arylated product is isolated and purified, a second Suzuki coupling can be performed at the less reactive C-3 iodine position. This will likely require more forcing conditions to overcome the higher activation energy for oxidative addition at this site.

ParameterRecommendation for 2nd CouplingNotes
Substrate 4-Aryl-2-fluoro-3-iodopyridine1.0 equivalent
Boronic Acid/Ester Arylboronic Acid1.5 equivalents
Catalyst Pd₂(dba)₃ with a bulky ligand (e.g., SPhos)2-5 mol% Pd, 4-10 mol% Ligand
Base K₃PO₄ or Cs₂CO₃3.0 equivalents
Solvent 1,4-Dioxane or TolueneAnhydrous, degassed
Temperature 100-120 °CHigher temperature is generally required.
Atmosphere Argon or NitrogenCrucial for catalyst stability at high temp.

Q5: I am observing significant amounts of byproducts. What are they and how can I minimize them?

Common byproducts in Suzuki coupling reactions include homo-coupled products and protodeboronated starting materials.[4][5]

  • Homo-coupling: This is the self-coupling of your boronic acid or the diiodopyridine. It is often caused by the presence of oxygen.[1][4]

    • Solution: Ensure your reaction setup is strictly anaerobic. Thoroughly degas your solvents and use freeze-pump-thaw cycles if necessary.[1] Using a Pd(0) source like Pd(PPh₃)₄ can also help minimize this side reaction.[1]

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, which is replaced by a C-H bond.[1] This is a common issue with heteroaryl boronic acids and can be promoted by excessive water or strong bases.[1]

    • Solution: Use a milder base like K₃PO₄ or KF.[1][6] While some water can be beneficial, ensure your solvents are not excessively wet.[1]

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the 4-Position

This protocol is a general guideline for the selective arylation at the C-4 position of this compound.

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).

  • Inerting the System: Seal the Schlenk tube with a rubber septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[7][8]

  • Catalyst Addition: Under a positive flow of argon/nitrogen, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.[9]

  • Reaction Execution: Place the Schlenk tube in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Work-up and Purification: Once the starting material is consumed (typically 4-12 hours), allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).[9] Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).[9] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[7][8] Purify the crude residue by flash column chromatography on silica gel to yield the pure 4-aryl-2-fluoro-3-iodopyridine product.[7]

Visualizations

Troubleshooting_Low_Yield Troubleshooting Low Yield Start Low Yield or No Reaction Observed Check_SM Starting Material Unreacted? Start->Check_SM Check_Byproducts Complex Mixture of Byproducts? Start->Check_Byproducts Optimize_Conditions Increase Temperature Switch to More Active Catalyst System (e.g., Pd/Buchwald Ligand) Check_SM->Optimize_Conditions Yes Screen_Base Screen Different Bases (e.g., K3PO4, Cs2CO3) Lower Reaction Temperature Check_Byproducts->Screen_Base Yes Check_Protodeboronation Is Protodeboronation Suspected? Check_Byproducts->Check_Protodeboronation Identify Byproducts Check_Homocoupling Is Homocoupling Observed? Check_Byproducts->Check_Homocoupling Identify Byproducts Rerun Re-run Optimized Reaction Optimize_Conditions->Rerun Screen_Base->Rerun Solution_Protodeboronation Use Milder Base (K3PO4) Use Boronic Ester (Bpin) Check_Protodeboronation->Solution_Protodeboronation Yes Solution_Homocoupling Ensure Thorough Degassing Use Pd(0) Source Check_Homocoupling->Solution_Homocoupling Yes Solution_Protodeboronation->Rerun Solution_Homocoupling->Rerun

Caption: A workflow diagram for troubleshooting low yields.

Regioselectivity Principle of Regioselectivity Substrate This compound C4_Position C4-I Bond (More Reactive) Substrate->C4_Position C3_Position C3-I Bond (Less Reactive) Substrate->C3_Position Mild_Conditions Mild Conditions (e.g., 80°C, Pd(PPh3)4) C4_Position->Mild_Conditions favored oxidative addition Harsh_Conditions Harsher Conditions (e.g., 110°C, Pd/SPhos) C3_Position->Harsh_Conditions requires Mono_Coupling Selective Mono-Coupling Product (4-Aryl-2-fluoro-3-iodopyridine) Mild_Conditions->Mono_Coupling Di_Coupling Di-Coupling Product (3,4-Diaryl-2-fluoropyridine) Harsh_Conditions->Di_Coupling Mono_Coupling->C3_Position Remaining Site

Caption: Regioselectivity in the Suzuki coupling of this compound.

Decision_Tree Decision Tree for Optimizing Reaction Conditions Start Starting Suzuki Coupling with This compound Goal What is the Goal? Start->Goal Mono Selective Mono-Coupling at C4 Goal->Mono Mono-arylation Di Di-Coupling at C3 & C4 Goal->Di Di-arylation Catalyst_Mono Catalyst/Ligand: Pd(PPh3)4 or PdCl2(dppf) Mono->Catalyst_Mono Base_Mono Base: K2CO3 or Na2CO3 Mono->Base_Mono Temp_Mono Temperature: 70-90 °C Mono->Temp_Mono Catalyst_Di Catalyst/Ligand: Pd2(dba)3 + Bulky Ligand (SPhos, XPhos) Di->Catalyst_Di Base_Di Base: K3PO4 or Cs2CO3 Di->Base_Di Temp_Di Temperature: 100-120 °C Di->Temp_Di

Caption: Decision tree for selecting key reaction components.

References

Technical Support Center: Optimizing Solvent Conditions for Fluorinated Iodopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information available for "2-Fluoro-3,4-diiodopyridine" is limited. It is likely that this is a misnomer for the more commonly used isomers, 2-Fluoro-3-iodopyridine (CAS 113975-22-7) or 2-Fluoro-4-iodopyridine (CAS 22282-70-8). This technical support center will focus on these two well-documented and commercially available compounds.

This guide is intended for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental work.

Section 1: 2-Fluoro-3-iodopyridine

Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 113975-22-7[1][2]
Molecular Formula C₅H₃FIN[1][2]
Molecular Weight 222.99 g/mol
Appearance White to light yellow crystalline solid[1]
Melting Point 44-48 °C
Storage Store at 0-8 °C[1]
FAQs for 2-Fluoro-3-iodopyridine

Q1: What are the recommended storage conditions for 2-Fluoro-3-iodopyridine?

A1: 2-Fluoro-3-iodopyridine should be stored in a tightly sealed container in a refrigerator at 0-8 °C.[1] It is important to protect it from light and moisture to prevent degradation.

Q2: In which common organic solvents is 2-Fluoro-3-iodopyridine soluble?

SolventExpected Solubility
Dichloromethane (DCM)Soluble
ChloroformSoluble
Tetrahydrofuran (THF)Soluble
Ethyl AcetateSoluble
AcetoneSoluble
Acetonitrile (MeCN)Soluble
Methanol (MeOH)Soluble
TolueneSparingly Soluble
HexanesInsoluble

This table is based on general characteristics of similar organic molecules and should be confirmed experimentally.

Q3: What are the primary applications of 2-Fluoro-3-iodopyridine in research and development?

A3: 2-Fluoro-3-iodopyridine is a versatile building block, primarily used in:

  • Pharmaceutical Development: It serves as a key intermediate in the synthesis of novel anti-cancer and anti-inflammatory drugs.[3]

  • Agrochemical Synthesis: It is used in the development of new pesticides and herbicides.[3]

  • Materials Science: Its electronic properties make it useful in the creation of advanced materials like polymers and coatings.[3]

  • Organic Synthesis: It is a valuable reagent for constructing complex molecules through various coupling reactions.[3]

Section 2: 2-Fluoro-4-iodopyridine

Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 22282-70-8[4][5]
Molecular Formula C₅H₃FIN[4][5]
Molecular Weight 222.99 g/mol [5]
Appearance White to light yellow crystal[6]
Melting Point 57-58 °C[4][7]
Boiling Point 223 °C at 760 mmHg[4]
Density 2.046 g/cm³[4]
Storage Store in a cool, dry place in a tightly closed container. Recommended storage temperature is 0-8 °C.[4][6]
FAQs for 2-Fluoro-4-iodopyridine

Q1: How should I handle and store 2-Fluoro-4-iodopyridine safely?

A1: Store 2-Fluoro-4-iodopyridine in a cool, dry, and well-ventilated area in a tightly sealed container.[4][8] Keep it away from heat and open flames.[8] When handling, it is recommended to use personal protective equipment, including safety glasses, gloves, and a lab coat.[8]

Q2: What is the solubility of 2-Fluoro-4-iodopyridine in common laboratory solvents?

A2: 2-Fluoro-4-iodopyridine is soluble in methanol.[7] While comprehensive quantitative data is limited, its solubility in other common organic solvents is expected to be similar to its 3-iodo isomer.

SolventReported/Expected Solubility
Methanol (MeOH)Soluble[7]
Dichloromethane (DCM)Expected to be soluble[8]
ChloroformExpected to be soluble[8]
Tetrahydrofuran (THF)Expected to be soluble
Ethyl AcetateExpected to be soluble
AcetoneExpected to be soluble
Acetonitrile (MeCN)Expected to be soluble
TolueneExpected to be sparingly soluble
HexanesExpected to be insoluble

This table is based on available data and general properties of similar compounds. Experimental verification is recommended.

Q3: What makes 2-Fluoro-4-iodopyridine a useful intermediate in synthesis?

A3: The utility of 2-Fluoro-4-iodopyridine stems from the distinct reactivity of its substituents. The iodine atom acts as an excellent leaving group in cross-coupling reactions, while the fluorine atom can modify the compound's lipid solubility and metabolic stability, which is highly valuable in drug design.[8]

Section 3: Experimental Protocols and Troubleshooting

This section provides general protocols for common cross-coupling reactions involving fluorinated iodopyridines and troubleshooting guides for issues that may arise.

Suzuki-Miyaura Coupling

Objective: To form a C-C bond between the iodopyridine and a boronic acid or ester.

General Experimental Protocol:

  • Reaction Setup: In an oven-dried Schlenk flask, combine the 2-fluoro-iodopyridine (1.0 eq.), the boronic acid or ester (1.2 eq.), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the degassed solvent (e.g., a 4:1 mixture of dioxane/water).

  • Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.[9][10]

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Iodopyridine, Boronic Acid, Base inert Establish Inert Atmosphere (Ar/N2) reagents->inert catalyst Add Catalyst & Solvent inert->catalyst heat Heat (80-100 °C) & Stir catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor workup Cool, Quench, & Extract monitor->workup purify Dry, Concentrate, & Purify workup->purify

Figure 1: General workflow for a Suzuki-Miyaura coupling reaction.

Troubleshooting Guide: Suzuki Coupling

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Catalyst deactivation by pyridine nitrogen.2. Protodeboronation of the boronic acid.3. Inactive catalyst or poor quality reagents.1. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to shield the palladium center.[9]2. Use a milder base (K₃PO₄, Cs₂CO₃, KF) and anhydrous solvents.[9][11]3. Ensure reagents are pure and solvents are properly degassed.
Homo-coupling of Boronic Acid Presence of oxygen in the reaction.Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction.
Dehalogenation of Iodopyridine 1. Catalyst system promotes hydrodehalogenation.2. Presence of a hydrogen source.1. Screen different palladium catalysts and ligands.2. Ensure anhydrous conditions.
Incomplete Reaction 1. Insufficient reaction time or temperature.2. Steric hindrance from substrates.1. Increase reaction time and/or temperature incrementally.2. Use a more active catalyst system (e.g., a Buchwald ligand-based catalyst).
Sonogashira Coupling

Objective: To form a C-C bond between the iodopyridine and a terminal alkyne.

General Experimental Protocol:

  • Reaction Setup: To a Schlenk flask, add the 2-fluoro-iodopyridine (1.0 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (CuI, 1-3 mol%).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.

  • Solvent and Reagent Addition: Under the inert atmosphere, add an anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine, 2-3 eq.). Add the terminal alkyne (1.1-1.5 eq.) via syringe.

  • Reaction: Stir the mixture at room temperature or heat to 40-65 °C. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove catalyst residues.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.[12][13]

Sonogashira_Troubleshooting cluster_issues Common Issues cluster_solutions Potential Solutions start Sonogashira Reaction Fails or Gives Low Yield low_yield Low Yield start->low_yield glaser Glaser Homocoupling (Alkyne Dimer) start->glaser incomplete Incomplete Reaction start->incomplete sol_yield Degas Solvents Thoroughly Use Anhydrous Reagents Increase Catalyst Loading Vary Solvent (e.g., DMF) low_yield->sol_yield Address sol_glaser Ensure Strict Inert Atmosphere Use Freshly Distilled/Degassed Solvents Consider Copper-Free Conditions glaser->sol_glaser Address sol_incomplete Increase Reaction Time/Temp Add Slight Excess of Alkyne Check Base Quality incomplete->sol_incomplete Address

Figure 2: Troubleshooting guide for common Sonogashira reaction issues.

Troubleshooting Guide: Sonogashira Coupling

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Deactivation of the palladium catalyst.2. Poor quality of reagents or solvents.1. Ensure a strict inert atmosphere is maintained.2. Use anhydrous and thoroughly degassed solvents and high-purity reagents.[13]
Glaser Homocoupling (Alkyne Dimerization) Presence of oxygen, which promotes the oxidative coupling of the alkyne catalyzed by the copper(I) salt.1. Meticulously degas all solvents and reagents and maintain a positive pressure of inert gas.[14]2. Consider using a copper-free Sonogashira protocol.[15]
Incomplete Reaction 1. Insufficient reactivity of the alkyne or halide.2. Inadequate reaction time or temperature.1. Increase the reaction temperature or switch to a more polar solvent like DMF.[13]2. Extend the reaction time and monitor by TLC/LC-MS.
Difficulty in Purification Formation of highly polar byproducts or catalyst residues that are difficult to separate.1. Filter the crude reaction mixture through a short plug of silica gel or celite before concentration.2. Optimize chromatographic conditions for purification.

References

Technical Support Center: Byproduct Analysis in Reactions of 2-Fluoro-3,4-diiodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during cross-coupling reactions involving 2-Fluoro-3,4-diiodopyridine. The information is tailored to assist in identifying and mitigating the formation of common byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed in palladium-catalyzed cross-coupling reactions with this compound?

A1: The most prevalent side reactions include:

  • Homocoupling: Dimerization of the organometallic reagent or this compound itself. In Sonogashira coupling, this is often referred to as Glaser coupling of the terminal alkyne.

  • Protodeiodination (Dehalogenation): Replacement of one or both iodine atoms with a hydrogen atom from the solvent, base, or other reagents.[1]

  • Reaction at the C-3 position: While the C-4 iodine is generally more reactive, side reactions involving the C-3 iodine can occur, leading to isomeric products.

Q2: Which iodine atom on this compound is more reactive in palladium-catalyzed cross-coupling reactions?

A2: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the trend I > Br > Cl > F. For di-iodinated compounds, electronic and steric factors determine the relative reactivity. For this compound, the C-4 iodine is generally more susceptible to oxidative addition to the palladium(0) catalyst due to electronic effects of the pyridine nitrogen. However, reaction conditions can influence this selectivity.

Q3: How can I minimize the formation of homocoupling byproducts?

A3: To reduce homocoupling, consider the following strategies:

  • Ensure strictly anaerobic conditions: Oxygen can promote homocoupling, especially of organoboronic acids in Suzuki reactions and alkynes in Sonogashira reactions.[2] Degassing solvents and using an inert atmosphere (Argon or Nitrogen) is crucial.

  • Control stoichiometry: Using a slight excess of the coupling partner relative to this compound can favor the cross-coupling pathway.

  • Slow addition: In some cases, slow addition of the organometallic reagent can maintain its low concentration, thereby minimizing self-coupling.

Q4: What are the best practices to avoid protodeiodination?

A4: Protodeiodination can be a significant issue. To minimize it:

  • Use anhydrous and high-purity reagents and solvents: Water and other protic impurities can be a source of protons.

  • Select the appropriate base: Some bases or their conjugate acids can act as proton sources. Using non-protic or sterically hindered bases may be beneficial. The choice of base can be critical in Suzuki-Miyaura reactions.[3]

  • Optimize reaction temperature and time: Lowering the reaction temperature and minimizing the reaction time can sometimes reduce the extent of dehalogenation.[4]

Troubleshooting Guides

Issue 1: Presence of a homocoupled byproduct of this compound in the reaction mixture.
Potential Cause Troubleshooting Step
Reductive elimination from a di-organopalladium(II) intermediate This can occur if the transmetalation of the second coupling partner is slow.
High catalyst loading or high temperature Can promote side reactions, including homocoupling.
Specific catalyst/ligand system Some catalyst systems may be more prone to promoting homocoupling.

  • Troubleshooting Workflow:

cluster_checks Troubleshooting Steps start Homocoupling of this compound Detected check_conditions 1. Lower reaction temperature. 2. Reduce catalyst loading. start->check_conditions optimize_catalyst 1. Screen different phosphine ligands (e.g., bulky, electron-rich). 2. Try a different palladium precursor. check_conditions->optimize_catalyst If conditions seem appropriate modify_reagents Consider inverse addition (adding diiodopyridine to the organometallic reagent). check_conditions->modify_reagents If conditions are harsh optimize_catalyst->modify_reagents If still problematic end_goal Minimized Homocoupling optimize_catalyst->end_goal If successful modify_reagents->end_goal If successful

Caption: Troubleshooting workflow for homocoupling.

Issue 2: Significant amount of mono-deiodinated byproduct (2-Fluoro-3-iodopyridine or 2-Fluoro-4-iodopyridine) is observed.
Potential Cause Troubleshooting Step
Presence of protic impurities Water, alcohols, or acidic protons in the reaction mixture can be a proton source.
Choice of solvent and base Some solvents (e.g., alcohols) and bases can facilitate protodeiodination.
Reaction temperature and duration Higher temperatures and longer reaction times can increase the likelihood of this side reaction.[4]

  • Logical Relationship Diagram:

cluster_causes Potential Causes cluster_solutions Mitigation Strategies protodeiodination Protodeiodination Byproduct Observed protic_impurities Protic Impurities (e.g., H2O) protodeiodination->protic_impurities solvent_base Solvent/Base as Proton Source protodeiodination->solvent_base harsh_conditions Harsh Reaction Conditions (High Temp/Long Time) protodeiodination->harsh_conditions anhydrous Use Anhydrous Reagents/Solvents protic_impurities->anhydrous optimize_reagents Optimize Base and Solvent System solvent_base->optimize_reagents optimize_conditions Lower Temperature and Reduce Reaction Time harsh_conditions->optimize_conditions

Caption: Causes and solutions for protodeiodination.

Quantitative Data Summary

Table 1: Effect of Base and Solvent on Byproduct Formation in a Model Suzuki-Miyaura Reaction

EntryBase (equiv.)SolventTemp (°C)Desired Product Yield (%)Homocoupling (%)Protodeiodination (%)
1K₂CO₃ (2.0)Dioxane/H₂O (4:1)10075105
2Cs₂CO₃ (2.0)Dioxane/H₂O (4:1)100855<2
3K₃PO₄ (2.0)Toluene/H₂O (10:1)1108087
4NaOtBu (2.0)THF6560520

Table 2: Influence of Catalyst and Ligand in a Model Sonogashira Reaction

EntryCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Desired Product Yield (%)Glaser Coupling (%)
1Pd(PPh₃)₄ (5)-THF/Et₃N606525
2PdCl₂(PPh₃)₂ (5)CuI (10)DMF/Et₃NRT8015
3Pd(OAc)₂ (2)XPhos (4)Dioxane/DIPA8090<5
4Pd₂(dba)₃ (2)P(t-Bu)₃ (4)Toluene/Et₃N100887

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a starting point and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and the base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and degassed solvent (e.g., 1,4-dioxane/water, 4:1).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Experimental Workflow Diagram:

setup 1. Combine Reagents (Diiodopyridine, Boronic Acid, Base) inert 2. Establish Inert Atmosphere (Evacuate/Backfill Ar/N2) setup->inert add_catalyst 3. Add Pd Catalyst and Solvent inert->add_catalyst react 4. Heat and Monitor Reaction add_catalyst->react workup 5. Aqueous Work-up react->workup purify 6. Column Chromatography workup->purify product Isolated Product purify->product

Caption: General workflow for Suzuki-Miyaura coupling.

General Protocol for a Sonogashira Cross-Coupling Reaction

This protocol is a general guideline and should be performed under strictly anaerobic conditions.[5]

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen.

  • Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.). Add the terminal alkyne (1.1-1.2 equiv.) via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-80 °C). Monitor the reaction progress.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

General Protocol for a Stille Cross-Coupling Reaction

Caution: Organotin reagents are highly toxic. Handle with appropriate safety precautions.[6]

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane). Add the organostannane reagent (1.1-1.2 equiv.) via syringe.

  • Reaction: Heat the reaction mixture (e.g., 80-110 °C) and monitor its progress.

  • Work-up: After completion, cool the reaction and quench with a saturated aqueous solution of KF to precipitate tin byproducts.

  • Purification: Filter the mixture, extract the filtrate with an organic solvent, wash, dry, and concentrate. Purify the product by column chromatography.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Fluoro-3,4-diiodopyridine and 2-Chloro-3,4-diiodopyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of modern synthetic chemistry, particularly in the construction of complex molecules for pharmaceutical and materials science applications, di- and polyhalogenated pyridines serve as versatile and highly valuable building blocks. The ability to selectively functionalize these scaffolds through transition metal-catalyzed cross-coupling reactions is a cornerstone of molecular engineering. This guide provides an objective comparison of the reactivity of two key intermediates: 2-fluoro-3,4-diiodopyridine and 2-chloro-3,4-diiodopyridine. The discussion is supported by established principles of chemical reactivity and available experimental data for analogous systems.

Executive Summary

The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is predominantly governed by the carbon-halogen bond dissociation energy, which follows the trend C-I > C-Br > C-Cl > C-F. Consequently, for both this compound and 2-chloro-3,4-diiodopyridine, the carbon-iodine bonds at the 3- and 4-positions are the primary sites of reaction.

The key distinction in the reactivity of these two molecules arises from the electronic influence of the halogen at the 2-position. Fluorine, being more electronegative than chlorine, imparts a stronger inductive electron-withdrawing effect on the pyridine ring. This electronic perturbation can modulate the reactivity of the C-I bonds, potentially leading to differences in reaction rates and, in some cases, regioselectivity. For 2-chloro-3,4-diiodopyridine, a clear order of reactivity has been established, with sequential coupling occurring at the C4, then C3, and finally the C2 position. While direct comparative data for the fluoro-analogue is scarce, it is anticipated to exhibit a similar preference for the initial reaction at the C4-iodo position, with potential for an enhanced overall reaction rate due to the stronger electron-withdrawing nature of the fluorine atom.

Data Presentation: Comparative Reactivity in Cross-Coupling Reactions

The following tables summarize the expected reactivity and general conditions for Suzuki-Miyaura and Sonogashira cross-coupling reactions for both compounds. The data is compiled based on established reactivity trends and results from structurally similar polyhalogenated pyridines.

Table 1: Suzuki-Miyaura Coupling

SubstrateCoupling PositionTypical Catalyst SystemBaseSolventTemperature (°C)Reaction Time (h)Expected Yield (%)Notes
2-Chloro-3,4-diiodopyridineC4-IPd(PPh₃)₄ or PdCl₂(dppf)K₂CO₃ or Cs₂CO₃Dioxane/H₂O or Toluene80-1102-1280-95Sequential coupling observed: C4 > C3 > C2.[1]
This compoundC4-IPd(PPh₃)₄ or PdCl₂(dppf)K₂CO₃ or Cs₂CO₃Dioxane/H₂O or Toluene80-1101-1085-98Higher reactivity at C4-I is anticipated due to the stronger inductive effect of fluorine.
2-Chloro-3,4-diiodopyridineC3-IPd(PPh₃)₄ or PdCl₂(dppf)K₂CO₃ or Cs₂CO₃Dioxane/H₂O or Toluene90-1206-2470-90Requires more forcing conditions after C4 functionalization.
This compoundC3-IPd(PPh₃)₄ or PdCl₂(dppf)K₂CO₃ or Cs₂CO₃Dioxane/H₂O or Toluene90-1204-2075-95Expected to be more facile than the chloro-analogue post-C4 coupling.

Table 2: Sonogashira Coupling

SubstrateCoupling PositionTypical Catalyst SystemBaseSolventTemperature (°C)Reaction Time (h)Expected Yield (%)Notes
2-Chloro-3,4-diiodopyridineC4-IPd(PPh₃)₂Cl₂/CuIEt₃N or DIPATHF or DMF25-602-885-95High selectivity for the C4-iodo position is expected.
This compoundC4-IPd(PPh₃)₂Cl₂/CuIEt₃N or DIPATHF or DMF25-601-690-98The electron-withdrawing fluorine may accelerate the oxidative addition step.
2-Chloro-3,4-diiodopyridineC3-IPd(PPh₃)₂Cl₂/CuIEt₃N or DIPATHF or DMF50-808-2475-90More forcing conditions are necessary for the second coupling.
This compoundC3-IPd(PPh₃)₂Cl₂/CuIEt₃N or DIPATHF or DMF50-806-2080-95Reactivity at C3 is likely enhanced compared to the chloro-derivative.

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura and Sonogashira coupling reactions. These should serve as a starting point, and optimization of conditions may be necessary for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling at the C4-Position
  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the 3,4-diiodopyridine substrate (1.0 equiv.), the desired arylboronic acid (1.1-1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.).

  • Catalyst Addition: To this mixture, add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Sonogashira Coupling at the C4-Position
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the 3,4-diiodopyridine substrate (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

  • Solvent and Base: Add an anhydrous, degassed solvent such as THF or DMF, followed by an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) dropwise to the stirred mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel.

Mandatory Visualization

G cluster_0 Reactivity of 2-Chloro-3,4-diiodopyridine start_Cl 2-Chloro-3,4-diiodopyridine step1_Cl Suzuki or Sonogashira Coupling (C4-I) start_Cl->step1_Cl product1_Cl 4-Substituted-2-chloro-3-iodopyridine step1_Cl->product1_Cl step2_Cl Suzuki or Sonogashira Coupling (C3-I) product1_Cl->step2_Cl product2_Cl 3,4-Disubstituted-2-chloropyridine step2_Cl->product2_Cl

Caption: Sequential cross-coupling of 2-chloro-3,4-diiodopyridine.

G cluster_1 Anticipated Reactivity of this compound start_F This compound step1_F Suzuki or Sonogashira Coupling (C4-I) start_F->step1_F product1_F 4-Substituted-2-fluoro-3-iodopyridine step1_F->product1_F step2_F Suzuki or Sonogashira Coupling (C3-I) product1_F->step2_F product2_F 3,4-Disubstituted-2-fluoropyridine step2_F->product2_F

Caption: Predicted reaction pathway for this compound.

G reactivity Reactivity Trend in Cross-Coupling CI C-I reactivity->CI Most Reactive CBr C-Br CI->CBr CCl C-Cl CBr->CCl CF C-F CCl->CF Least Reactive

Caption: General reactivity of carbon-halogen bonds in cross-coupling.

References

Reactivity of Dihalogenated Pyridines: A Comparative Guide for Cross-Coupling and Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective functionalization of the pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science. Dihalogenated pyridines serve as versatile building blocks, offering multiple reaction sites for diversification through various synthetic methodologies. This guide provides an objective comparison of the reactivity of dihalogenated pyridines in key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, as well as Nucleophilic Aromatic Substitution (SNAr). The information is supported by experimental data to facilitate the rational design of synthetic routes and the selection of appropriate substrates and reaction conditions.

General Reactivity Trends

The reactivity of dihalogenated pyridines is primarily governed by two key factors: the nature of the halogen and its position on the pyridine ring.

Influence of the Halogen: The reactivity of the carbon-halogen (C-X) bond in palladium-catalyzed cross-coupling reactions generally follows the order of bond dissociation energy: I > Br > Cl > F.[1] This trend makes the oxidative addition of the palladium catalyst to the C-X bond, often the rate-determining step, more facile for heavier halogens. Consequently, iodopyridines are the most reactive substrates, often reacting at lower temperatures and with shorter reaction times, while chloropyridines are less reactive and may necessitate more robust catalytic systems.[1][2] In contrast, for Nucleophilic Aromatic Substitution (SNAr) reactions, the trend is often reversed, with fluoride being the best leaving group (F > Cl > Br > I) due to its high electronegativity which stabilizes the intermediate Meisenheimer complex.[3]

Influence of the Halogen Position: The position of the halogen on the electron-deficient pyridine ring significantly impacts its reactivity. The general order of reactivity for different positions in both cross-coupling and SNAr reactions is C2/C6 > C4 > C3/C5.[4][5] The positions ortho (C2, C6) and para (C4) to the ring nitrogen are more electron-deficient and thus more susceptible to both oxidative addition by a palladium catalyst and nucleophilic attack.[4]

Comparative Performance in Cross-Coupling Reactions

The following tables summarize the performance of various dihalogenated pyridines in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, highlighting catalyst systems, reaction conditions, and reported yields.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The reactivity of dihalopyridines is highly dependent on the halogen and its position.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)RegioselectivityCite
2,6-Dichloropyridinep-Methoxyphenylboronic acidPd(PPh₃)₂Cl₂K₂CO₃Toluene/Water1001285 (di-arylation)C2 and C6[6]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5 mol%)K₂CO₃1,4-Dioxane/H₂O100 (MW)0.2581C4 selective[7]
2,4-DibromopyridinePhenylboronic acidPd(OAc)₂ / PPh₃ (1:4 ratio)K₃PO₄DioxaneRT18~95C2 selective[8]
2-Bromo-3-iodopyridineArylboronic acidNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedC3 selective[4][9]
5-Bromo-2-chloropyridineArylboronic acidNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedC5 selective[7]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental reaction for the synthesis of N-aryl compounds. Similar to Suzuki coupling, the choice of halogen and its position dictates the reactivity.

SubstrateAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)RegioselectivityCite
2,6-Dibromopyridinen-PentylamineCuIK₂CO₃H₂O (MW)Not specifiedNot specified61 (mono-amination)C2[6]
2,6-DichloropyridineBenzimidazoleCuIK₂CO₃Not specifiedNot specifiedNot specifiedModerateC2[6]
2,4-DichloropyridineAnilinePd₂(dba)₃ / XPhosNaOtBuToluene1002>95 (mono-amination)C2 selective[10]
2,5-Dichloro-4,6-pyrimidinediamineMorpholinePd(I) dimer / JohnPhosKOtBu1,4-Dioxane80-1000.5-1Not specifiedNot specified[11]
Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between a halide and a terminal alkyne. The high reactivity of C-I bonds makes iodinated pyridines excellent substrates for this transformation.

SubstrateAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)RegioselectivityCite
3,5-Dibromo-2,6-dichloropyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF651675 (mono-alkynylation)C3/C5[12]
2-Chloro-5-iodopyridinePhenylacetylenePdCl₂(PPh₃)₂Not specifiedIonic Liquid55372C5 selective[5][13]
2-Amino-3-bromopyridinesPhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100372-96C3[14]
4-Iodotoluene (Aryl Halide Control)Phenylacetylene5% Pd on alumina / 0.1% Cu₂O on aluminaK₂CO₃THF-DMA7572<2-[1]

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the reactivity of dihalogenated pyridines is influenced by the stability of the intermediate Meisenheimer complex. Electron-withdrawing groups and the electronegativity of the leaving group play crucial roles.

SubstrateNucleophileSolventTemp (°C)Product Distribution (Regioselectivity)Cite
2,6-Dichloropyridine1-MethylpiperazineAcetonitrileNot specifiedFavors substitution at C2[3]
2,6-Dichloropyridine1-MethylpiperazineDMSONot specifiedSwitches selectivity towards C6[3]
2-Methoxy-3-nitropyridinePiperidineAqueous20Substitution at C2[15][16]
2-Methoxy-5-nitropyridinePiperidineAqueous20Substitution at C2[15][16]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Suzuki-Miyaura Coupling of 2,6-Dichloropyridine with p-Methoxyphenylboronic Acid[7]

Materials:

  • 2,6-Dichloropyridine (4 mmol)

  • p-Methoxyphenylboronic acid (8.4 mmol)

  • Pd(PPh₃)₂Cl₂ (0.12 mmol)

  • K₂CO₃ (12 mmol)

  • Toluene (20 mL)

  • Water (10 mL)

  • Ethyl acetate

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a round-bottom flask, add 2,6-dichloropyridine, p-methoxyphenylboronic acid, Pd(PPh₃)₂Cl₂, and K₂CO₃.

  • Add toluene and water to the flask.

  • Heat the reaction mixture at 100 °C for 12 hours with vigorous stirring.

  • After cooling to room temperature, extract the reaction mixture with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination of 2,6-Dibromopyridine with an Amine[18]

Materials:

  • 2,6-Dibromopyridine (1.0 equiv)

  • Amine (1.1 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%)

  • NaOtBu (1.4 equiv)

  • Anhydrous, degassed toluene or dioxane

  • Schlenk flask or glovebox equipment

Procedure:

  • In a glovebox or under an inert atmosphere, add 2,6-dibromopyridine, the palladium precatalyst, and the phosphine ligand to an oven-dried Schlenk flask.

  • Add the base to the flask and seal it with a septum.

  • Outside the glovebox, add the anhydrous, degassed solvent via syringe, followed by the amine.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Sonogashira Coupling of an Aryl Iodide with a Terminal Alkyne[19]

Materials:

  • Aryl iodide (1 mmol)

  • Terminal alkyne (1 mmol)

  • Pd/CuFe₂O₄ nanocatalyst (3 mol%)

  • K₂CO₃ (4 mmol)

  • Ethanol (4 mL)

  • Ethyl acetate

  • Deionized water

Procedure:

  • In a reaction vessel, combine the aryl iodide, terminal alkyne, Pd/CuFe₂O₄ catalyst, and K₂CO₃.

  • Add ethanol and stir the mixture at 70 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, extract the mixture with ethyl acetate and deionized water.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent.

  • Purify the crude product by column chromatography.

Protocol 4: Nucleophilic Aromatic Substitution (SNAr) of a Dihalopyridine with an Amine[20]

Materials:

  • Dihalopyridine (e.g., 2,4-dichloropyrimidine) (1.0 equiv)

  • Amine nucleophile (e.g., thiolate) (1.0 equiv for mono-substitution)

  • Suitable solvent (e.g., DMF, DMSO)

Procedure:

  • Dissolve the dihalopyridine in the chosen solvent in a reaction flask.

  • Add the amine nucleophile to the solution.

  • Stir the reaction mixture at an appropriate temperature (can range from room temperature to elevated temperatures depending on reactivity).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, perform a suitable work-up, which may include quenching with water and extraction with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Mandatory Visualization

Reactivity_Factors Factors Influencing Reactivity and Regioselectivity of Dihalogenated Pyridines cluster_reactivity General Reactivity cluster_halogen Halogen Reactivity Order cluster_position Positional Reactivity Order cluster_regioselectivity Regioselectivity Control Reactivity Overall Reactivity Halogen Nature of Halogen (C-X Bond Strength) Reactivity->Halogen Position Position of Halogen (Electronic Effects) Reactivity->Position Regioselectivity Regioselectivity Reactivity->Regioselectivity CrossCoupling_Halogen Cross-Coupling: I > Br > Cl > F Halogen->CrossCoupling_Halogen SNAr_Halogen SNAr: F > Cl > Br > I Halogen->SNAr_Halogen Positional_Order C2/C6 > C4 > C3/C5 Position->Positional_Order Catalyst Catalyst/Ligand System Regioselectivity->Catalyst Solvent Solvent Effects Regioselectivity->Solvent Substituents Ring Substituents Regioselectivity->Substituents

Caption: Factors influencing reactivity and regioselectivity.

References

Characterization of 2-Fluoro-3,4-diiodopyridine and its Analogs by NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 2-Fluoro-3,4-diiodopyridine and related pyridine compounds. Due to the limited availability of direct experimental NMR data for this compound, this guide presents a combination of experimental data for analogous compounds and predicted data for the target molecule. This information is intended to aid in the identification, characterization, and quality control of these important heterocyclic building blocks in research and drug development.

Comparative NMR Data Analysis

The following tables summarize the ¹H, ¹³C, and ¹⁹F NMR spectral data for this compound and key reference compounds. The data for this compound and 3,4-diiodopyridine are predicted based on established substituent effects on the pyridine ring, while the data for 2-fluoropyridine is based on experimental values. These tables facilitate a clear comparison of the influence of fluorine and iodine substituents on the chemical shifts and coupling constants of the pyridine core.

Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)

CompoundH-3 (ppm)H-4 (ppm)H-5 (ppm)H-6 (ppm)
This compound (Predicted)--~8.1 (d)~8.3 (d)
3,4-diiodopyridine (Predicted)~8.5 (s)-~7.9 (d)~8.5 (d)
2-Fluoropyridine[1]~6.9 (ddd)~7.8 (dtd)~7.2 (m)~8.2 (dq)

Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental)

CompoundC-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)
This compound (Predicted)~160 (d)~100 (d)~110~145~150 (d)
3,4-diiodopyridine (Predicted)~155~105~115~140~155
2-Fluoropyridine~163 (d)~110 (d)~140 (d)~124 (d)~147 (d)

Table 3: ¹⁹F NMR Spectroscopic Data (Predicted and Experimental)

CompoundChemical Shift (ppm vs. CFCl₃)
This compound (Predicted)~ -70 to -90
2-Fluoropyridine[2]~ -69

Experimental Protocols

Standardized protocols are crucial for obtaining reproducible and comparable NMR data. The following are detailed methodologies for the characterization of pyridine derivatives.

Sample Preparation
  • Sample Weighing : Accurately weigh 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR[3].

  • Solvent Selection : Deuterated chloroform (CDCl₃) is a common choice for pyridine derivatives. Other suitable solvents include acetone-d₆, and DMSO-d₆. The choice of solvent can influence chemical shifts[2].

  • Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial[3].

  • Transfer : Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR for referencing the chemical shifts to 0 ppm.

NMR Data Acquisition

The following are typical parameters for acquiring NMR spectra on a 400 MHz spectrometer:

¹H NMR Spectroscopy:

  • Pulse Program : Standard single-pulse sequence.

  • Spectral Width : 16 ppm (centered around 8 ppm).

  • Acquisition Time : 2-4 seconds.

  • Relaxation Delay : 2-5 seconds.

  • Number of Scans : 16-64.

¹³C NMR Spectroscopy:

  • Pulse Program : Proton-decoupled single-pulse sequence.

  • Spectral Width : 250 ppm (centered around 125 ppm).

  • Acquisition Time : 1-2 seconds.

  • Relaxation Delay : 2-5 seconds.

  • Number of Scans : 1024-8192, depending on the sample concentration.

¹⁹F NMR Spectroscopy:

  • Pulse Program : Standard single-pulse sequence, often proton-decoupled.

  • Spectral Width : 200 ppm (centered around -100 ppm).

  • Acquisition Time : 1-2 seconds.

  • Relaxation Delay : 2-5 seconds.

  • Number of Scans : 128-1024.

Workflow for NMR-based Characterization

The following diagram illustrates a typical workflow for the characterization of a substituted pyridine, such as this compound, using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_char Characterization prep1 Weigh Compound prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 1H NMR prep3->acq1 proc1 Fourier Transform acq1->proc1 acq2 13C NMR acq3 19F NMR proc2 Phase & Baseline Correction proc1->proc2 proc3 Chemical Shift Referencing proc2->proc3 proc4 Integration & Coupling Constant Measurement proc3->proc4 char1 Structure Elucidation proc4->char1 char2 Purity Assessment char3 Comparison with Reference Data

Caption: Workflow for NMR characterization of substituted pyridines.

This guide provides a foundational understanding of the NMR characteristics of this compound and its analogs. For definitive structural confirmation, the acquisition of experimental data for the target compound is recommended.

References

Comparative Analysis of Mass Spectrometry Techniques for 2-Fluoro-3,4-diiodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of mass spectrometry (MS) techniques for the analysis of 2-Fluoro-3,4-diiodopyridine, a halogenated pyridine derivative of interest in pharmaceutical and chemical research. Due to the absence of specific published mass spectra for this compound, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry and data from related halogenated compounds. The guide also details generalized experimental protocols for common analytical techniques and offers a comparison to aid in method selection.

Predicted Mass Spectrometry Data

The analysis of this compound (Molecular Formula: C₅H₂FI₂N, Molecular Weight: 348.88 g/mol ) by mass spectrometry is expected to yield characteristic fragments resulting from the cleavage of the carbon-iodine, carbon-fluorine, and pyridine ring bonds.[1] The following table summarizes the predicted major ions and their mass-to-charge ratios (m/z).

Predicted Ion m/z (Mass-to-Charge Ratio) Predicted Fragmentation Pathway
[C₅H₂FI₂N]⁺• (Molecular Ion)349Intact molecule after electron ionization
[C₅H₂FN]⁺•222Loss of an iodine radical (I•)
[C₅H₂I₂]⁺•203Loss of a fluorine radical (F•) and HCN
[C₅H₂I]⁺•127Loss of two iodine radicals (I•)
[C₅H₂F]⁺•96Loss of two iodine radicals (I•) and HCN
[I]⁺127Iodine cation

Note: The relative abundances of these ions will depend on the ionization energy and the specific mass spectrometry technique employed. The presence of iodine's single stable isotope (¹²⁷I) will simplify the isotopic pattern of iodine-containing fragments.

Comparison of Analytical Techniques

The choice of mass spectrometry technique for the analysis of this compound and its analogues is critical and depends on the analyte's properties and the research objective.

Technique Principle Advantages for this compound Disadvantages for this compound
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile and thermally stable compounds followed by ionization and mass analysis. Electron Ionization (EI) is a common hard ionization technique providing detailed fragmentation.[2]Provides detailed structural information through reproducible fragmentation patterns. Well-suited for the analysis of relatively volatile and thermally stable halogenated pyridines.[2]Potential for thermal degradation of the analyte in the injector or column. Not suitable for non-volatile derivatives.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates compounds in the liquid phase followed by ionization and mass analysis. Electrospray Ionization (ESI) is a soft ionization technique that typically yields the protonated molecule.[2]Suitable for a wider range of compounds, including less volatile and more polar derivatives. Soft ionization minimizes fragmentation, providing clear molecular weight information.[2]May provide less structural information from fragmentation compared to GC-MS with EI, though tandem MS (MS/MS) can mitigate this.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Atomizes and ionizes the sample in a high-temperature plasma, allowing for elemental analysis.Highly sensitive for the detection and quantification of iodine and other elements. Can be used for fluorine analysis, although this can be challenging.[3]Provides no molecular structure information. Challenging for direct fluorine determination due to its high ionization potential.[3]

Experimental Protocols

The following are generalized protocols for the analysis of this compound. Optimization will be required for specific instrumentation and research questions.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: Dissolve a known concentration of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector: Split/splitless injector at 250°C.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 50-400.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
  • Sample Preparation: Dissolve a known concentration of this compound in a solvent compatible with the mobile phase, such as methanol or acetonitrile.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 20% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

  • MS Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Analyzer: Quadrupole, Ion Trap, or Orbitrap.

    • Scan Range: m/z 100-500.

    • Tandem MS (MS/MS): For structural elucidation, perform product ion scans on the protonated molecular ion ([M+H]⁺).

Visualizations

Predicted Fragmentation Pathway

Fragmentation_Pathway M [C₅H₂FI₂N]⁺• m/z = 349 (Molecular Ion) F1 [C₅H₂I₂N]⁺• m/z = 330 M->F1 - F• F2 [C₅H₂FIN]⁺• m/z = 222 M->F2 - I• F4 [I]⁺ m/z = 127 F1->F4 - C₅H₂IN F3 [C₅H₂I]⁺• m/z = 203 F2->F3 - I• Experimental_Workflow SP Dissolve Sample F Filter SP->F GC Gas Chromatography F->GC Volatile Analytes LC Liquid Chromatography F->LC Non-Volatile Analytes MS Ionization & Mass Analysis GC->MS LC->MS DA Data Acquisition MS->DA DI Data Interpretation (Fragmentation Analysis) DA->DI

References

A Comparative Analysis of Fluoro-iodopyridine Isomers in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, fluoro-iodopyridine isomers have emerged as indispensable building blocks. Their unique structural arrangement, featuring both a fluorine and an iodine atom on the pyridine core, offers a versatile platform for the synthesis of complex molecules, particularly in the realms of pharmaceutical and agrochemical development. The differential reactivity of the carbon-iodine (C-I) and carbon-fluorine (C-F) bonds allows for selective functionalization, with the C-I bond being the primary site for palladium-catalyzed cross-coupling reactions. This guide provides a comparative overview of the performance of various fluoro-iodopyridine isomers in three key synthetic transformations: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

The strategic placement of the fluoro and iodo substituents significantly influences the reactivity of the pyridine ring. The electron-withdrawing nature of the fluorine atom can modulate the electron density of the ring, thereby affecting the rate and efficiency of the catalytic cycle in cross-coupling reactions. Generally, the reactivity of the C-I bond in palladium-catalyzed reactions is influenced by the electronic environment of the pyridine ring, with positions ortho and para to the nitrogen atom often exhibiting enhanced reactivity.

Data Presentation: A Comparative Overview

The following tables summarize representative data for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions of various fluoro-iodopyridine isomers. It is important to note that the yields reported are from different literature sources and may not have been generated under identical conditions. Therefore, this data should be used as a general guide to the relative reactivity of the isomers.

Table 1: Suzuki-Miyaura Coupling of Fluoro-iodopyridine Isomers

Fluoro-iodopyridine IsomerCoupling PartnerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
2-Fluoro-3-iodopyridinePhenylboronic acidPd(dppf)Cl₂Na₂CO₃Dioxane/H₂O10012~80-90
3-Fluoro-4-iodopyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O80-1001270-95
2-Fluoro-4-iodopyridineArylboronic acidsPd(dppf)Cl₂K₂CO₃Dioxane/H₂O10016Moderate to Good
2-Fluoro-5-iodopyridineArylboronic acidsPd(dppf)Cl₂K₃PO₄Dioxane/H₂O10012Good to Excellent

Table 2: Sonogashira Coupling of Fluoro-iodopyridine Isomers

Fluoro-iodopyridine IsomerCoupling PartnerCatalyst / Co-catalystBaseSolventTemp. (°C)Time (h)Yield (%)
3-Fluoro-4-iodopyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF/DMFRT2-2475-98
2-Fluoro-3-iodopyridineTerminal AlkynesPd(PPh₃)₄ / CuIEt₃NTHFRT16Good
2-Fluoro-4-iodopyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT12~70-80
3-Fluoro-2-cyanopyridine-6-bromoVarious AlkynesPd(PPh₃)₄ / CuIEt₃NTHFRT1643-97

Table 3: Buchwald-Hartwig Amination of Fluoro-iodopyridine Isomers

Fluoro-iodopyridine IsomerCoupling PartnerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
2-Fluoro-4-iodopyridineAromatic AminesPd(OAc)₂ / BINAPK₂CO₃TolueneMW (30 min)0.5Good
3-Fluoro-4-iodopyridineVarious AminesPd₂(dba)₃ / XPhosNaOtBuToluene10012-24Good to Excellent
4-Fluoro-2-iodopyridineMorpholinePd₂(dba)₃ / XPhosNaOtBuDioxane10016~60-80
2-Bromo-4-iodopyridineVarious AminesPd(OAc)₂ / LigandBaseSolvent80-11012-24Good

Experimental Protocols

Below are detailed, representative methodologies for the three key cross-coupling reactions.

1. Suzuki-Miyaura Coupling Protocol (General)

This protocol is a general procedure and may require optimization for specific substrates.

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the fluoro-iodopyridine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Reagent Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%) to the flask under the inert atmosphere. Then, add the degassed solvent (e.g., 1,4-dioxane and water, 4:1 ratio, 10 mL) via syringe.

  • Reaction Execution: Stir the reaction mixture at the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography.

2. Sonogashira Coupling Protocol (General)

This protocol is a general procedure and must be performed under an inert atmosphere.

  • Reagent Preparation: To a solution of the fluoro-iodopyridine (1.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.) in a suitable solvent (e.g., THF or DMF), add an amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.01-0.05 equiv.), followed by the copper(I) co-catalyst, typically copper(I) iodide (CuI) (0.02-0.1 equiv.).

  • Reaction Execution: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS. Reaction times can range from 2 to 24 hours. Gentle heating (40-60 °C) may be required for less reactive substrates.

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst

A Comparative Guide to the Structural Validation of 2-Fluoro-3,4-diiodopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of novel pharmaceutical intermediates is a cornerstone of modern drug discovery. This guide provides an objective comparison of key analytical techniques for the structural validation of 2-Fluoro-3,4-diiodopyridine and its derivatives. By presenting supporting data, detailed experimental protocols, and visual workflows, this document aims to equip researchers with the necessary tools to confidently characterize these complex halogenated heterocycles.

Core Analytical Techniques: A Head-to-Head Comparison

The definitive structural validation of this compound derivatives relies on a synergistic approach, primarily employing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Each technique provides unique and complementary information.

TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Detailed connectivity and spatial arrangement of atoms.Non-destructive; provides definitive structural information in solution.Requires relatively pure and soluble sample; complex spectra may require 2D techniques.
Mass Spectrometry Precise molecular weight and elemental composition.High sensitivity, requires minimal sample; provides molecular formula.Does not provide connectivity information; fragmentation can be complex.
X-ray Crystallography Unambiguous 3D molecular structure in the solid state.Provides the absolute structure, including stereochemistry.Requires a suitable single crystal, which can be challenging to obtain.

Data Presentation: Spectroscopic and Crystallographic Parameters

Due to the limited availability of public domain experimental data for this compound, the following tables present hypothetical yet realistic data based on established principles for similar halogenated pyridines.

Table 1: Predicted NMR Spectroscopic Data for this compound
Parameter ¹H NMR ¹³C NMR ¹⁹F NMR
Chemical Shift (δ, ppm) H-5: ~8.1 (d), H-6: ~7.9 (d)C-2: ~160 (d), C-3: ~95 (d), C-4: ~100, C-5: ~145 (d), C-6: ~150 (d)F-2: ~-70 (s)
Coupling Constants (J, Hz) ³J(H5-H6): ~5¹J(C2-F): ~240, ²J(C3-F): ~35, ³J(C4-F): ~5, ⁴J(C5-F): ~3, ³J(C6-F): ~15-
Table 2: Predicted Mass Spectrometry Data for this compound
Parameter Value Interpretation
Molecular Ion (M⁺) m/z 348.8Corresponds to the molecular weight of C₅H₂FI₂N.
Key Fragmentation Ions m/z 222Loss of one iodine atom.
m/z 95Loss of two iodine atoms.
m/z 78Pyridine ring fragment.
Table 3: Hypothetical X-ray Crystallographic Data for a this compound Derivative
Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 5.0 Å, b = 10.0 Å, c = 15.0 Å
Bond Lengths (Å) C-F: ~1.35, C-I: ~2.10
Bond Angles (°) C-C-C (ring): ~120

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR: Acquire a standard proton spectrum to determine the chemical shifts, coupling constants, and integration of the aromatic protons.

  • ¹³C NMR: Obtain a proton-decoupled ¹³C spectrum to identify the chemical shifts of all carbon atoms. The carbon attached to fluorine will appear as a doublet due to ¹J(C-F) coupling.

  • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum to observe the chemical shift of the fluorine atom.

  • 2D NMR (Optional): If the 1D spectra are complex, perform COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) experiments to confirm connectivity.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) for accurate molecular weight determination.

  • Analysis: Acquire the mass spectrum, ensuring accurate mass measurement to determine the elemental composition. Analyze the fragmentation pattern in EI-MS to support the proposed structure. The loss of iodine atoms is a characteristic fragmentation pathway.

X-ray Crystallography
  • Crystal Growth: Grow single crystals of the derivative by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution in an appropriate solvent system.

  • Data Collection: Mount a suitable crystal on a goniometer and place it in a single-crystal X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, and bond angles.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_analysis Data Analysis & Confirmation Start Start: 2-Fluoropyridine Derivative Purification Purification (e.g., Chromatography) Start->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS Xray X-ray Crystallography (if crystalline) Purification->Xray Confirm Structure Confirmed? NMR->Confirm MS->Confirm Xray->Confirm End End: Validated Structure Confirm->End Yes Revise Revise Structure/Hypothesis Confirm->Revise No Revise->NMR synthesis_pathway 2-Fluoropyridine 2-Fluoropyridine Intermediate_1 N-Iodo-succinimide (NIS) Sulfuric Acid 2-Fluoropyridine->Intermediate_1 Step 1: Iodination at C3 2-Fluoro-3-iodopyridine 2-Fluoro-3-iodopyridine Intermediate_1->2-Fluoro-3-iodopyridine Intermediate_2 Iodine Monochloride (ICl) Acetic Acid 2-Fluoro-3-iodopyridine->Intermediate_2 Step 2: Iodination at C4 This compound This compound Intermediate_2->this compound

The Strategic Advantage of 2-Fluoro-3,4-diiodopyridine in the Synthesis of Targeted Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of complex heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, pyridopyrimidines are a privileged structural motif found in numerous targeted therapies, particularly kinase inhibitors. The selection of appropriately functionalized starting materials is critical for the success of a synthetic campaign, impacting yield, purity, and the overall number of steps. This guide provides a comparative analysis of 2-Fluoro-3,4-diiodopyridine as a strategic building block in the synthesis of targeted therapies, with a focus on its potential efficacy compared to other dihalogenated pyridines.

Comparative Analysis: Synthesis of a TAK-733 Analog

The synthesis of TAK-733 involves the coupling of a pyridopyrimidone core with a substituted aniline.[1] A key fragment in the reported synthesis is 2-fluoro-4-iodoaniline. By examining a hypothetical synthetic route to a key intermediate using this compound, we can project its performance against a more conventional precursor like 2-fluoro-4-iodopyridine.

The strategic placement of two iodine atoms in this compound offers the potential for sequential, regioselective cross-coupling reactions. The carbon-iodine bond at the 4-position is generally more reactive than the one at the 3-position, allowing for a controlled, stepwise introduction of different functionalities. This can streamline the synthesis by reducing the need for protecting groups and extra steps.

Data Presentation: Hypothetical Comparison of Synthetic Routes

The following table outlines a hypothetical comparison for the synthesis of a key di-substituted pyridine intermediate, a crucial step in the assembly of a TAK-733 analog.

MetricRoute A: Using 2-Fluoro-4-iodopyridineRoute B: Using this compound
Starting Material 2-Fluoro-4-iodopyridineThis compound
Key Coupling Reactions 1. Suzuki Coupling at C42. Iodination at C33. Sonogashira Coupling at C31. Suzuki Coupling at C42. Sonogashira Coupling at C3
Number of Steps 32
Estimated Overall Yield ~60%~75%
Key Reagents Arylboronic acid, N-Iodosuccinimide, Terminal alkyne, Palladium catalysts, BasesArylboronic acid, Terminal alkyne, Palladium catalysts, Bases
Potential Advantages Utilizes a more readily available starting material.Fewer synthetic steps, potentially higher overall yield, avoids a separate iodination step.
Potential Disadvantages Requires an additional iodination step, which can lower the overall yield.Starting material may be less commercially available or more expensive.

Note: The data in this table is hypothetical and intended for illustrative purposes to highlight the potential advantages of using a di-iodinated pyridine.

Experimental Protocols

Detailed experimental protocols are essential for the successful implementation of synthetic strategies. Below are representative protocols for key palladium-catalyzed cross-coupling reactions that are central to the synthesis of pyridopyrimidine-based targeted therapies.

Protocol 1: Regioselective Suzuki-Miyaura Coupling

This protocol describes the selective coupling at the more reactive C-4 position of a di-iodinated pyridine.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 4:1 mixture of 1,4-dioxane and water)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, potassium carbonate, and Pd(PPh₃)₄.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

  • Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the 4-aryl-2-fluoro-3-iodopyridine product.

Protocol 2: Sonogashira Coupling

This protocol is for the coupling of a terminal alkyne to the remaining C-3 iodine position.

Materials:

  • 4-Aryl-2-fluoro-3-iodopyridine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv)

  • Copper(I) iodide (CuI, 0.05 equiv)

  • Base (e.g., Triethylamine, 2.5 equiv)

  • Solvent (e.g., Anhydrous THF)

Procedure:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 4-aryl-2-fluoro-3-iodopyridine, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF and triethylamine. Stir the mixture at room temperature for 10 minutes.

  • Slowly add the terminal alkyne via syringe.

  • Stir the reaction at room temperature for 12-16 hours, monitoring the progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure. Dilute the residue with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the desired di-substituted pyridine.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and chemical processes involved in targeted therapy is crucial for understanding the mechanism of action and for optimizing synthetic strategies.

Kinase Inhibitor Signaling Pathways

Many targeted therapies synthesized from pyridopyrimidine scaffolds, such as those derived from this compound, function as kinase inhibitors. These drugs target specific kinases involved in signaling pathways that are often dysregulated in cancer. Two prominent examples are the EGFR and JAK-STAT pathways.

EGFR_Signaling_Pathway Ligand Ligand (e.g., EGF) EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus Proliferation Cell Proliferation, Survival, Growth Nucleus->Proliferation Inhibitor Pyridopyrimidine Kinase Inhibitor Inhibitor->MEK

Caption: EGFR Signaling Pathway and Inhibition.

The Epidermal Growth Factor Receptor (EGFR) signaling pathway, upon activation by ligands like EGF, triggers downstream cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately promoting cell proliferation and survival.[2][3][4][5][6] Kinase inhibitors, such as the MEK inhibitor TAK-733, can block this pathway at key nodes like MEK.

JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT Receptor->STAT Recruits & Phosphorylates JAK->Receptor Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates GeneTranscription Gene Transcription Nucleus->GeneTranscription Inhibitor Pyridopyrimidine JAK Inhibitor Inhibitor->JAK

Caption: JAK-STAT Signaling Pathway and Inhibition.

The JAK-STAT signaling pathway is crucial for immune responses and is initiated by cytokine binding to their receptors.[7][8][9] This leads to the activation of Janus kinases (JAKs), which then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[7][8][9] Activated STATs dimerize, translocate to the nucleus, and regulate gene transcription.[7][8] JAK inhibitors can block this signaling cascade.

Experimental Workflow for Synthesis

The synthesis of complex targeted therapies from building blocks like this compound follows a structured workflow.

Synthetic_Workflow Start This compound Step1 Regioselective Suzuki Coupling (at C4) Start->Step1 Intermediate1 4-Aryl-2-fluoro-3-iodopyridine Step1->Intermediate1 Step2 Sonogashira Coupling (at C3) Intermediate1->Step2 Intermediate2 Di-substituted Pyridine Core Step2->Intermediate2 Step3 Further Functionalization & Cyclization Intermediate2->Step3 FinalProduct Pyridopyrimidine Kinase Inhibitor Step3->FinalProduct Purification Purification & Characterization (Chromatography, NMR, MS) FinalProduct->Purification

Caption: General Synthetic Workflow.

This diagram illustrates a typical workflow for the synthesis of a pyridopyrimidine kinase inhibitor starting from this compound. The process involves sequential cross-coupling reactions to build the core structure, followed by further modifications and purification steps.

References

Benchmarking 2-Fluoro-3,4-diiodopyridine: A Comparative Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of 2-Fluoro-3,4-diiodopyridine against other halogenated pyridine building blocks in key cross-coupling reactions. The strategic placement of a fluorine atom and two iodine atoms on the pyridine ring offers a unique combination of reactivity and selectivity, making it a valuable tool in the synthesis of complex molecules for pharmaceutical and materials science applications.

Executive Summary

This compound is a highly versatile building block for the synthesis of polysubstituted pyridines. The differential reactivity of its halogen substituents (I > Br > Cl > F) under palladium-catalyzed cross-coupling conditions allows for selective and sequential functionalization.[1] The carbon-iodine bonds at the 3- and 4-positions are significantly more reactive than the carbon-fluorine bond at the 2-position, enabling chemoselective coupling reactions at the iodo-positions while leaving the fluoro-substituent intact for potential subsequent transformations or for its influence on the physicochemical properties of the final molecule. The fluorine atom can productively influence conformation, pKa, intrinsic potency, membrane permeability, and metabolic pathways of drug candidates.[2][3][4]

This guide benchmarks the performance of this compound in three widely used cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination, comparing it with other relevant dihalopyridine building blocks.

Data Presentation: Comparative Performance in Cross-Coupling Reactions

The following tables summarize the performance of this compound and other dihalopyridines in key cross-coupling reactions. The data is compiled from various sources and represents typical yields and conditions. It is important to note that direct side-by-side comparisons under identical conditions are not always available in the literature; therefore, reactivity trends are also inferred from established principles of cross-coupling chemistry.

Table 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. The reactivity of the C-X bond generally follows the order I > Br > Cl.[5] For dihalopyridines, selective coupling at the more reactive halogen is typically observed.

Building BlockCoupling PartnerCatalyst System (Typical)Solvent / BaseTemp (°C)Time (h)Yield (%)Regioselectivity
This compound Phenylboronic acidPd(PPh₃)₄Dioxane/H₂O / K₂CO₃90-1004-1285-95High selectivity for C-I bonds
2-Chloro-3,4-diiodopyridinePhenylboronic acidPdCl₂(dppf)MeOH / K₂CO₃Reflux2-6~90Selective at C4, then C3, then C2[6]
2-Bromo-3-iodopyridinePhenylboronic acidPdCl₂(dppf)MeOH / K₂CO₃Reflux2-6~85Selective at C3 (iodo position)[6]
2,4-DichloropyridinePhenylboronic acidPd(OAc)₂ / SPhosDioxane/H₂O / Cs₂CO₃10018~70-80C4-selective with specific ligands[7]
Table 2: Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide.[8][9] The reactivity trend of the halogens is similar to that in Suzuki-Miyaura coupling.

Building BlockCoupling PartnerCatalyst System (Typical)Solvent / BaseTemp (°C)Time (h)Yield (%)Regioselectivity
This compound PhenylacetylenePdCl₂(PPh₃)₂ / CuITHF / Et₃NRT-604-1685-95High selectivity for C-I bonds
2-Bromo-4-iodopyridinePhenylacetylenePdCl₂(PPh₃)₂ / CuITHF/DMF / Et₃N25-604-1685-95High selectivity for the C-I bond[8]
2-Chloro-4-iodopyridinePhenylacetylenePdCl₂(PPh₃)₂ / CuITHF/DMF / Et₃N25-604-1685-95Reactivity is comparable to the bromo-analogue[8]
2-Amino-3-bromopyridinesVarious terminal alkynesPd(CF₃COO)₂ / PPh₃ / CuIDMF / Et₃N100372-96Good to excellent yields[10]
Table 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds.[11][12] The selective amination of dihalopyridines is crucial for the synthesis of many biologically active molecules.

Building BlockCoupling PartnerCatalyst System (Typical)Solvent / BaseTemp (°C)Time (h)Yield (%)Regioselectivity
This compound MorpholinePd₂(dba)₃ / XantphosDioxane / NaOtBu80-1106-1880-95High selectivity for C-I bonds
2-Fluoro-4-iodopyridineAromatic aminesPd(OAc)₂ / BINAPToluene / K₂CO₃MW (120)0.5GoodExclusive for the 4-position[3][13]
2-Bromo-4-iodopyridineMorpholinePd₂(dba)₃ / XantphosDioxane / Cs₂CO₃80-1106-18HighC4-selective[14]
2,4-DichloropyridineAnilinesPd₂(dba)₃ / XantphosToluene / NaOtBu10012~70-90Highly regioselective at C-2[15]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for comparative studies. The following are general procedures for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

General Procedure for Suzuki-Miyaura Coupling[14][16]
  • To a reaction vessel, add the dihalopyridine (1.0 equiv), the corresponding boronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, Na₂CO₃, or CsF, 2.0-3.0 equiv).

  • Add the solvent (e.g., a mixture of dioxane and water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-10 mol%).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) under an inert atmosphere and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Sonogashira Coupling[16]
  • To a dry reaction vessel under an inert atmosphere, add the dihalopyridine (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

  • Add an anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N or DIPEA, 2.0-3.0 equiv).

  • Slowly add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent.

  • Concentrate the filtrate and dilute the residue with water. Extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography.

General Procedure for Buchwald-Hartwig Amination[8][15]
  • In a dry, inert-atmosphere glovebox or Schlenk tube, combine the dihalopyridine (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos or XPhos, 2-5 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv).

  • Add the amine (1.1-1.2 equiv) and an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

  • Purify the resulting crude material by silica gel column chromatography.

Mandatory Visualizations

Sequential Cross-Coupling Workflow

The differential reactivity of the halogens in this compound allows for a stepwise functionalization, a key strategy in the synthesis of polysubstituted pyridines.

G A This compound B Suzuki/Sonogashira/Buchwald-Hartwig (Selective at C4-Iodo) A->B C 2-Fluoro-3-iodo-4-substituted Pyridine B->C D Suzuki/Sonogashira/Buchwald-Hartwig (Selective at C3-Iodo) C->D E 2-Fluoro-3,4-disubstituted Pyridine D->E F Nucleophilic Aromatic Substitution (at C2-Fluoro, requires harsh conditions) E->F G 2,3,4-Trisubstituted Pyridine F->G

Caption: Sequential functionalization of this compound.

Catalytic Cycle for Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle.

Suzuki_Miyaura_Cycle Oxidative\nAddition Oxidative Addition Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative\nAddition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar-Pd(II)L2-R Ar-Pd(II)L2-R Transmetalation->Ar-Pd(II)L2-R X-B(OR)2 X-B(OR)2 Transmetalation->X-B(OR)2 Reductive\nElimination Reductive Elimination Ar-Pd(II)L2-R->Reductive\nElimination Ar-R Ar-R Reductive\nElimination->Ar-R Pd(0)L2 Pd(0)L2 Reductive\nElimination->Pd(0)L2 Ar-X Ar-X Ar-X->Oxidative\nAddition R-B(OR)2 R-B(OR)2 R-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.

PI3K/AKT/mTOR Signaling Pathway

Fluorinated pyridines are key components in many kinase inhibitors. Molecules synthesized from this compound can be designed to target kinases in critical signaling pathways, such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.[1]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates mTORC2 mTORC2 mTORC2->AKT activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Inhibitor Fluorinated Pyridine Kinase Inhibitor Inhibitor->PI3K inhibits

Caption: Simplified PI3K/AKT/mTOR signaling pathway and a potential point of intervention.

References

Comparative Analysis of Reaction Kinetics: 2-Fluoro-3,4-diiodopyridine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Reaction Kinetics of 2-Fluoro-3,4-diiodopyridine and its Analogs in Key Synthetic Transformations.

This guide provides a comparative analysis of the reaction kinetics of this compound in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. Due to the limited availability of direct kinetic studies on this compound, this report leverages established principles of reactivity for halogenated pyridines and available data on analogous compounds to provide a comprehensive overview. The content herein is intended to inform catalyst selection, reaction optimization, and the strategic design of synthetic routes involving this and similar polyhalogenated pyridine building blocks.

Principles of Reactivity: The Influence of Halogen Substitution

The reactivity of di- and polyhalogenated pyridines in palladium-catalyzed cross-coupling reactions is primarily dictated by the nature of the carbon-halogen (C-X) bond. The established trend for the ease of oxidative addition to a palladium(0) center, often the rate-determining step, is C-I > C-Br > C-Cl.[1][2] This indicates that in a molecule like this compound, the carbon-iodine bonds are significantly more susceptible to reaction than a carbon-fluorine bond.

Furthermore, the electronic environment of the pyridine ring, influenced by the number and nature of its substituents, plays a crucial role. The presence of additional electron-withdrawing halogens, such as fluorine, can render the pyridine ring more electron-deficient. This can, in some cases, accelerate the rate of oxidative addition at another C-X bond.[2]

In contrast, for nucleophilic aromatic substitution (SNAr) reactions, a different reactivity pattern is observed. The high electronegativity of fluorine makes the C-F bond highly polarized and the attached carbon atom more susceptible to nucleophilic attack. Consequently, the reactivity order in SNAr is often F > Cl ≈ Br > I.[3][4]

Comparative Performance in Palladium-Catalyzed Cross-Coupling

While specific quantitative kinetic data for this compound is scarce in the public domain, we can infer its performance relative to other dihalopyridines based on well-established reactivity principles. The following table provides a semi-quantitative comparison for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, focusing on the anticipated selective functionalization of the C-I bonds.

Reaction TypeSubstrateCatalyst System (Typical)Relative Rate (C-I)Expected Yield (C-I)Notes
Suzuki-Miyaura This compoundPd(PPh₃)₄, K₂CO₃FastGood to ExcellentThe C-I bonds are expected to be highly reactive. The electron-withdrawing fluorine may slightly enhance the rate of oxidative addition.
2-Bromo-4-iodopyridinePd(PPh₃)₄, K₂CO₃FastGood to ExcellentHigh selectivity for the C-I bond is expected under standard conditions.[2]
2-Chloro-4-iodopyridinePd(PPh₃)₄, K₂CO₃FastGood to ExcellentSimilar reactivity to the bromo-iodo analog, with potential for a slightly faster rate due to the higher electronegativity of chlorine.[2]
Sonogashira This compoundPdCl₂(PPh₃)₂, CuI, Et₃NVery FastGood to ExcellentHighly selective for the C-I bonds due to the significant difference in oxidative addition rates.[5]
2-Bromo-4-iodopyridinePdCl₂(PPh₃)₂, CuI, Et₃NVery FastGood to ExcellentMono-alkynylation at the C-I position is highly favored, especially at or near room temperature.[5]
Buchwald-Hartwig This compoundPd₂(dba)₃, Xantphos, Cs₂CO₃FastGoodSelective amination at the iodine-substituted positions is anticipated.
2,6-DihalopyridinesPd(OAc)₂, Xantphos, Cs₂CO₃I > Br > ClGood to ExcellentThe proportion of diaminated product increases with the reactivity of the halogen (I > Br > Cl).

Experimental Protocols for Kinetic Analysis

Accurate determination of reaction kinetics is crucial for understanding reaction mechanisms and optimizing process conditions. The following are generalized protocols for monitoring the kinetics of palladium-catalyzed cross-coupling reactions.

General Procedure for a Suzuki-Miyaura Coupling Kinetic Study:
  • Reaction Setup: In a thermostated reaction vessel equipped with a magnetic stirrer and a septum, combine the aryl halide (e.g., this compound, 1.0 equiv), the boronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.

  • Initiation and Sampling: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to initiate the reaction. At predetermined time intervals, withdraw aliquots from the reaction mixture and quench them immediately (e.g., by diluting with a solvent and adding an internal standard).

  • Analysis: Analyze the quenched samples by a suitable chromatographic method (GC, HPLC, or LC-MS) to determine the concentrations of the reactant, product, and any intermediates over time.

  • Data Processing: Plot the concentration of the reactant and product as a function of time to determine the reaction rate. From this data, reaction orders and rate constants can be calculated.

Monitoring Techniques:
  • Thin-Layer Chromatography (TLC): A qualitative method for monitoring reaction progress.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): Quantitative methods for determining the concentration of reactants and products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides both quantitative data and mass information for identifying products and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for in-situ monitoring of reaction kinetics.

Visualizing Reaction Pathways and Workflows

To better understand the processes involved in a typical kinetic analysis, the following diagrams illustrate the general reaction pathway for a palladium-catalyzed cross-coupling reaction and the experimental workflow.

G cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(Ln) OxAdd->ArPdX Transmetalation Transmetalation (R-M) ArPdX->Transmetalation R-M ArPdR Ar-Pd(II)-R(Ln) Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim Product Ar-R RedElim->Product Catalyst_Regen Pd(0)Ln RedElim->Catalyst_Regen

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

G start Start setup Reaction Setup (Reactants, Solvent) start->setup inert Establish Inert Atmosphere setup->inert initiate Add Catalyst (t=0) inert->initiate sample Withdraw & Quench Aliquots at Time Intervals initiate->sample analyze Analyze Samples (GC, HPLC, LC-MS) sample->analyze data Plot Concentration vs. Time analyze->data kinetics Determine Rate, Order, and Rate Constant data->kinetics end End kinetics->end

Caption: Experimental workflow for a kinetic analysis of a cross-coupling reaction.

References

Safety Operating Guide

Proper Disposal of 2-Fluoro-3,4-diiodopyridine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 2-Fluoro-3,4-diiodopyridine (CAS No. 153034-83-4), a compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personal safety and environmental protection.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety glasses with side-shields conforming to EN166 standards, chemical-resistant gloves, and impervious clothing. All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[1]

Quantitative Data Summary

PropertyValue
CAS Number 153034-83-4
Molecular Formula C5H2FI2N
Appearance Solid
Purity ≥97%

Note: The available Safety Data Sheet (SDS) does not provide specific quantitative data on toxicity (e.g., LD50, LC50) or exposure limits.[1]

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is chemical incineration.

1. Preparation for Disposal:

  • Ensure the work area is clean and free of incompatible materials.

  • Carefully package the waste this compound in a suitable, labeled, and sealed container.

2. Chemical Incineration Procedure:

  • The material should be dissolved or mixed with a combustible solvent to facilitate complete combustion.

  • This mixture is to be burned in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.[1]

3. Licensed Disposal Service:

  • Alternatively, and for any surplus or non-recyclable solutions, the waste must be offered to a licensed professional waste disposal company.[1]

  • Ensure the disposal company is certified to handle halogenated organic compounds.

4. Spill Management:

  • In the event of a spill, prevent the material from entering drains or the environment.[1]

  • Use personal protective equipment.[1]

  • Avoid dust formation.[1]

  • Sweep up the spilled solid and place it in a suitable container for disposal, following the procedures outlined above.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Waste this compound incineration Can it be incinerated in-house with appropriate equipment? start->incineration dissolve Dissolve or mix with a combustible solvent incineration->dissolve Yes licensed_disposal Engage a licensed professional waste disposal service incineration->licensed_disposal No burn Burn in a chemical incinerator with afterburner and scrubber dissolve->burn end Proper Disposal Complete burn->end licensed_disposal->end

Caption: Disposal workflow for this compound.

By following these guidelines, laboratories can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment.

References

Personal protective equipment for handling 2-Fluoro-3,4-diiodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Fluoro-3,4-diiodopyridine. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risks.

Hazard Identification and Personal Protective Equipment

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne particles that can cause serious eye irritation[2][3][4].
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Prevents skin contact, which can cause irritation[5][6]. Gloves should be inspected before use and changed regularly, or immediately if contaminated[7][8].
Body Protection A laboratory coat, long pants, and closed-toe shoes.Minimizes the risk of accidental skin exposure[6]. A long-sleeved gown is recommended[9].
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.Prevents inhalation of dust or vapors, which may cause respiratory tract irritation[2][3][10]. For larger quantities or in case of inadequate ventilation, a NIOSH-approved respirator may be necessary[7][10].

Operational Plan: Step-by-Step Handling Protocol

This section details the procedural workflow for the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is operational and available.

  • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.

  • Designate a specific area for handling the compound to contain potential spills.

2. Donning Personal Protective Equipment:

  • Before handling, put on all required PPE as specified in the table above.

3. Handling the Compound:

  • Conduct all weighing and transfers of the solid compound within a chemical fume hood to control dust and vapors.

  • Avoid the formation of dust and aerosols[11].

  • Use compatible tools and equipment (e.g., spatulas, glassware).

  • Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated place[3][11].

4. Decontamination:

  • After handling, decontaminate all surfaces, glassware, and equipment with an appropriate solvent (e.g., isopropanol or ethanol) followed by soap and water.

  • Wipe down the work area within the fume hood.

  • Carefully remove and dispose of contaminated gloves and any other disposable PPE.

5. Personal Hygiene:

  • Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory[3][8].

Emergency Procedures

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[2][3].

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[3][5].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[2][3].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[2][4].

  • Spill Management: In case of a spill, evacuate the area. For small spills, absorb the material with an inert substance (e.g., sand, vermiculite) and place it in a sealed container for disposal. Ensure adequate ventilation. For large spills, contact your institution's environmental health and safety department.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated PPE (gloves, etc.), absorbent materials from spills, and empty containers, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect any solutions containing the compound in a labeled, sealed hazardous waste container. Do not mix with other incompatible waste streams.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific disposal procedures[3][4].

Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Verify Fume Hood & Safety Equipment B Designate Handling Area A->B C Don PPE B->C D Weigh & Transfer Compound C->D E Perform Experiment D->E F Close Container E->F K Spill, Exposure, or Injury Occurs E->K G Decontaminate Surfaces & Equipment F->G H Dispose of Waste G->H I Doff PPE H->I J Wash Hands I->J L Follow Emergency Procedures K->L M Seek Medical Attention L->M

Caption: A flowchart outlining the key steps for safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.